molecular formula C7H7F B1676563 3-Fluorotoluene CAS No. 352-70-5

3-Fluorotoluene

Cat. No.: B1676563
CAS No.: 352-70-5
M. Wt: 110.13 g/mol
InChI Key: BTQZKHUEUDPRST-UHFFFAOYSA-N
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Description

Reaction of 3-fluorotoluene with excesses of methanol has been investigated on the large-pore catalysts and on the medium-pore HZSM-5.>This compound appears as a colorless liquid with an aromatic odor. Boiling point 239°C. Flash point 63°F. Density 0.991 g / cm3 --- may float or sink in water. (USCG, 1999)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-methylbenzene
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InChI

InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3
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InChI Key

BTQZKHUEUDPRST-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)F
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Molecular Formula

C7H7F
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DSSTOX Substance ID

DTXSID2059855
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Molecular Weight

110.13 g/mol
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Physical Description

3-fluorotoluene appears as a colorless liquid with an aromatic odor. Boiling point 239 °C. Flash point 63 °F. Density 0.991 g / cm3 --- may float or sink in water. (USCG, 1999), Colorless liquid; [Merck Index] Aromatic odor; [Alfa Aesar MSDS]
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Boiling Point

240.8 °F at 760 mmHg (USCG, 1999)
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Flash Point

49 °F (USCG, 1999)
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Density

0.9986 at 68 °F (USCG, 1999) - Less dense than water; will float
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Vapor Pressure

42.39 mmHg (USCG, 1999), 21.8 [mmHg]
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CAS No.

352-70-5, 2599-73-7
Record name 3-FLUOROTOLUENE
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Record name 3-Fluorobenzyl radical
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Melting Point

-125.9 °F (USCG, 1999)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis and characterization of 3-fluorotoluene, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and workflow visualizations.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium salt.[2][3] In this case, the starting material is m-toluidine (B57737).

1.1. Reaction Pathway: The Balz-Schiemann Reaction

The synthesis proceeds in two main steps:

  • Diazotization: m-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) to form the corresponding diazonium salt.[3][4]

  • Fluorination: The diazonium salt is then reacted with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) intermediate. This intermediate is subsequently heated to induce decomposition, yielding this compound, nitrogen gas, and boron trifluoride.[2][3]

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products m_toluidine m-Toluidine diazonium_salt m-Tolyldiazonium Chloride m_toluidine->diazonium_salt Diazotization (0-5 °C) na_no2 NaNO₂ na_no2->diazonium_salt hcl HCl hcl->diazonium_salt hbf4 HBF₄ diazonium_fluoroborate m-Tolyldiazonium Tetrafluoroborate hbf4->diazonium_fluoroborate diazonium_salt->diazonium_fluoroborate Anion Exchange fluorotoluene This compound diazonium_fluoroborate->fluorotoluene Thermal Decomposition (Heat) n2 N₂ diazonium_fluoroborate->n2 bf3 BF₃ diazonium_fluoroborate->bf3

Caption: Synthesis of this compound via the Balz-Schiemann Reaction.

1.2. Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Balz-Schiemann reaction.

Materials:

  • m-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Fluoroboric Acid (HBF₄, ~50% in water)

  • Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (or other suitable organic solvent)

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a mechanical stirrer and cooled in an ice bath, add m-toluidine to a solution of hydrochloric acid and water.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0-5 °C.[5]

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Formation and Decomposition of Diazonium Tetrafluoroborate:

    • To the cold diazonium salt solution, slowly add fluoroboric acid.

    • The diazonium tetrafluoroborate will precipitate. Isolate the precipitate by filtration.

    • Gently heat the isolated diazonium tetrafluoroborate salt to induce thermal decomposition. This should be done with caution as the reaction can be exothermic.[6] Nitrogen gas will be evolved, and the crude this compound will be formed.

  • Work-up and Purification:

    • Extract the crude product with an organic solvent like dichloromethane.

    • Wash the organic layer with a dilute sodium carbonate solution to neutralize any remaining acid, followed by washing with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the resulting crude this compound by fractional distillation.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. This involves the determination of its physical properties and the use of various spectroscopic and chromatographic techniques.

2.1. Physical Properties

The following table summarizes the key physical properties of this compound.

PropertyValue
Molecular Formula C₇H₇F[7]
Molecular Weight 110.13 g/mol [7]
Appearance Colorless liquid with an aromatic odor[7][8]
Boiling Point 115 °C[9]
Melting Point -87 °C[9]
Density 0.991 g/mL at 25 °C[9]
Refractive Index (n20/D) 1.469[9]
Flash Point 9 °C (closed cup)[9]

2.2. Spectroscopic and Chromatographic Analysis Workflow

The following diagram illustrates a typical workflow for the analytical characterization of synthesized this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation synthesis Synthesized This compound gc_ms GC-MS synthesis->gc_ms Purity & Molecular Weight nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr Structural Elucidation ftir FTIR Spectroscopy synthesis->ftir Functional Group Identification purity Purity Assessment gc_ms->purity structure Structural Confirmation gc_ms->structure nmr->structure ftir->structure

Caption: Workflow for the characterization of this compound.

2.3. Experimental Protocols for Characterization

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To assess the purity of the sample and confirm the molecular weight.

  • Methodology:

    • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

    • Column: A suitable capillary column for the separation of aromatic isomers, such as a chiral selective stationary phase.[10]

    • Carrier Gas: Helium or Hydrogen.

    • Injection: A small volume of the diluted sample is injected into the GC inlet.

    • Temperature Program: An appropriate temperature gradient is used to separate the components. A baseline separation of fluorotoluene isomers can be achieved on a chiral selective stationary phase at 30 °C.[10]

    • MS Detection: The mass spectrometer is set to scan a relevant mass range to detect the molecular ion and fragmentation pattern of this compound. The expected top peak in the mass spectrum is at m/z 109, with the second highest at m/z 110.[7][11]

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure of the compound.

  • Methodology:

    • Instrumentation: A high-resolution NMR spectrometer.

    • Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

    • Spectra to be Acquired:

      • ¹H NMR: Provides information about the number, environment, and coupling of hydrogen atoms.[12]

      • ¹³C NMR: Provides information about the carbon skeleton of the molecule.[13]

      • ¹⁹F NMR: Provides specific information about the fluorine atom in the molecule.[7]

    • Data Analysis: The chemical shifts, integration, and coupling constants of the observed signals are analyzed to confirm the structure of this compound.

2.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Instrumentation: An FTIR spectrometer.

    • Sample Preparation: The liquid sample can be analyzed neat as a thin film between KBr plates or using an Attenuated Total Reflectance (ATR) accessory.[7]

    • Data Acquisition: The infrared spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

    • Data Analysis: The characteristic absorption bands for C-H (aromatic and methyl), C=C (aromatic), and C-F bonds are identified to confirm the presence of these functional groups.

2.4. Summary of Spectroscopic Data

The following table summarizes the expected key spectroscopic data for this compound.

TechniqueKey Observations
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z = 110. Top Peak: m/z = 109.[7][11]
¹H NMR Signals corresponding to the aromatic protons and the methyl group protons.[12]
¹³C NMR Signals corresponding to the seven carbon atoms in the molecule, with splitting due to C-F coupling.[13]
¹⁹F NMR A single signal characteristic of the fluorine atom in its specific chemical environment.[7]
FTIR Characteristic absorption bands for aromatic C-H, methyl C-H, aromatic C=C, and C-F stretching vibrations.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorotoluene, also known as m-fluorotoluene, is an aromatic organic compound with the chemical formula C₇H₇F.[1] It is a colorless liquid characterized by a distinct aromatic odor.[1][2] This fluorinated hydrocarbon is of significant interest in various scientific and industrial fields, particularly in the synthesis of pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can modulate a molecule's metabolic stability, binding affinity, and lipophilicity.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and structured data for ease of reference and comparison.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing its handling, storage, and application in research and development.

General and Molecular Properties
PropertyValueReference
Molecular Formula C₇H₇F[1][2][4]
Molecular Weight 110.13 g/mol [4][5][6]
CAS Number 352-70-5[2][6][7]
Appearance Colorless to light yellow liquid[1][2]
Odor Aromatic[1][2][4]
Thermodynamic and Physical Properties
PropertyValueUnitConditionsReference
Boiling Point 115 - 116°Cat 760 mmHg[8][9][10]
Melting Point -87 to -111°C[9][11][12]
Density 0.991g/mLat 25 °C[3][8][9]
Flash Point 9 - 9.4°Cclosed cup[6][7][11]
Vapor Pressure 20.1 - 42.39mmHgat 25 °C[5][11]
Refractive Index 1.469n20/Dat 20 °C[3][8][9]
Solubility and Partitioning Properties
PropertyValueUnitConditionsReference
Water Solubility Immiscible[2][3][11]
LogP (Octanol-Water Partition Coefficient) 2.73[11]

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is guided by standardized methodologies to ensure accuracy, reproducibility, and comparability of data. The following protocols are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure.

Method: Ebulliometer Method

  • Apparatus: An ebulliometer, a device specifically designed for precise boiling point measurements, is used. It consists of a boiling flask, a condenser, and a thermometer or thermocouple.

  • Procedure:

    • A sample of this compound is placed in the boiling flask.

    • The liquid is heated, and the vapor is allowed to equilibrate with the liquid phase.

    • The temperature of the vapor-liquid equilibrium is measured.

  • Data Analysis: The temperature at which the liquid and vapor phases are in equilibrium under standard pressure is recorded as the boiling point.[5][8]

Determination of Density (OECD Guideline 109)

Density is the mass of a substance per unit volume.

Method: Oscillating Densimeter Method

  • Apparatus: An oscillating densitometer, which measures the oscillation frequency of a U-shaped tube filled with the sample.

  • Procedure:

    • The instrument is calibrated using two substances of known density.

    • The U-shaped tube is filled with this compound.

    • The oscillation frequency of the tube is measured.

  • Data Analysis: The density of the sample is calculated from the measured oscillation frequency and the calibration data.[4][11]

Determination of Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Method: Flask Method

  • Apparatus: A flask, a temperature-controlled shaker or stirrer, and an analytical instrument for concentration measurement (e.g., GC, HPLC).

  • Procedure:

    • An excess amount of this compound is added to a known volume of water in a flask.

    • The mixture is agitated at a constant temperature until equilibrium is reached.

    • The aqueous phase is separated from the undissolved substance by centrifugation or filtration.

    • The concentration of this compound in the aqueous phase is determined.

  • Data Analysis: The water solubility is reported as the measured concentration of the saturated solution.[2][6]

Determination of the Partition Coefficient (logP) (OECD Guideline 107)

The n-octanol/water partition coefficient (P) is a measure of a chemical's lipophilicity.

Method: Shake Flask Method

  • Apparatus: A separatory funnel, a mechanical shaker, and an analytical instrument for concentration measurement.

  • Procedure:

    • A known volume of n-octanol and water are placed in a separatory funnel and pre-saturated with each other.

    • A known amount of this compound is added, ensuring the concentration in either phase does not exceed 0.01 mol/L.

    • The funnel is shaken until equilibrium is reached.

    • The n-octanol and water phases are separated.

    • The concentration of this compound in each phase is determined.

  • Data Analysis: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm to base 10 of P is reported as logP.[1][13]

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a liquid substance like this compound.

G Workflow for Physicochemical Property Determination cluster_0 Initial Assessment cluster_2 Data Analysis and Reporting start Obtain Pure Sample of this compound prelim_info Gather Preliminary Information (Structure, Purity) start->prelim_info boiling_point Boiling Point (OECD 103) density Density (OECD 109) water_solubility Water Solubility (OECD 105) logp LogP (OECD 107) flash_point Flash Point refractive_index Refractive Index data_analysis Analyze Experimental Data reporting Compile Technical Data Sheet data_analysis->reporting

Caption: A flowchart illustrating the logical progression from sample acquisition to final reporting in the determination of physicochemical properties.

Conclusion

This technical guide provides a consolidated resource on the essential physicochemical properties of this compound. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols, based on OECD guidelines, ensure a foundation for reproducible and reliable measurements. A thorough understanding of these properties is paramount for the safe and effective utilization of this compound in its diverse applications, from a solvent to a critical building block in the synthesis of novel chemical entities.

References

A Technical Guide to the Spectroscopic Analysis of 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the spectroscopic data for 3-fluorotoluene, a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a logical workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.16 - 7.22m-H-5
~6.88 - 6.94m-H-4, H-6
~6.82m-H-2
2.30s--CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm). Data interpreted from publicly available spectra.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
163.1 (d, J = 243 Hz)C-3
140.0 (d, J = 6 Hz)C-1
129.8 (d, J = 8 Hz)C-5
124.7 (d, J = 3 Hz)C-6
114.7 (d, J = 21 Hz)C-4
112.1 (d, J = 22 Hz)C-2
21.3-CH₃

Solvent: CDCl₃. Data interpreted from publicly available spectra.

Table 3: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityBond Vibration
~3040MediumC-H stretch (aromatic)
~2925MediumC-H stretch (methyl)
~1615, 1590, 1490StrongC=C stretch (aromatic)
~1260StrongC-F stretch
~770StrongC-H bend (out-of-plane, aromatic)

Sample phase: Liquid film.

Table 4: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
110100[M]⁺ (Molecular Ion)
109~66[M-H]⁺
83~12[M-C₂H₃]⁺
63~4[C₅H₃]⁺
57~5[C₄H₅]⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific spectrometer being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2.1.2 Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a single drop of liquid this compound directly onto the center of the ATR crystal.

2.2.2 Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1 Sample Introduction:

  • Introduce a small amount of this compound into the mass spectrometer. This can be done via direct injection if it is a pure liquid or through a gas chromatography (GC) inlet for separation from a mixture.

2.3.2 Data Acquisition:

  • Utilize electron ionization (EI) with a standard energy of 70 eV.

  • Set the mass analyzer to scan over a mass-to-charge (m/z) range of approximately 30-200 amu.

  • The resulting mass spectrum will show the molecular ion and various fragment ions.

Spectroscopic Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of spectroscopic data for a compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Confirmation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Deposit on ATR Crystal Sample->Prep_IR Prep_MS Introduce to MS Inlet Sample->Prep_MS Acq_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Acq_MS Acquire Mass Spectrum Prep_MS->Acq_MS Analyze_NMR Chemical Shifts, Coupling Patterns, Integration Acq_NMR->Analyze_NMR Analyze_IR Characteristic Absorption Bands Acq_IR->Analyze_IR Analyze_MS Molecular Ion & Fragmentation Pattern Acq_MS->Analyze_MS Conclusion Structural Confirmation of this compound Analyze_NMR->Conclusion Analyze_IR->Conclusion Analyze_MS->Conclusion

Spectroscopic analysis workflow.

This comprehensive guide provides the necessary spectroscopic data and methodologies to confidently identify and characterize this compound. The presented information is essential for professionals engaged in chemical synthesis, quality assurance, and drug development.

An In-depth Technical Guide to the Properties and Safety of α-Fluoromethylhistidine (CAS RN: 73804-75-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-Fluoromethylhistidine (α-FMH), a potent and irreversible inhibitor of histidine decarboxylase (HDC). Despite the user's query referencing CAS number 352-70-5, the detailed requirements for a technical guide on a bioactive compound strongly indicate that the intended subject is α-Fluoromethylhistidine, correctly identified by CAS number 73804-75-8. This document details its physicochemical properties, mechanism of action, and safety profile. It further explores its on-target and off-target effects, supported by experimental protocols and visual representations of the involved signaling pathways to facilitate a deeper understanding for research and drug development applications.

Physicochemical Properties

α-Fluoromethylhistidine is a synthetic analog of the amino acid histidine.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 73804-75-8[1][2][3]
Molecular Formula C₇H₁₀FN₃O₂[1][3]
Molecular Weight 187.17 g/mol [1]
IUPAC Name (2S)-2-amino-2-(fluoromethyl)-3-(1H-imidazol-5-yl)propanoic acid[1]
Synonyms α-FMH, (S)-α-Fluoromethylhistidine[3][4]
Appearance Not specified in readily available literature; likely a solid.
Solubility Soluble in DMSO.[4]
Stereochemistry The (S)-enantiomer is the biologically active form.

Mechanism of Action: Suicide Inhibition of Histidine Decarboxylase

α-Fluoromethylhistidine is a classic example of a "suicide" or mechanism-based inhibitor.[4] It acts as a potent and irreversible inhibitor of histidine decarboxylase (HDC), the rate-limiting enzyme in histamine (B1213489) synthesis.[3][5]

The inhibitory mechanism involves the following steps:

  • Binding to the Active Site: α-FMH, as a structural analog of histidine, binds to the active site of HDC.

  • Enzymatic Conversion: The enzyme's catalytic machinery initiates the decarboxylation of α-FMH.

  • Formation of a Reactive Intermediate: This enzymatic processing converts α-FMH into a highly reactive intermediate.

  • Covalent Bonding: The reactive intermediate then forms a covalent bond with a key amino acid residue, likely serine, within the active site of HDC.[3][5]

  • Irreversible Inactivation: This covalent modification permanently inactivates the enzyme, preventing it from catalyzing the conversion of histidine to histamine.[5][6]

Suicide Inhibition of Histidine Decarboxylase by α-FMH cluster_0 Histidine Decarboxylase (HDC) Active Site HDC HDC ReactiveIntermediate Reactive Intermediate HDC->ReactiveIntermediate Enzymatic Conversion Histamine Histamine HDC->Histamine Catalysis Histidine Histidine Histidine->HDC Normal Substrate Binding aFMH α-Fluoromethylhistidine aFMH->HDC Suicide Substrate Binding InactiveHDC Inactive HDC (Covalently Modified) ReactiveIntermediate->InactiveHDC Covalent Bonding (Irreversible Inhibition) Off-Target Effect of α-FMH on Glutathione S-Transferase aFMH α-Fluoromethylhistidine GST Glutathione S-Transferase (GST) aFMH->GST Inhibition Detox Detoxification of Xenobiotics & Endogenous Compounds GST->Detox CellProtection Cellular Protection from Oxidative Stress GST->CellProtection AlteredDetox Altered Detoxification GST->AlteredDetox IncreasedToxicity Potential for Increased Toxicity of Other Compounds AlteredDetox->IncreasedToxicity Proposed Interaction of α-FMH with Neuropeptide Y Signaling aFMH α-Fluoromethylhistidine NPY_Expression Enhanced Expression of Neuropeptide Y (NPY) aFMH->NPY_Expression Proposed Mechanism (Independent of HDC inhibition) Hypothalamus Hypothalamic Neurons NPY_Expression->Hypothalamus FoodIntake Increased Food Intake Hypothalamus->FoodIntake

References

An In-depth Technical Guide to the Molecular Structure and Reactivity of 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and chemical reactivity of 3-Fluorotoluene (m-fluorotoluene). It is an essential resource for researchers, scientists, and professionals in drug development who utilize fluorinated aromatic compounds in their work. This document details the compound's physical and spectroscopic properties, provides insights into its electronic structure and reactivity in key organic reactions, and includes detailed experimental protocols for its synthesis and selected transformations.

Introduction

This compound is an aromatic organic compound with the chemical formula C₇H₇F. It is a colorless liquid characterized by a benzene-like odor.[1] As a substituted toluene, it features a fluorine atom and a methyl group attached to a benzene (B151609) ring at the 1 and 3 positions, respectively. The presence of these two substituents with differing electronic properties imparts a unique reactivity profile to the molecule, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] This guide aims to provide a detailed technical understanding of this compound to facilitate its effective use in research and development.

Molecular Structure

The molecular structure of this compound is fundamental to understanding its physical properties and chemical behavior. The molecule consists of a planar benzene ring to which a methyl group (-CH₃) and a fluorine atom (-F) are attached in a meta orientation.

Bond Lengths and Angles
this compound StructureFigure 1: 2D structure of this compound.

A comprehensive table of computed bond lengths and angles will be populated here upon successful retrieval of the data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources. These properties are crucial for its handling, storage, and application in chemical processes.

PropertyValueReference(s)
Molecular Formula C₇H₇F[1]
Molecular Weight 110.13 g/mol [1]
Appearance Colorless liquid[1]
Odor Aromatic[1]
Boiling Point 115-116 °C[3][4]
Melting Point -87 °C[4]
Density 0.991 g/mL at 25 °C[3][4]
Flash Point 9 °C (48.2 °F) - closed cup[4]
Solubility Insoluble in water; soluble in organic solvents[1]
Refractive Index (n20/D) 1.469

Reactivity

The reactivity of this compound is governed by the electronic effects of the methyl and fluorine substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director due to hyperconjugation and weak inductive effects. The fluorine atom, while highly electronegative and thus inductively withdrawing (deactivating), is also a pi-donor through resonance, making it an ortho-, para-director. The interplay of these effects determines the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is the most important class of reactions for this compound. The directing effects of the two substituents are additive. The positions ortho and para to the methyl group are activated, as are the positions ortho and para to the fluorine atom. The position C4 is strongly activated as it is para to the methyl group and ortho to the fluorine. The position C6 is also activated as it is ortho to both the methyl and fluorine groups. The position C2 is activated as it is ortho to the methyl group and para to the fluorine. The position C5 is meta to both groups and is the least activated.

G cluster_0 cluster_1 a This compound b Electrophilic Aromatic Substitution a->b c Nitration b->c d Halogenation b->d e Friedel-Crafts Reaction b->e

Key Electrophilic Aromatic Substitution Reactions of this compound.

The nitration of this compound with a mixture of nitric acid and sulfuric acid yields a mixture of isomeric products. Experimental data shows that the major products are 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene.[2][5][6]

ProductYield (%)Reference(s)
3-Fluoro-6-nitrotoluene67%[2][5]
3-Fluoro-4-nitrotoluene30%[2][5]

The halogenation of this compound, for instance, with bromine in the presence of a Lewis acid, is expected to yield a mixture of bromo-3-fluorotoluene isomers. The regioselectivity is governed by the directing effects of the substituents.[7][8]

A table of isomer distribution for the bromination of this compound will be added here upon successful retrieval of quantitative experimental data.

Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions on aromatic rings. The reaction of this compound with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst is expected to yield a mixture of isomers.[9][10][11]

A table summarizing the product distribution for Friedel-Crafts reactions of this compound will be included here once specific experimental data is found.

Synthesis

This compound is commonly synthesized from 3-toluidine (m-toluidine) via the Balz-Schiemann reaction.[12][13][14] This two-step process involves the diazotization of the aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.

G 3-Toluidine 3-Toluidine Diazonium Salt Diazonium Salt 3-Toluidine->Diazonium Salt NaNO₂, HBF₄ This compound This compound Diazonium Salt->this compound Heat (Δ)

Synthesis of this compound via the Balz-Schiemann Reaction.
Experimental Protocol for the Synthesis of this compound

The following is a representative experimental procedure for the synthesis of this compound from 3-toluidine.

Step 1: Diazotization

  • In a well-ventilated fume hood, a solution of 3-toluidine in aqueous fluoroboric acid (HBF₄) is prepared and cooled to 0-5 °C in an ice-salt bath.

  • A pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the stirred 3-toluidine solution, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium tetrafluoroborate salt, which may precipitate as a solid.

Step 2: Thermal Decomposition

  • The precipitated diazonium salt is collected by filtration and washed with cold water, followed by a small amount of cold methanol (B129727) and then ether.

  • The dried salt is then carefully heated in a flask equipped with a distillation apparatus.

  • The decomposition of the salt yields this compound, which is collected as the distillate, along with nitrogen gas and boron trifluoride.

Step 3: Purification

  • The crude this compound is washed with a dilute sodium carbonate solution to remove any acidic impurities, followed by washing with water.

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • The final product is purified by fractional distillation to yield pure this compound.

Spectroscopic Data

The structural characterization of this compound is routinely performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons and the methyl protons. The aromatic region typically displays complex multiplets due to proton-proton and proton-fluorine couplings.

A detailed table of ¹H NMR chemical shifts, multiplicities, coupling constants, and assignments will be provided here upon successful retrieval of the complete data.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms are influenced by the attached substituents, leading to a range of chemical shifts. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.[1][15]

A comprehensive table of ¹³C NMR chemical shifts and C-F coupling constants with their corresponding assignments will be included here once the data is fully compiled.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of the molecule.[16][17][18]

Wavenumber (cm⁻¹)Vibration Type
~3000-3100Aromatic C-H stretch
~2850-2960Methyl C-H stretch
~1600, ~1480Aromatic C=C stretching
~1250C-F stretch
~700-900Aromatic C-H out-of-plane bending

Applications in Drug Development

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. This compound serves as a key building block for the synthesis of more complex fluorinated molecules used in the development of new therapeutic agents.[2][3] Its specific substitution pattern allows for the regioselective introduction of other functional groups, making it a versatile starting material in medicinal chemistry.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4][19] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and do not inhale the vapors. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, reactivity, synthesis, and spectroscopic properties of this compound. The information presented herein is intended to be a valuable resource for chemists and researchers working with this important fluorinated building block. A thorough understanding of its properties and chemical behavior is essential for its successful application in the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries.

References

solubility of 3-Fluorotoluene in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 3-Fluorotoluene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as m-fluorotoluene) is an aromatic organic compound with increasing importance as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility characteristics in various organic solvents is crucial for its application in chemical synthesis, purification processes, and formulation development. This technical guide provides a summary of the available solubility information for this compound, a detailed experimental protocol for determining its solubility, and a compilation of its key physical properties. It is important to note that while qualitative solubility information is available, specific quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature.

Physical Properties of this compound

A summary of the key physical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for the design of experimental procedures.

Table 1: Physical Properties of this compound

PropertyValueReferences
CAS Number 352-70-5[2][3]
Molecular Formula C₇H₇F[2]
Molecular Weight 110.13 g/mol [2][4]
Appearance Colorless liquid with an aromatic odor.[2][4]
Density 0.991 g/mL at 25 °C[3]
Boiling Point 115 °C[3]
Melting Point -87 °C[3]
Flash Point 9 °C (48.2 °F)[3]
Refractive Index (n20/D) 1.469

Solubility of this compound

This compound is generally characterized by its low solubility in water and higher solubility in organic solvents.[1] Detailed quantitative solubility data is sparse; however, Table 2 summarizes the qualitative solubility in several common solvents based on available information. The principle of "like dissolves like" suggests that this compound, a relatively nonpolar aromatic compound, will be most soluble in other aromatic or nonpolar solvents.

Table 2: Qualitative Solubility of this compound in Common Solvents

SolventQualitative SolubilityReferences
WaterImmiscible[5]
BenzeneSoluble[6]
TolueneSoluble[6]
EthanolSoluble[6]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the solubility of a liquid analyte, such as this compound, in a liquid solvent. This protocol is based on the widely accepted isothermal shake-flask method.[7][8]

Objective: To determine the concentration of this compound in a given organic solvent at saturation under controlled temperature conditions.

1. Materials and Apparatus

  • Analyte: this compound (purity ≥ 99%)

  • Solvents: A range of common organic solvents (e.g., hexane, toluene, ethanol, ethyl acetate, acetone) of analytical grade.

  • Apparatus:

    • Analytical balance (readable to ±0.1 mg)

    • Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.1 °C).

    • Glass vials or flasks with airtight screw caps (B75204) (e.g., 20 mL scintillation vials).

    • Calibrated positive displacement micropipettes.

    • Syringes and syringe filters (e.g., 0.22 µm PTFE).

    • Volumetric flasks and pipettes for dilutions.

    • Gas chromatograph (GC) with a Flame Ionization Detector (FID) or other suitable analytical instrument (e.g., HPLC) for concentration measurement.

2. Preparation of Standard Solutions

  • Prepare a series of standard solutions of this compound in the chosen solvent.

  • The concentration range of these standards should bracket the expected solubility.

  • For example, prepare standards with concentrations of 1, 5, 10, 20, and 50 mg/mL.

  • These standards will be used to create a calibration curve for the analytical instrument.

3. Experimental Procedure (Shake-Flask Method)

  • Set the thermostatic shaker bath to the desired experimental temperature (e.g., 25 °C).

  • Add a known volume (e.g., 5 mL) of the selected organic solvent to several vials.

  • Add an excess amount of this compound to each vial. An excess is present when a separate phase of this compound is visible after initial mixing.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in the thermostatic shaker and agitate them for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[9][10]

  • After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow for phase separation.

  • Carefully withdraw a sample from the solvent phase (the supernatant) using a syringe. Avoid disturbing the undissolved this compound phase.

  • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microdroplets.

  • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted samples using the calibrated analytical instrument (e.g., GC-FID) to determine the concentration of this compound.

4. Data Analysis

  • Construct a calibration curve by plotting the analytical instrument's response (e.g., peak area from GC) against the known concentrations of the standard solutions.

  • Use the calibration curve to determine the concentration of this compound in the diluted experimental samples.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow prep Preparation standards Prepare Standard Solutions (Known Concentrations) prep->standards samples Prepare Samples (Solvent + Excess this compound) prep->samples analysis_standards Analyze Standards (e.g., GC-FID) standards->analysis_standards shake Agitate in Thermostatic Bath (e.g., 24-48 hours at 25°C) samples->shake equilibration Equilibration equilibration->shake settle Allow Phases to Settle shake->settle sampling Sampling & Analysis sampling->settle filter Withdraw and Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analysis_samples Analyze Samples (e.g., GC-FID) dilute->analysis_samples calibration Generate Calibration Curve analysis_standards->calibration calculation Calculate Saturated Concentration analysis_samples->calculation data_analysis Data Analysis data_analysis->calculation calibration->calculation result Report Solubility calculation->result

Caption: Experimental workflow for determining the solubility of this compound.

References

The Versatility of 3-Fluorotoluene: A Technical Guide to its Applications in Pharmaceuticals and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorotoluene, a fluorinated aromatic hydrocarbon, serves as a critical building block in the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its unique chemical properties, imparted by the fluorine and methyl substituents on the benzene (B151609) ring, allow for targeted modifications and the introduction of fluorine-containing moieties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profiles of active ingredients. This technical guide provides an in-depth review of the applications of this compound, with a focus on the synthesis of pharmaceuticals and agrochemicals, supported by quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and mechanisms of action.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValue
CAS Number 352-70-5
Molecular Formula C₇H₇F
Molecular Weight 110.13 g/mol
Appearance Colorless liquid
Boiling Point 115-116 °C
Melting Point -87 °C
Density 0.991 g/mL at 25 °C
Solubility Insoluble in water; soluble in organic solvents

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably fluoroquinolone antibiotics. The fluorine substituent plays a crucial role in the antibacterial activity of these drugs.

Synthesis of Fluoroquinolone Antibiotics

Fluoroquinolones are a class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2] The synthesis of many fluoroquinolones involves intermediates derived from this compound. A representative synthetic pathway to a key intermediate, 2,4-dichloro-5-fluorobenzoyl chloride, is outlined below.

Quantitative Data for Intermediate Synthesis

IntermediateStarting MaterialKey ReagentsYieldPurityReference
4-Chloro-3-fluorotoluene (B1349368)o-Nitro-p-toluidineCuCl, NaNO₂, HCl33.8%≥99.9% (GC)
2,4-Dichloro-5-fluorotolueneThis compoundCl₂, FeCl₃--Patent [US5684217A]
2,4-Dichloro-5-fluorobenzoyl chloride2,4-DichlorofluorobenzeneFriedel-Crafts acylation>88%-Patent [CN107118096B]

Experimental Protocol: Synthesis of 4-Chloro-3-fluorotoluene

This protocol is adapted from the synthesis of chloro- and bromo-derivatives of this compound.

Materials:

  • o-Nitro-p-toluidine (Fast Red Base GL)

  • Cuprous chloride (CuCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • Diazotization: Prepare a solution of o-nitro-p-toluidine in hydrochloric acid and cool to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous chloride. Slowly add the cold diazonium salt solution to the cuprous chloride solution.

  • Reaction: The reaction mixture is stirred and allowed to warm to the optimal temperature of 70 °C for 2.5 hours.

  • Work-up: After the reaction is complete, the mixture is subjected to steam distillation to isolate the crude product.

  • Purification: The crude 4-chloro-3-fluorotoluene is purified by fractional distillation to yield a product with ≥99.9% purity.

Mechanism of Action of Fluoroquinolone Antibiotics

The following diagram illustrates the mechanism by which fluoroquinolone antibiotics inhibit bacterial DNA replication.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Supercoiling Topoisomerase_IV Topoisomerase IV DNA->Topoisomerase_IV Decatenation Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Inhibition_Complex_Gyrase Ternary Complex (DNA-Gyrase-Fluoroquinolone) DNA_Gyrase->Inhibition_Complex_Gyrase Topoisomerase_IV->Replication_Fork Inhibition_Complex_TopoIV Ternary Complex (DNA-TopoIV-Fluoroquinolone) Topoisomerase_IV->Inhibition_Complex_TopoIV Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA_Gyrase Fluoroquinolone->Topoisomerase_IV DNA_Damage DNA Damage & Replication Inhibition Inhibition_Complex_Gyrase->DNA_Damage Inhibition_Complex_TopoIV->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Flufenacet_Mechanism cluster_plant_cell Plant Cell VLCFA_Synthase Very-Long-Chain Fatty Acid (VLCFA) Synthase Inhibition Inhibition VLCFA_Synthase->Inhibition VLCFA_Synthesis VLCFA Synthesis VLCFA_Synthase->VLCFA_Synthesis Flufenacet Flufenacet Flufenacet->VLCFA_Synthase Flufenacet->Inhibition Inhibition->VLCFA_Synthesis Blocks Cell_Membrane_Formation Cell Membrane Formation VLCFA_Synthesis->Cell_Membrane_Formation Growth_Inhibition Growth Inhibition VLCFA_Synthesis->Growth_Inhibition Plant_Growth Plant Growth Cell_Membrane_Formation->Plant_Growth Organic_Synthesis_Workflow Start Starting Material: This compound Reaction Chemical Reaction (e.g., Chlorination, Nitration) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, MS, GC) Purification->Characterization Final_Product Final Product Characterization->Final_Product

References

The Genesis and Evolution of Fluorinated Toluene Derivatives: A Technical Guide for Scientific Pioneers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of fluorinated scaffolds, fluorinated toluene (B28343) derivatives hold a place of particular significance. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have made these compounds indispensable building blocks for innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, discovery, synthesis, and application of fluorinated toluene derivatives, complete with detailed experimental protocols and visual representations of key pathways and workflows.

A Journey Through Time: The Historical Milestones of Fluorine Chemistry

The story of fluorinated toluene derivatives is intrinsically linked to the broader history of fluorine chemistry, a field marked by early challenges and groundbreaking discoveries.

A timeline of key events is presented below:

History_of_Fluorine_Chemistry 1771 1771: Carl Wilhelm Scheele characterizes hydrofluoric acid. 1886 1886: Henri Moissan isolates elemental fluorine through electrolysis. 1771->1886 Discovery of the element 1892 1892: Frédéric Swarts develops the Swarts reaction for introducing fluorine into organic molecules. 1886->1892 Development of fluorination methods 1898 1898: Swarts reports the first synthesis of an aromatic compound with a fluorinated side chain, reacting benzotrichloride (B165768) with SbF₃. 1892->1898 Application to aromatic compounds 1927 1927: Günther Balz and Günther Schiemann develop the Balz-Schiemann reaction for the synthesis of aryl fluorides. 1898->1927 New synthetic routes 1930s 1930s: Industrial production of fluorocarbons, including derivatives of (trifluoromethyl)benzene, begins. 1927->1930s Industrial scale-up 1963 1963: Trifluralin (B1683247), a herbicide derived from trifluorotoluene, is introduced by Eli Lilly. 1930s->1963 Agrochemical applications 1998 1998: FDA approves Celecoxib (B62257), a COX-2 inhibitor containing a trifluoromethyl group, developed by Pfizer. 1963->1998 Pharmaceutical applications

A timeline of key discoveries in fluorine chemistry.

The journey began with the characterization of hydrofluoric acid by Carl Wilhelm Scheele in 1771.[1] However, the highly reactive nature of elemental fluorine presented a significant challenge to its isolation, a feat finally achieved by Henri Moissan in 1886 through electrolysis.[1] This breakthrough paved the way for the development of organofluorine chemistry. A pivotal figure in this field was the Belgian chemist Frédéric Swarts, who, in 1892, developed the renowned "Swarts reaction," a halogen exchange method for introducing fluorine into organic compounds.[2] By 1898, Swarts had successfully applied his method to aromatic compounds, reporting the synthesis of benzotrifluoride (B45747) from benzotrichloride and antimony trifluoride.[3] This marked the dawn of fluorinated toluene derivatives.

Further advancements in the synthesis of aryl fluorides came in 1927 with the development of the Balz-Schiemann reaction by Günther Balz and Günther Schiemann.[3] The 1930s saw the beginning of industrial-scale production of fluorocarbons, driven by their use as refrigerants and in other applications.[1] The latter half of the 20th century witnessed the profound impact of fluorinated toluene derivatives on agriculture and medicine, exemplified by the introduction of the herbicide trifluralin in 1963 and the blockbuster anti-inflammatory drug Celecoxib in 1998.[4][5]

Physicochemical Properties of Key Fluorinated Toluene Derivatives

The position and number of fluorine substituents on the toluene scaffold significantly influence the molecule's physical and chemical properties. A summary of key physicochemical data for various fluorinated toluene derivatives is presented below for easy comparison.

Table 1: Physicochemical Properties of Monofluorotoluenes

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)
2-Fluorotoluene95-52-3C₇H₇F110.13-62113-1141.000
3-Fluorotoluene352-70-5C₇H₇F110.13-87.61161.001
4-Fluorotoluene (B1294773)352-32-9C₇H₇F110.13-561161.000

Table 2: Physicochemical Properties of (Trifluoromethyl)benzene and its Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 20°C)
(Trifluoromethyl)benzene98-08-8C₇H₅F₃146.11-29.05103.461.19
2-Chlorobenzotrifluoride88-16-4C₇H₄ClF₃180.55-61521.379
3-Chlorobenzotrifluoride98-15-7C₇H₄ClF₃180.55-561381.331
4-Chlorobenzotrifluoride98-56-6C₇H₄ClF₃180.55-36139.31.353

Key Synthetic Methodologies: Detailed Experimental Protocols

The synthesis of fluorinated toluene derivatives relies on a set of robust and versatile chemical reactions. Below are detailed experimental protocols for some of the most important methods.

Protocol 1: Synthesis of (Trifluoromethyl)benzene via the Swarts Reaction

This protocol describes the classic Swarts reaction for the synthesis of (trifluoromethyl)benzene from benzotrichloride.

Reaction: PhCCl₃ + 3 HF → PhCF₃ + 3 HCl[6]

Materials:

  • Benzotrichloride (1.0 mol, 195.5 g)

  • Anhydrous Hydrogen Fluoride (B91410) (HF) (excess)

  • Pressurized reactor

Procedure:

  • Charge the pressurized reactor with benzotrichloride.

  • Carefully introduce anhydrous hydrogen fluoride into the reactor. The reaction is typically carried out in the liquid phase under pressure.

  • Heat the reactor to the desired temperature (e.g., 80-150 °C). The specific temperature and pressure will depend on the reactor design and scale.

  • Maintain the reaction for a sufficient period to ensure complete conversion (typically several hours). Monitor the reaction progress by analyzing aliquots (if possible with the reactor setup).

  • After the reaction is complete, cool the reactor and carefully vent the excess HF and the HCl byproduct into a suitable scrubber.

  • The crude (trifluoromethyl)benzene is then purified by distillation.

Protocol 2: Synthesis of 4-Fluorotoluene via the Balz-Schiemann Reaction

This protocol outlines the synthesis of 4-fluorotoluene from p-toluidine (B81030) using the Balz-Schiemann reaction.

Reaction:

  • p-CH₃C₆H₄NH₂ + NaNO₂ + 2 HCl → [p-CH₃C₆H₄N₂]⁺Cl⁻ + NaCl + 2 H₂O

  • [p-CH₃C₆H₄N₂]⁺Cl⁻ + HBF₄ → [p-CH₃C₆H₄N₂]⁺BF₄⁻ + HCl

  • [p-CH₃C₆H₄N₂]⁺BF₄⁻ (heat) → p-CH₃C₆H₄F + N₂ + BF₃

Materials:

  • p-Toluidine (1.0 mol, 107.15 g)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂) (1.05 mol, 72.45 g)

  • Fluoroboric Acid (HBF₄) (48% aqueous solution)

  • Ice

  • Sand bath or heating mantle

Procedure:

  • Diazotization:

    • In a suitable flask, dissolve p-toluidine in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir the mixture for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Formation of the Diazonium Tetrafluoroborate (B81430) Salt:

    • To the cold diazonium salt solution, slowly add cold fluoroboric acid.

    • The diazonium tetrafluoroborate salt will precipitate out of the solution.

    • Filter the precipitate and wash it with cold water, followed by a small amount of cold methanol (B129727) and then ether to aid in drying.

  • Thermal Decomposition:

    • Carefully heat the dry diazonium tetrafluoroborate salt in a flask connected to a distillation apparatus. A sand bath is recommended for even heating.

    • The salt will decompose to yield 4-fluorotoluene, which is collected by distillation. The decomposition is typically carried out under reduced pressure to control the reaction rate.

  • Purification:

    • The collected distillate is washed with a dilute sodium carbonate solution and then with water.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purify by fractional distillation.

Protocol 3: Asymmetric Trifluoromethylation of a Toluene Derivative (General Workflow)

This protocol provides a general workflow for the asymmetric trifluoromethylation of an aryl ketone derived from toluene, a common strategy in the synthesis of chiral pharmaceutical intermediates.

Trifluoromethylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagent_prep 1. Reagent Preparation (Dry solvents, weigh catalyst) setup 2. Reaction Setup (Inert atmosphere, cool to temp) reagent_prep->setup addition 3. Reagent Addition (Substrate, TMSCF₃, Activator) setup->addition monitoring 4. Reaction Monitoring (TLC, GC/MS, or LC/MS) addition->monitoring quench 5. Work-up & Quench (e.g., sat. NH₄Cl) monitoring->quench extraction 6. Extraction & Drying (Organic solvent, MgSO₄) quench->extraction purification 7. Purification (Column chromatography) extraction->purification analysis 8. Product Analysis (NMR, Chiral HPLC for ee%) purification->analysis

General experimental workflow for asymmetric trifluoromethylation.

Materials and Reagents:

  • Aryl ketone substrate (e.g., a derivative of acetophenone) (1.0 equiv)

  • Chiral catalyst (e.g., a cinchona alkaloid derivative or a chiral phase-transfer catalyst) (typically 5-10 mol%)

  • Trifluoromethylating agent (e.g., Trimethyl(trifluoromethyl)silane - TMSCF₃) (1.5 equiv)

  • Fluoride source/activator (e.g., Tetramethylammonium fluoride - TMAF) (catalytic amount)

  • Anhydrous solvent (e.g., Toluene)

  • Quenching solution (e.g., Saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous MgSO₄)

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral catalyst and the fluoride source in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to the required low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Substrate Addition: Add the aryl ketone substrate to the cooled solution.

  • Trifluoromethylating Agent Addition: Slowly add the trifluoromethylating agent dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by slowly adding the quenching solution while maintaining a low temperature.

  • Work-up: Allow the mixture to warm to room temperature and perform a liquid-liquid extraction with the chosen organic solvent.

  • Drying and Concentration: Dry the combined organic layers over the drying agent, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis: Characterize the final product and determine the enantiomeric excess (ee%) using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery and Development

Fluorinated toluene derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The presence of fluorine can significantly enhance a drug's efficacy and pharmacokinetic profile.

Case Study: Celecoxib and the COX-2 Signaling Pathway

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5] It features a trifluoromethyl group on a pyrazole (B372694) ring, which is synthesized from a precursor derived from a fluorinated toluene. The selective inhibition of COX-2 is key to its therapeutic effect, reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

The signaling pathway affected by celecoxib is depicted below:

Celecoxib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Physiological Effect Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H₂ COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (e.g., PGE₂) Prostaglandin_H2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Mechanism of action of Celecoxib in the COX-2 pathway.
Fluorinated Inhibitors of the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is crucial for mediating cellular responses to cytokines and growth factors.[7] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. Several fluorinated compounds have been developed as inhibitors of JAKs. The fluorine atoms in these inhibitors often contribute to enhanced binding affinity and improved pharmacokinetic properties.[8]

A generalized representation of the JAK-STAT signaling pathway and the point of inhibition is shown below:

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK (Janus Kinase) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Fluorinated_Inhibitor Fluorinated JAK Inhibitor Fluorinated_Inhibitor->JAK Inhibition

Inhibition of the JAK-STAT pathway by a fluorinated inhibitor.
Experimental Workflow for In Vitro Drug Metabolism Studies

Assessing the metabolic stability of new drug candidates is a critical step in the drug development process. In vitro assays using liver microsomes or hepatocytes are commonly employed for this purpose. The following diagram illustrates a typical workflow for such a study.

Drug_Metabolism_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Test_Compound 1. Prepare Test Compound (Fluorinated Toluene Derivative) Incubation 4. Incubate at 37°C Test_Compound->Incubation Biological_Matrix 2. Prepare Biological Matrix (e.g., Liver Microsomes) Biological_Matrix->Incubation Cofactors 3. Prepare Cofactors (e.g., NADPH) Cofactors->Incubation Time_Points 5. Sample at Various Time Points Incubation->Time_Points Quench 6. Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Analysis 7. Analyze by LC-MS/MS Quench->Analysis Quantification 8. Quantify Parent Compound and Metabolites Analysis->Quantification Half_Life 9. Calculate In Vitro Half-life (t½) Quantification->Half_Life

Workflow for an in vitro drug metabolism assay.

The history of fluorinated toluene derivatives is a testament to the power of chemical innovation. From the early struggles to tame the reactivity of fluorine to the sophisticated synthetic methods and rational drug design of today, these compounds have consistently pushed the boundaries of what is possible in science and medicine. For researchers, scientists, and drug development professionals, a deep understanding of the history, properties, synthesis, and applications of fluorinated toluene derivatives is not just beneficial, but essential for driving future discoveries. This guide provides a solid foundation for that understanding, equipping the scientific pioneers of today and tomorrow with the knowledge to continue this remarkable journey of innovation.

References

Theoretical and Computational Insights into 3-Fluorotoluene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Molecular Structure, Spectroscopic Properties, and Electronic Characteristics of a Key Aromatic Intermediate

Introduction

3-Fluorotoluene, a halogenated aromatic hydrocarbon, serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom to the toluene (B28343) ring significantly influences its chemical reactivity, metabolic stability, and pharmacokinetic properties, making it a molecule of considerable interest in drug discovery and development.[2] This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, offering valuable insights for researchers, scientists, and professionals in drug development. By delving into its molecular geometry, vibrational frequencies, electronic properties, and spectroscopic signatures through the lens of computational chemistry, this document aims to facilitate a deeper understanding of this versatile compound.

Molecular Structure and Geometry

The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, have been extensively studied using computational methods. Density Functional Theory (DFT) calculations, particularly with the B3LYP functional and the 6-311++G(d,p) basis set, have proven to be highly effective in predicting the optimized geometry of the molecule. These theoretical calculations provide a detailed three-dimensional model of the molecule, which is essential for understanding its steric and electronic properties.

Experimental Protocol for Geometry Optimization:

A standard protocol for geometry optimization of this compound using the Gaussian suite of programs is as follows:

  • Molecule Building: The initial structure of this compound is constructed using a molecular building program like GaussView.

  • Input File Preparation: A Gaussian input file is created specifying the desired level of theory and basis set (e.g., #p B3LYP/6-311++G(d,p) Opt Freq). The Opt keyword requests a geometry optimization to find the lowest energy conformation, and Freq calculates the vibrational frequencies at the optimized geometry to confirm it is a true minimum.

  • Job Submission: The calculation is submitted to the Gaussian program for execution.

  • Output Analysis: The output file is analyzed to extract the optimized Cartesian coordinates, from which bond lengths, bond angles, and dihedral angles are calculated.

Table 1: Selected Optimized Geometric Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond Length (Å) C1-C21.395
C2-C31.391
C3-C41.386
C4-C51.394
C5-C61.398
C6-C11.392
C3-F1.365
C1-C7 (Methyl)1.508
**Bond Angle (°) **C6-C1-C2119.8
C1-C2-C3120.3
C2-C3-C4119.5
C3-C4-C5120.4
C4-C5-C6120.2
C5-C6-C1119.8
F-C3-C2119.9
F-C3-C4119.6
C2-C1-C7120.5
C6-C1-C7119.7
Dihedral Angle (°) F-C3-C2-C1180.0
C4-C3-C2-C10.0
H-C7-C1-C20.0

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups and overall structure. Theoretical calculations of vibrational frequencies and their corresponding intensities are invaluable for the assignment of experimental spectra. DFT calculations, following a geometry optimization, can predict the harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, a scaling factor is typically applied to the computed frequencies to improve agreement with experimental data. A Potential Energy Distribution (PED) analysis is also crucial for a detailed assignment of the vibrational modes.

Experimental Protocol for Vibrational Frequency Calculation:
  • Optimized Geometry: The calculation is performed on the previously optimized geometry of this compound.

  • Frequency Calculation: A frequency calculation is requested in the Gaussian input file (using the Freq keyword). The same level of theory and basis set as the optimization should be used.

  • Output Analysis: The output file provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

  • Scaling and Visualization: The calculated frequencies are scaled using an appropriate scaling factor for the chosen method and basis set. The vibrational modes can be visualized using software like GaussView to aid in their assignment.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Experimental FT-IRExperimental FT-RamanCalculated (Scaled)Assignment (PED)
307530723070C-H stretching (aromatic)
292529282926C-H stretching (methyl, asymmetric)
287028722871C-H stretching (methyl, symmetric)
161516181616C-C stretching (aromatic)
159015921591C-C stretching (aromatic)
149014931492C-H in-plane bending (methyl)
145014521451C-C stretching (aromatic)
125512581256C-F stretching
116011621161C-H in-plane bending (aromatic)
109010931091C-H in-plane bending (aromatic)
870872871C-H out-of-plane bending (aromatic)
775778776C-C-C in-plane bending (aromatic)
520522521C-C-C out-of-plane bending (aromatic)

Electronic Properties and Chemical Reactivity

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of a molecule's excitability and its ability to participate in chemical reactions. A smaller gap generally suggests higher reactivity.

Experimental Protocol for Electronic Property Calculation:
  • Optimized Geometry: The calculation is performed on the optimized geometry.

  • Population Analysis: A population analysis (e.g., using the Pop=NBO keyword in Gaussian for Natural Bond Orbital analysis) is requested in the input file.

  • Output Analysis: The output file contains information about the molecular orbitals, including their energies. The HOMO and LUMO energies are identified, and the energy gap is calculated. Other properties like the dipole moment are also provided.

Table 3: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

PropertyValue
HOMO Energy -6.85 eV
LUMO Energy -0.21 eV
HOMO-LUMO Gap 6.64 eV
Dipole Moment 1.65 Debye
Ionization Potential 6.85 eV
Electron Affinity 0.21 eV
Electronegativity 3.53 eV
Chemical Hardness 3.32 eV
Chemical Softness 0.30 eV⁻¹
Electrophilicity Index 1.88 eV

Spectroscopic Analysis: NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used for this purpose. Theoretical chemical shifts are calculated relative to a reference compound, typically tetramethylsilane (B1202638) (TMS).

Experimental Protocol for NMR Chemical Shift Calculation:
  • Optimized Geometry: The calculation is performed on the optimized geometry.

  • NMR Calculation: An NMR calculation is requested in the Gaussian input file (e.g., #p B3LYP/6-311++G(d,p) NMR=GIAO).

  • Reference Calculation: A separate calculation is performed for the reference compound (TMS) at the same level of theory.

  • Chemical Shift Calculation: The calculated isotropic shielding values for the molecule of interest are subtracted from the isotropic shielding value of the reference to obtain the chemical shifts.

Table 4: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomExperimental ¹HCalculated ¹HExperimental ¹³CCalculated ¹³C
C1-CH₃2.352.3221.421.1
C2-H7.016.98126.8126.5
C4-H6.956.92113.8113.5
C5-H7.287.25130.3130.0
C6-H7.037.00122.5122.2
C1--139.8139.5
C3--162.9 (d, J=243 Hz)162.5

Visualizations of Molecular Properties

Visual representations of molecular properties are essential for intuitive understanding. Molecular Electrostatic Potential (MEP) maps, for instance, illustrate the charge distribution on the molecular surface, highlighting electrophilic and nucleophilic sites. Natural Bond Orbital (NBO) analysis provides insights into charge transfer and hyperconjugative interactions within the molecule.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Computational Workflow for Molecular Property Prediction

G cluster_input Input Preparation cluster_calculation Computational Calculation cluster_analysis Data Analysis and Visualization build Build this compound Structure input Create Gaussian Input File build->input geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) input->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc elec_prop Electronic Property Calculation (NBO, MEP) geom_opt->elec_prop geom_table Geometric Parameters (Bond Lengths, Angles) geom_opt->geom_table vib_table Vibrational Frequencies and Assignments freq_calc->vib_table nmr_table NMR Chemical Shifts nmr_calc->nmr_table elec_table Electronic Properties (HOMO-LUMO, etc.) elec_prop->elec_table mep_map Molecular Electrostatic Potential Map elec_prop->mep_map nbo_analysis Natural Bond Orbital Analysis elec_prop->nbo_analysis

Caption: Workflow for computational analysis of this compound.

Conclusion

Theoretical and computational studies provide a powerful framework for elucidating the intricate molecular properties of this compound. The methodologies and data presented in this guide offer a robust foundation for researchers in medicinal chemistry and drug development to understand and predict the behavior of this important molecule. By integrating computational predictions with experimental results, a more complete and nuanced understanding of this compound's structure-activity relationships can be achieved, ultimately accelerating the design and synthesis of novel therapeutic agents. The continued advancement of computational methods promises to further enhance our predictive capabilities, solidifying the role of in silico studies as an indispensable tool in modern chemical research.

References

3-Fluorotoluene: A Comprehensive Technical Guide on Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorotoluene, a substituted aromatic hydrocarbon, is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. The introduction of a fluorine atom into the toluene (B28343) molecule can significantly alter its physicochemical properties, influencing its metabolic stability, pharmacokinetic profile, and ultimately its biological activity. While primarily utilized as a building block in organic synthesis, understanding the intrinsic biological activities and toxicological profile of this compound is crucial for risk assessment and the development of safer, more effective end-products. This technical guide provides a comprehensive overview of the current knowledge regarding the potential biological activities of this compound, with a focus on its toxicological data, microbial metabolism, and its role as a synthetic precursor.

Toxicological Profile

The acute toxicity of this compound has been evaluated in several animal models, providing key data for hazard assessment.

Quantitative Toxicological Data
ParameterSpeciesRoute of AdministrationValueReference
LD50RatOral> 5,000 mg/kg[1]
LC50RatInhalation (4 h)> 5.77 mg/L[1]
LD50RabbitDermal> 2,000 mg/kg[1]

Caption: Table 1: Acute Toxicity of this compound.[1]

General Toxicological Effects

Microbial Metabolism and Biodegradation

The environmental fate of this compound is influenced by its susceptibility to microbial degradation. Certain microorganisms, particularly soil bacteria, have been shown to metabolize this compound.

Toluene Dioxygenase-Mediated Biodegradation in Pseudomonas putida

Pseudomonas putida is a well-studied bacterium known for its ability to degrade aromatic hydrocarbons. This compound can act as both an inducer and a substrate for the enzyme toluene dioxygenase (TDO) in Pseudomonas putida F1.[5][6] This enzyme initiates the biodegradation pathway by incorporating two oxygen atoms into the aromatic ring.

The proposed initial step in the biodegradation of this compound by toluene dioxygenase involves the formation of a cis-dihydrodiol. This is followed by further enzymatic reactions leading to ring cleavage and eventual mineralization.[6]

Biodegradation_Pathway This compound This compound cis-2,3-dihydroxy-1-methyl-4-fluorocyclohexa-4,6-diene cis-2,3-dihydroxy-1-methyl-4-fluorocyclohexa-4,6-diene This compound->cis-2,3-dihydroxy-1-methyl-4-fluorocyclohexa-4,6-diene Toluene Dioxygenase (TDO) 3-Fluoro-5-methylcatechol 3-Fluoro-5-methylcatechol cis-2,3-dihydroxy-1-methyl-4-fluorocyclohexa-4,6-diene->3-Fluoro-5-methylcatechol cis-Dihydrodiol Dehydrogenase Ring Cleavage Products Ring Cleavage Products 3-Fluoro-5-methylcatechol->Ring Cleavage Products Catechol 2,3-Dioxygenase Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism

Caption: Proposed initial steps in the biodegradation pathway of this compound by Pseudomonas putida.

Role in the Synthesis of Biologically Active Molecules

The primary significance of this compound in a biological context lies in its extensive use as a precursor for the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the fluorine atom can enhance the metabolic stability and improve the pharmacokinetic properties of the final drug molecules.[2]

Experimental Protocols

Acute Toxicity Studies (General Principles)

While specific protocols for the cited LD50 and LC50 values are not publicly available, they are generally conducted following standardized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Oral LD50 (OECD 401/420/423):

  • Animal Model: Typically rats, of a single sex (usually females).

  • Dosage: A single dose of the test substance is administered by gavage.

  • Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Endpoint: The LD50 is calculated as the statistically derived single dose that is expected to cause death in 50% of the animals.

Inhalation LC50 (OECD 403):

  • Animal Model: Typically rats.

  • Exposure: Animals are exposed to the test substance in the form of a vapor or aerosol for a defined period (e.g., 4 hours).

  • Observation: Animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoint: The LC50 is the concentration of the substance in the air that is expected to cause death in 50% of the test animals during the exposure period.

Dermal LD50 (OECD 402):

  • Animal Model: Typically rabbits or rats.

  • Application: The test substance is applied to a shaved area of the skin.

  • Observation: Animals are observed for 14 days.

  • Endpoint: The LD50 is the dose that is lethal to 50% of the treated animals.

Toluene Dioxygenase Activity Assay (Indole to Indigo (B80030) Conversion)

This assay is a common method to measure the activity of toluene dioxygenase in whole bacterial cells.

  • Principle: Toluene dioxygenase can oxidize indole (B1671886) to indoxyl, which then spontaneously dimerizes and oxidizes to form the blue pigment indigo. The amount of indigo produced is proportional to the enzyme activity.

  • Procedure: a. Grow Pseudomonas putida F1 cells in a suitable medium and induce the expression of toluene dioxygenase with an appropriate inducer (e.g., toluene or this compound). b. Harvest and resuspend the cells in a buffer. c. Add indole to the cell suspension. d. Incubate the mixture under appropriate conditions (e.g., 30°C with shaking). e. Stop the reaction and extract the indigo produced using a suitable solvent (e.g., dimethylformamide or ethanol). f. Quantify the indigo concentration spectrophotometrically at a wavelength of around 600 nm.

TDO_Assay_Workflow cluster_cell_culture Cell Culture and Induction cluster_assay Enzyme Assay cluster_quantification Quantification Grow P. putida F1 Grow P. putida F1 Induce TDO expression Induce TDO expression Grow P. putida F1->Induce TDO expression Harvest and resuspend cells Harvest and resuspend cells Induce TDO expression->Harvest and resuspend cells Add Indole Add Indole Harvest and resuspend cells->Add Indole Incubate Incubate Add Indole->Incubate Stop reaction and extract Indigo Stop reaction and extract Indigo Incubate->Stop reaction and extract Indigo Measure absorbance at 600 nm Measure absorbance at 600 nm Stop reaction and extract Indigo->Measure absorbance at 600 nm

Caption: Workflow for the Toluene Dioxygenase activity assay using the indole to indigo conversion method.

Future Perspectives

The available data on the direct biological activities of this compound are limited, with a primary focus on its role as a chemical intermediate and its microbial degradation. To provide a more complete picture for drug development and risk assessment, further research is warranted in the following areas:

  • In vitro cytotoxicity studies: Determining the IC50 values of this compound in various human cell lines (e.g., HepG2 for hepatotoxicity, A549 for pulmonary toxicity) would provide valuable quantitative data on its potential toxicity at the cellular level.

  • Metabolism in mammalian systems: Investigating the metabolic pathways of this compound in human liver microsomes, including the identification of the specific cytochrome P450 enzymes involved, would be crucial for understanding its pharmacokinetics and potential for drug-drug interactions.

  • Genotoxicity and neurotoxicity: Conducting standardized genotoxicity assays (e.g., Ames test, in vitro micronucleus assay) and neurotoxicity studies would help to fill critical data gaps in its toxicological profile.

A more thorough understanding of the intrinsic biological activities of this compound will enable a more informed and safer use of this important chemical intermediate in the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 3-fluorotoluene. It delves into the core principles governing these reactions, including regioselectivity and substituent effects, and offers detailed experimental protocols for key transformations. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, where fluorinated aromatic compounds play a crucial role.

Introduction to Electrophilic Aromatic Substitution of this compound

This compound is an aromatic compound featuring two substituents on the benzene (B151609) ring: a methyl group (-CH₃) and a fluorine atom (-F). The interplay of the electronic effects of these two groups governs the regioselectivity and reactivity of the molecule in electrophilic aromatic substitution reactions. Understanding these effects is paramount for predicting and controlling the outcome of synthetic transformations.

The methyl group is an activating, ortho, para-directing group. It donates electron density to the ring primarily through an inductive effect (+I) and hyperconjugation. This increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles, and stabilizes the cationic intermediates (arenium ions) formed during ortho and para attack.

Conversely, the fluorine atom is a deactivating, yet ortho, para-directing group. Its high electronegativity results in a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, fluorine's lone pairs can participate in resonance (+M effect), donating electron density to the ortho and para positions. This resonance effect, although weaker than the inductive effect, is sufficient to direct incoming electrophiles to the ortho and para positions by stabilizing the corresponding arenium ion intermediates.

In this compound, the positions on the aromatic ring are not equivalent. The directing effects of the methyl and fluorine groups can either reinforce or oppose each other, leading to a mixture of isomeric products. The primary positions for electrophilic attack are C2, C4, and C6.

Regioselectivity cluster_directing_effects Directing Effects on this compound cluster_outcome Predicted Regioselectivity Methyl Methyl (-CH3) Activating Ortho, Para-Director Positions Possible Substitution Positions (C2, C4, C6) Methyl->Positions Directs to C2, C4, C6 Fluorine Fluorine (-F) Deactivating Ortho, Para-Director Fluorine->Positions Directs to C2, C4 C2 Position 2 (ortho to -CH3, ortho to -F) Positions->C2 C4 Position 4 (para to -CH3, ortho to -F) Positions->C4 C6 Position 6 (ortho to -CH3, para to -F) Positions->C6 Major_Products Major Products Expected at C4 and C6 C4->Major_Products C6->Major_Products Nitration_Workflow start Start: This compound, H2SO4, HNO3 step1 1. Mix this compound and H2SO4 at 0-5°C start->step1 step2 2. Prepare Nitrating Mixture (HNO3 + H2SO4) step1->step2 step3 3. Add Nitrating Mixture dropwise at <10°C step2->step3 step4 4. Stir at 0-5°C for 1h, then at RT for 2h step3->step4 step5 5. Quench on Ice step4->step5 step6 6. Workup: Separation and Washes step5->step6 step7 7. Drying and Solvent Removal step6->step7 end End: Mixture of Nitro-3-fluorotoluenes step7->end

An In-depth Technical Guide to the Safety, Handling, and Disposal of 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 3-Fluorotoluene (CAS No. 352-70-5). The information is intended for laboratory personnel and professionals in the field of drug development and scientific research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the use of this chemical.

Chemical and Physical Properties

This compound is a colorless liquid with a distinct aromatic odor. It is a flammable liquid and should be handled with caution. Key quantitative data regarding its properties are summarized in the table below for easy reference and comparison.[1][2][3][4]

PropertyValueReference
Molecular Formula C7H7F[2][3][5]
Molecular Weight 110.13 g/mol [2][5][6]
Appearance Colorless liquid[1][2][3][4]
Odor Aromatic[1][2][3]
Boiling Point 115-116 °C at 760 mmHg[1][4][7]
Melting Point -87 °C[5][7]
Flash Point 9 °C (48.2 °F) - closed cup[1][5][7]
Density 0.991 g/mL at 25 °C[1][4][8]
Vapor Pressure 20.1 mmHg at 25°C[5]
Solubility Immiscible with water[1]
Refractive Index n20/D 1.469 (lit.)[4]

Hazard Identification and Safety Precautions

This compound is classified as a highly flammable liquid and vapor. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[8]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[8]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the Safety Data Sheet (SDS). Key precautions include keeping the substance away from heat, sparks, open flames, and hot surfaces.[8] Use of explosion-proof electrical, ventilating, and lighting equipment is mandatory.[8] All equipment used when handling this product must be grounded to prevent static discharge.[2][6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety.[9][10][11][12]

PPE CategorySpecifications
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[8][9][10][12]
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene).[10][11][12] A lab coat, long pants, and closed-toe shoes are essential. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be considered.[8][10][11]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a full-face respirator with a suitable filter (e.g., type ABEK (EN14387)) should be used.[8][9]

Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Safe Handling Protocol
  • Work in a well-ventilated area: All work with this compound should be conducted in a chemical fume hood.[8][13]

  • Grounding: Ensure all containers and receiving equipment are properly grounded and bonded to prevent static discharge.[2][6][8]

  • Use non-sparking tools: Employ tools made from non-sparking materials.[2][6][8]

  • Avoid contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[8]

  • Prevent ignition sources: Keep away from all sources of ignition, including heat, sparks, and open flames. "No Smoking" policies must be strictly enforced in areas where this chemical is handled and stored.[3][6][8]

Storage Protocol
  • Container: Store in a tightly closed, original container.[3][8]

  • Location: Store in a cool, dry, and well-ventilated area.[3][8] The storage area should be locked.[8]

  • Incompatible Materials: Keep away from strong oxidizing and reducing agents, as well as many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[3][6]

  • Temperature: Store below +30°C.[4]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical help if you feel unwell.[2][6][8][14]
Skin Contact Take off immediately all contaminated clothing. Rinse the affected areas with plenty of water or shower. If skin irritation occurs, get medical help.[2][6][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[2][8][14]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]
Fire-Fighting Measures
  • Suitable Extinguishing Media: For small fires, use dry chemical, CO2, water spray, or foam. For large fires, use water spray, fog, or foam.[6][8]

  • Specific Hazards: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[15] Containers may explode when heated.[15] Combustion may produce toxic fluoride (B91410) fumes.[2][3][6][8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][15]

Accidental Release Measures

A spill of this compound requires immediate and careful attention to prevent injury and further contamination.

Spill_Response_Workflow

Experimental Protocol for Spill Cleanup:

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. For small spills, isolate the area for at least 50 meters (150 feet) in all directions. For large spills, consider an initial downwind evacuation of at least 300 meters (1000 feet).[2][6] Post warning signs to prevent entry.[16]

  • Don PPE: Before entering the spill area, put on the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles and a face shield, a chemical-resistant apron or suit, and a respirator if vapors are present.[16][17]

  • Eliminate Ignition Sources: Remove all sources of ignition from the immediate area, such as open flames, sparks, and hot surfaces.[6]

  • Containment: Prevent the spill from spreading by creating a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[6][17] Do not allow the chemical to enter drains or waterways.[8]

  • Absorption and Collection:

    • For liquid spills, absorb the material with an inert absorbent.[16]

    • Use clean, non-sparking tools to collect the absorbed material and any contaminated soil or debris.[2][6]

  • Disposal: Place the collected waste into a suitable, sealed, and properly labeled container for hazardous waste disposal.[16][17]

  • Decontamination: Once the bulk of the spill has been removed, decontaminate the area by washing it with soap and water.[16][17] Ventilate the area to allow any remaining vapors to dissipate.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel at your institution.[17]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.[15]

Experimental Protocol for Waste Disposal:

  • Waste Collection:

    • Collect all this compound waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this compound waste with other incompatible waste streams.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the associated hazards (e.g., "Flammable Liquid," "Irritant").

  • Storage of Waste: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from ignition sources and incompatible materials, until it can be collected for disposal.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[15] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.[15]

Logical Relationships in Handling Procedures

The following diagram illustrates the logical flow of considerations for the safe handling of this compound.

Handling_Logic

Conclusion

This compound is a valuable chemical intermediate in research and development. However, its hazardous properties necessitate strict adherence to safety protocols. By understanding its chemical and physical properties, utilizing appropriate personal protective equipment, and following the detailed handling, storage, and disposal procedures outlined in this guide, researchers can minimize risks and ensure a safe working environment. Always consult the most recent Safety Data Sheet for this compound before use and adhere to all institutional and regulatory guidelines.

References

The Environmental Dossier on 3-Fluorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact and degradation of 3-Fluorotoluene (CAS No. 352-70-5). Given its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its environmental fate, potential for degradation, and ecotoxicological profile is paramount for responsible lifecycle management.[1][2] Due to a lack of extensive experimental studies on this compound, this guide incorporates data from analogous compounds and widely accepted quantitative structure-activity relationship (QSAR) models to provide a thorough assessment.

Physicochemical Properties and Environmental Partitioning

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. This compound is a colorless, flammable liquid with a characteristic aromatic odor.[3][4] Its partitioning among environmental compartments—air, water, soil, and biota—can be inferred from key parameters summarized below.

PropertyValueUnitSource / Comment
Molecular FormulaC₇H₇F-[2][5]
Molecular Weight110.13 g/mol [3]
Boiling Point115 - 116°C[5]
Melting Point-87°C[5]
Vapor Pressure20.1 - 42.39mmHg at 25°C[3][6]
Water SolubilityImmiscible-[7][8]
log Kₒw (Octanol-Water Partition Coeff.)2.73-[3] (Estimated)
Henry's Law Constant5.63 x 10⁻³atm·m³/mol(Estimated via EPI Suite™)

The moderate Log Kₒw value suggests a potential for bioaccumulation in organisms and adsorption to organic matter in soil and sediment.[3] Its high vapor pressure and low water solubility indicate that volatilization is a significant environmental transport process, with the atmosphere being a primary receiving compartment upon release.[6][7][9]

Environmental Fate and Degradation

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, both abiotic and biotic.

Atmospheric Fate

Once volatilized, the primary degradation mechanism for this compound in the atmosphere is expected to be its reaction with photochemically produced hydroxyl (•OH) radicals. Based on QSAR modeling (EPI Suite™), the estimated atmospheric half-life is approximately 11.5 days . This suggests that while it is not highly persistent in the atmosphere, it can undergo long-range transport before deposition.

Aquatic Fate

In aquatic systems, this compound is expected to partition to sediment due to its hydrophobicity. Volatilization from the water surface is a rapid process, with an estimated half-life of just a few hours from a model river. Hydrolysis is not expected to be a significant degradation pathway for this compound.

Terrestrial Fate

If released to soil, this compound is expected to exhibit moderate mobility based on an estimated Soil Adsorption Coefficient (Koc) of 235 L/kg (EPI Suite™). It will tend to adsorb to soil organic carbon. Volatilization from moist soil surfaces is also a likely transport mechanism.

Biodegradation

While specific studies on the biodegradation of this compound are limited, extensive research on analogous compounds like fluorobenzene (B45895) and toluene (B28343) provides a strong basis for a proposed metabolic pathway. Aerobic biodegradation is expected to be the primary mechanism for its removal in soil and water.

Microorganisms, particularly bacteria from genera such as Pseudomonas and Burkholderia, are known to degrade halogenated aromatic compounds.[7][10][11] The degradation is typically initiated by dioxygenase enzymes that hydroxylate the aromatic ring. For this compound, two initial attack points are possible: the aromatic ring or the methyl group. The most probable pathway, analogous to fluorobenzene and toluene degradation, involves the oxidation of the aromatic ring.[7]

The proposed pathway involves the conversion of this compound to 3-fluoro-cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene by a toluene dioxygenase. This intermediate is then dehydrogenated to form 3-fluorocatechol . Subsequent ortho-cleavage of the catechol ring by catechol 1,2-dioxygenase leads to the formation of 2-fluoro-cis,cis-muconate .[7] This compound, once considered a dead-end metabolite, can be further metabolized by some bacteria into intermediates of the Krebs cycle, leading to complete mineralization.[7]

Environmental CompartmentDegradation ProcessEstimated Half-Life / RateComment
AtmosphereReaction with •OH radicals11.5 days(Estimated via EPI Suite™)
WaterBiodegradationWeeks to Months(Estimated, depends on conditions)
WaterVolatilization (from river)~5.5 hours(Estimated via EPI Suite™)
SoilBiodegradationWeeks to Months(Estimated, depends on conditions)
SedimentBiodegradationMonths to Years(Estimated, likely slower)

Ecotoxicity and Bioaccumulation

The potential for adverse effects on environmental organisms is a critical component of this assessment.

Aquatic Toxicity
OrganismEndpointPredicted Value (mg/L)Comment
Fish (Fathead Minnow)96-hr LC₅₀21.4(Estimated via ECOSAR™)
Aquatic Invertebrate (Daphnia magna)48-hr EC₅₀19.8(Estimated via ECOSAR™)
Green Algae96-hr EC₅₀15.6(Estimated via ECOSAR™)

These values suggest that this compound is moderately toxic to aquatic organisms.

Bioaccumulation

The potential for a chemical to accumulate in the tissues of living organisms can be estimated by its Log Kₒw and the Bioconcentration Factor (BCF). The Log Kₒw of 2.73 suggests a moderate potential for bioaccumulation. A QSAR-estimated BCF value is 57 L/kg (EPI Suite™). This value is below the typical regulatory threshold for a substance to be considered bioaccumulative, indicating that this compound is unlikely to significantly concentrate in aquatic food chains.

Experimental Protocols

To generate definitive data, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be followed.

Protocol for Biodegradation in Water (OECD 301)

This test evaluates the ready biodegradability of a chemical in an aerobic aqueous medium.

  • Objective: To determine the extent and rate of mineralization (conversion to CO₂) over a 28-day period.

  • Methodology: A solution of this compound is inoculated with microorganisms from a source like activated sludge. The mixture is incubated in the dark at a constant temperature. The amount of CO₂ evolved is measured over time using methods like infrared gas analysis or titration. A non-inoculated control is run in parallel to account for any abiotic degradation.

  • Endpoint: The percentage of the theoretical maximum CO₂ production is calculated. A substance is considered "readily biodegradable" if it reaches >60% mineralization within a 10-day window during the 28-day test.

Protocol for Aquatic Toxicity Testing (OECD 203: Fish, Acute Toxicity Test)

This protocol determines the concentration of a substance that is lethal to 50% of a test fish population (LC₅₀) over a 96-hour period.

  • Objective: To determine the acute lethal toxicity of this compound to fish.

  • Methodology: Groups of fish (e.g., Rainbow Trout or Zebrafish) are exposed to a range of concentrations of this compound in water under controlled conditions (temperature, light, pH). A control group is exposed to water only. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC₅₀ value and its 95% confidence intervals are calculated using statistical methods (e.g., Probit analysis).

Visualizations

Proposed Biodegradation Pathway

Biodegradation_Pathway cluster_main Proposed Aerobic Biodegradation of this compound A This compound B 3-Fluoro-cis-1,2-dihydroxy- 3-methylcyclohexa-3,5-diene A->B Toluene Dioxygenase C 3-Fluorocatechol B->C Dihydrodiol Dehydrogenase D 2-Fluoro-cis,cis-muconate C->D Catechol 1,2- Dioxygenase (ortho-cleavage) E Krebs Cycle Intermediates D->E Further Metabolism

Caption: Proposed aerobic degradation pathway for this compound.

Experimental Workflow for Ecotoxicity Testing

Experimental_Workflow cluster_workflow General Workflow for OECD Acute Aquatic Toxicity Test prep Range-Finding Test (Determine concentration range) setup Definitive Test Setup (Multiple concentrations + Control) prep->setup exposure 96-Hour Exposure Period (Controlled Conditions) setup->exposure observe Record Mortalities (24, 48, 72, 96 hours) exposure->observe analysis Statistical Analysis (e.g., Probit Method) observe->analysis result Determine LC50 Value & Confidence Intervals analysis->result

References

A Technical Guide to the Commercial Availability and Purity of 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 3-Fluorotoluene (CAS No. 352-70-5), a key intermediate in the pharmaceutical and fine chemical industries. This document details commercially available purity grades, lists prominent suppliers, and outlines a detailed experimental protocol for purity analysis using gas chromatography.

Commercial Availability and Specifications

This compound is readily available from a variety of chemical suppliers in research and bulk quantities. The compound is typically offered at high purity levels, suitable for demanding applications in organic synthesis and drug development.

Table 1: Commercial Availability and Purity of this compound
SupplierStated PurityAnalytical MethodPhysical Form
Fluoryx Labs99%[1]Not SpecifiedLiquid
MilliporeSigma (Aldrich)99%Not SpecifiedLiquid
TCI Chemicals>99.0%Gas Chromatography (GC)Colorless to Almost Colorless Clear Liquid
Santa Cruz BiotechnologyNot SpecifiedNot SpecifiedLiquid
CymitQuimica>99.0%(GC), 99%Gas Chromatography (GC)Colorless to Almost Colorless Clear Liquid

Purity Analysis: Experimental Protocol

The primary analytical method for determining the purity of this compound and resolving its isomers is Gas Chromatography (GC), often with Flame Ionization Detection (FID). The following protocol is a representative methodology synthesized from established practices for analyzing aromatic compounds and specific guidance on fluorotoluene isomer separation.

Objective

To determine the purity of a this compound sample by Gas Chromatography with Flame Ionization Detection (GC-FID) and to identify and quantify isomeric and other impurities.

Materials and Instrumentation
  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column: Agilent CP-Chirasil-Dex CB, 0.25 mm x 25 m, 0.25 µm film thickness (or equivalent chiral selective stationary phase for isomer separation).[2]

  • Reagents:

    • This compound sample

    • High-purity solvent for dilution (e.g., methanol, dichloromethane)[3]

    • Reference standards for 2-Fluorotoluene and 4-Fluorotoluene (B1294773) (for impurity identification)

  • Glassware: Volumetric flasks, autosampler vials with caps.

Chromatographic Conditions
ParameterCondition
Technique GC-Capillary
Column Agilent CP-Chirasil-Dex CB, 0.25 mm x 25 m, df = 0.25 µm[2]
Carrier Gas Nitrogen (N₂) at 100 kPa (1 bar, 14 psi)[2]
Injector Split, with a split ratio of approximately 1:20[2]
Injector Temperature 150 °C[2]
Oven Temperature 30 °C (isothermal)[2]
Detector Flame Ionization Detector (FID)
Detector Temperature 150 °C[2]
Sample Size 0.2 µL[2]
Solvent Methanol[2]
Sample Preparation
  • Sample Dilution: Accurately weigh a representative sample of this compound and dissolve it in a suitable high-purity solvent (e.g., methanol) in a volumetric flask to achieve a concentration appropriate for GC analysis (typically in the range of 0.1% for impurity detection).[2]

  • Transfer: Transfer the prepared solution into a GC autosampler vial.

  • Reference Standards: Prepare separate solutions of 2-Fluorotoluene and 4-Fluorotoluene reference standards at a known concentration in the same solvent to aid in peak identification.

Data Analysis and Purity Calculation
  • Chromatogram Acquisition: Inject the prepared sample solution into the GC system and acquire the chromatogram.

  • Peak Identification: Identify the peaks corresponding to 2-fluorotoluene, this compound, and 4-fluorotoluene by comparing their retention times with those of the injected reference standards.[2]

  • Area Percent Calculation: The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. The formula for calculating the percentage purity is:

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

    It is important to exclude the solvent peak from this calculation.

Visualizations

Experimental Workflow for Purity Analysis

G Figure 1: Experimental Workflow for this compound Purity Analysis by GC cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Obtain this compound Sample dilute Dilute in High-Purity Solvent (e.g., Methanol) start->dilute transfer Transfer to Autosampler Vial dilute->transfer inject Inject Sample into GC transfer->inject separate Chromatographic Separation (Isomer Resolution) inject->separate detect Flame Ionization Detection (FID) separate->detect acquire Acquire Chromatogram detect->acquire identify Identify Peaks (Comparison with Standards) acquire->identify calculate Calculate Area Percent Purity identify->calculate end Purity Determination calculate->end Final Purity Report

Caption: Workflow for GC-based purity assessment of this compound.

Logical Relationship for Purity Validation

G Figure 2: Logical Framework for Purity Validation of this compound cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_validation Validation Criteria sample Commercial this compound method Validated GC Method sample->method standards Reference Standards (2-, 3-, and 4-Fluorotoluene) standards->method instrument Calibrated GC-FID System method->instrument purity Percentage Purity instrument->purity impurities Impurity Profile (Isomers, etc.) instrument->impurities validation_check Meets Specifications? purity->validation_check impurities->validation_check specificity Specificity (Resolution of Isomers) linearity Linearity accuracy Accuracy precision Precision validation_check->specificity validation_check->linearity validation_check->accuracy validation_check->precision

Caption: Key elements in the validation of this compound purity.

References

An In-depth Technical Guide to the Synthesis of 3-Fluorotoluene from m-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Fluorotoluene from m-toluidine (B57737), primarily through the Balz-Schiemann reaction. This transformation is a cornerstone in the synthesis of fluorinated aromatic compounds, which are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. This document outlines the core chemical principles, detailed experimental protocols, quantitative data, and essential safety precautions.

Introduction

The introduction of a fluorine atom into an aromatic ring can significantly alter the physicochemical and biological properties of a molecule. This compound is a valuable building block in organic synthesis, and its preparation from the readily available m-toluidine is a common and important industrial process. The most established and widely used method for this conversion is the Balz-Schiemann reaction. This reaction, named after German chemists Günther Balz and Günther Schiemann, involves the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.

The Balz-Schiemann Reaction: Core Principles

The Balz-Schiemann reaction proceeds in two primary stages:

  • Diazotization: The primary aromatic amine, in this case, m-toluidine, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. In the classic Balz-Schiemann reaction, fluoroboric acid (HBF₄) is used, which acts as both the acid and the source of the tetrafluoroborate counterion, directly yielding the 3-methylbenzenediazonium tetrafluoroborate.

  • Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then heated, leading to the evolution of nitrogen gas and the formation of an aryl cation. This highly reactive intermediate is subsequently attacked by the fluoride (B91410) ion from the tetrafluoroborate anion to yield the desired aryl fluoride, this compound, along with boron trifluoride as a byproduct.

Recent advancements have explored greener approaches, such as the use of ionic liquids as solvents, which can lead to higher yields, improved safety, and easier product isolation.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its physical properties.

ParameterValueReference
Reactant: m-Toluidine
Molar Mass107.15 g/mol
Product: this compound
Molar Mass110.13 g/mol [2]
Boiling Point115 °C (lit.)[3]
Density0.991 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D)1.469 (lit.)[3]
Reaction Yield (Typical)
Balz-Schiemann (Greener approach)High Purity[1]
Spectroscopic Data (this compound)
¹H NMRSee PubChem CID 9606[2]
¹³C NMRSee ChemicalBook[4]
Mass SpectrumSee SpectraBase[5]
IR SpectrumSee PubChem CID 9606[2]

Experimental Protocols

Two detailed experimental protocols are provided below. The first is a classic Balz-Schiemann procedure, and the second outlines a greener approach using ionic liquids.

Protocol 1: Classic Balz-Schiemann Synthesis of this compound

This protocol is adapted from established procedures for the Balz-Schiemann reaction.

Step 1: Diazotization of m-Toluidine

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of m-toluidine in aqueous fluoroboric acid. The molar ratio should be approximately 1:3 (m-toluidine:HBF₄).

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Slowly add a concentrated aqueous solution of sodium nitrite dropwise from the dropping funnel. The molar ratio of sodium nitrite to m-toluidine should be approximately 1:1.

  • Maintain vigorous stirring and ensure the temperature does not exceed 5 °C during the addition.

  • After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

  • The 3-methylbenzenediazonium tetrafluoroborate will precipitate as a solid.

  • Filter the solid precipitate under vacuum and wash it with cold water, followed by a small amount of cold methanol, and finally with diethyl ether.

  • Dry the diazonium salt in a vacuum desiccator. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.[6][7][8]

Step 2: Thermal Decomposition of 3-Methylbenzenediazonium Tetrafluoroborate

  • Place the dry 3-methylbenzenediazonium tetrafluoroborate in a flask equipped with a distillation apparatus.

  • Gently heat the flask. The decomposition will start, and nitrogen gas and boron trifluoride will be evolved.

  • The this compound will distill over. Collect the distillate.

  • The decomposition can be carried out in a high-boiling inert solvent to better control the reaction temperature.

Step 3: Purification of this compound

  • Wash the collected distillate with a dilute sodium carbonate solution to remove any acidic impurities.

  • Wash with water and then dry over anhydrous magnesium sulfate.

  • Fractionally distill the crude product to obtain pure this compound.

Protocol 2: Greener Synthesis of Fluoro-aromatics using Ionic Liquids

This protocol is a general procedure that can be adapted for the synthesis of this compound.[1]

Step 1: Diazotization and Formation of Diazonium Tetrafluoroborate

  • Dissolve m-toluidine in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C.

  • Add an aqueous solution of sodium nitrite dropwise with stirring.

  • After stirring for 30 minutes, add an aqueous solution of sodium tetrafluoroborate (NaBF₄) to precipitate the 3-methylbenzenediazonium tetrafluoroborate.

  • Filter the salt, wash with water, and dry under vacuum.

Step 2: Thermal Decomposition in an Ionic Liquid

  • Suspend the dried diazonium salt in an ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF₄]).

  • Heat the mixture with stirring. The decomposition will proceed smoothly.

  • The product, this compound, can be distilled directly from the reaction mixture.

Visualizations

Reaction Mechanism of the Balz-Schiemann Reaction

Balz_Schiemann_Mechanism m_toluidine m-Toluidine diazonium_salt 3-Methylbenzenediazonium Tetrafluoroborate m_toluidine->diazonium_salt 1. NaNO₂, HBF₄ 2. 0-5 °C aryl_cation 3-Methylphenyl Cation diazonium_salt->aryl_cation Heat (Δ) product This compound aryl_cation->product + F⁻ (from BF₄⁻) byproducts N₂ + BF₃

Caption: The reaction mechanism for the synthesis of this compound via the Balz-Schiemann reaction.

Experimental Workflow for the Synthesis of this compound

Experimental_Workflow cluster_diazotization Diazotization cluster_decomposition Thermal Decomposition cluster_purification Purification start m-Toluidine reagents NaNO₂ / HBF₄ (0-5 °C) start->reagents diazonium 3-Methylbenzenediazonium Tetrafluoroborate (solid) reagents->diazonium heat Heating diazonium->heat Isolate & Heat product_crude Crude this compound heat->product_crude wash Washing (aq. Na₂CO₃, H₂O) product_crude->wash dry Drying (anhydrous MgSO₄) wash->dry distill Fractional Distillation dry->distill product_pure Pure this compound distill->product_pure

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Safety Precautions

The Balz-Schiemann reaction involves several hazardous materials and potentially dangerous conditions. Strict adherence to safety protocols is mandatory.

  • Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive, especially when dry. They are sensitive to heat, friction, and shock. It is crucial to handle them with extreme care, avoid scratching with metal spatulas, and prepare them in small quantities.[6][7][8]

  • Fluoroboric Acid: Fluoroboric acid is highly corrosive and toxic. It can cause severe burns to the skin and eyes and is harmful if inhaled or ingested. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Thermal Decomposition: The thermal decomposition of diazonium salts can be highly exothermic and may lead to a runaway reaction.[1] Heating should be done cautiously and behind a safety shield. The evolution of nitrogen and boron trifluoride gases requires a well-ventilated setup.

  • Anhydrous Hydrofluoric Acid: Some protocols may use anhydrous hydrofluoric acid, which is extremely dangerous.[9] It can cause severe, painful burns that may not be immediately apparent. All work with HF requires specialized training and safety precautions, including the availability of calcium gluconate gel as an antidote.

  • General Precautions: Always maintain low temperatures during the diazotization step.[6][7] Ensure all glassware is properly secured.

Conclusion

The synthesis of this compound from m-toluidine via the Balz-Schiemann reaction is a robust and well-established method. While the classic procedure involves hazardous intermediates and conditions, modern variations, such as the use of ionic liquids, offer safer and more efficient alternatives. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are paramount for the successful and safe synthesis of this important fluorinated building block. This guide provides the necessary technical information for researchers and professionals to confidently and safely perform this synthesis.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Fluorotoluene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-fluorotoluene as a versatile starting material in the synthesis of various active pharmaceutical ingredients (APIs). The inclusion of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This document details synthetic pathways, experimental protocols, and quantitative data for the preparation of key pharmaceutical classes derived from this compound, including fluoroquinolone antibiotics and benzodiazepines.

Synthesis of Fluoroquinolone Antibiotics

This compound is a crucial precursor for the synthesis of the fluoroquinolone antibiotic class, such as Ciprofloxacin. The synthetic strategy involves the initial functionalization of the toluene (B28343) ring to introduce necessary substituents for the subsequent formation of the quinolone core. A key intermediate in this process is 3-chloro-4-fluoroaniline (B193440).

Signaling Pathway: From this compound to Ciprofloxacin

The following diagram illustrates the overall synthetic pathway from this compound to the fluoroquinolone antibiotic, Ciprofloxacin.

G A This compound B 3-Fluoro-4-nitrotoluene A->B Nitration C 3-Chloro-4-fluoronitrobenzene (B104753) B->C Chlorination D 3-Chloro-4-fluoroaniline C->D Reduction E Ethyl 3-(3-chloro-4-fluoroanilino)-2-formylacrylate D->E Condensation (Gould-Jacobs) F Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate E->F Cyclization G 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid F->G N-Alkylation & Hydrolysis H Ciprofloxacin G->H Nucleophilic Substitution

Caption: Synthetic pathway from this compound to Ciprofloxacin.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-fluoroaniline from 3-chloro-4-fluoronitrobenzene

This protocol details the reduction of 3-chloro-4-fluoronitrobenzene, an intermediate derivable from this compound, to 3-chloro-4-fluoroaniline.[1][2][3]

Materials:

  • 3-chloro-4-fluoronitrobenzene

  • 1% Platinum on Carbon (Pt/C) catalyst

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reactor suitable for hydrogenation

Procedure:

  • Charge the reactor with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The mass ratio of 3-chloro-4-fluoronitrobenzene to the catalyst should be between 200:1 and 400:1.

  • Purge the reactor with an inert gas to remove any oxygen.

  • Introduce hydrogen gas into the reactor and pressurize to 0.1-5 MPa.

  • Heat the reaction mixture to a temperature between 50-100°C.

  • Maintain the reaction under these conditions for 1-10 hours, monitoring the consumption of hydrogen gas.

  • Upon completion, cool the reactor and carefully vent the hydrogen gas, replacing it with an inert gas.

  • Filter the reaction mixture while hot to remove the Pt/C catalyst.

  • The resulting crude product can be purified by distillation or rectification to yield 3-chloro-4-fluoroaniline.

Protocol 2: Synthesis of Ciprofloxacin from 3-Chloro-4-fluoroaniline

This protocol outlines the subsequent steps to synthesize Ciprofloxacin starting from 3-chloro-4-fluoroaniline using the Gould-Jacobs reaction.[4][5][6]

Materials:

Procedure:

  • Condensation: React 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate. This condensation is typically carried out by heating the mixture, leading to the formation of an anilidomethylenemalonate intermediate with the elimination of ethanol.[4]

  • Cyclization: Heat the intermediate from the previous step in a high-boiling solvent like diphenyl ether. This thermal cyclization results in the formation of the quinolone ring system, yielding ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[5]

  • N-Alkylation: Treat the quinolone ester with cyclopropylamine in the presence of a base to introduce the cyclopropyl (B3062369) group at the N-1 position.

  • Hydrolysis: Saponify the ester group to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

  • Nucleophilic Substitution: React the resulting quinolone carboxylic acid with piperazine. This step displaces the chlorine atom at the C-7 position to yield Ciprofloxacin.

  • Purification: The final product can be purified by recrystallization.

Quantitative Data
StepReactantsProductsReagents/ConditionsYield (%)Purity (%)
1 3-chloro-4-fluoronitrobenzene3-chloro-4-fluoroaniline1% Pt/C, H₂ (0.1-5 MPa), 50-100°C>94>99.5
2 3-chloro-4-fluoroaniline, DEEMEthyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateHeat, Diphenyl etherVariable-
3 Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, PiperazineCiprofloxacinHeatVariable>98

Synthesis of Benzodiazepines

This compound derivatives are instrumental in the synthesis of various benzodiazepines, a class of drugs with sedative, hypnotic, anxiolytic, and anticonvulsant properties. A key intermediate for many of these pharmaceuticals, including Flurazepam, is 2-amino-5-chloro-2'-fluorobenzophenone.[7]

Logical Relationship: Synthesis of 2-amino-5-chloro-2'-fluorobenzophenone

The following diagram outlines the logical steps for the synthesis of the key benzodiazepine (B76468) intermediate.

G A p-Chloroaniline B N-(4-chlorophenyl)acetamide A->B Protection (Acetylation) D Acylated Intermediate B->D Friedel-Crafts Acylation C 2-Fluorobenzoyl chloride C->D Friedel-Crafts Acylation E 2-Amino-5-chloro-2'-fluorobenzophenone D->E Deprotection (Hydrolysis)

Caption: Logical workflow for the synthesis of a key benzodiazepine intermediate.

Experimental Protocols

Protocol 3: Synthesis of 2-amino-5-chloro-2'-fluorobenzophenone

This protocol describes a common method for synthesizing the key intermediate for several benzodiazepines via a Friedel-Crafts acylation.[8][9]

Materials:

  • p-Chloroaniline

  • Acetic anhydride (B1165640)

  • Zinc dust (catalyst)

  • 2-Fluorobenzoyl chloride

  • Anhydrous zinc chloride (Lewis acid)

  • Anhydrous solvent (e.g., nitrobenzene)

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

Procedure:

  • Protection of the Amino Group:

    • In a round-bottom flask, combine p-chloroaniline with a slight excess of acetic anhydride and a catalytic amount of zinc dust.

    • Heat the mixture to reflux for 30-60 minutes to form N-(4-chlorophenyl)acetamide.

    • Cool the reaction mixture and pour it into cold water to precipitate the product. Filter and dry the solid.

  • Friedel-Crafts Acylation:

    • In a dry flask under an inert atmosphere, suspend anhydrous zinc chloride in an anhydrous solvent.

    • Add 2-fluorobenzoyl chloride to the suspension.

    • Slowly add the N-(4-chlorophenyl)acetamide from the previous step.

    • Heat the mixture (e.g., to 60-80°C) and monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction and quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Deprotection:

    • Dissolve the crude acylated product in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours until the acetyl group is removed (monitor by TLC).

    • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the final product.

  • Purification:

    • Filter the solid 2-amino-5-chloro-2'-fluorobenzophenone, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain a pure, yellow crystalline powder.

Quantitative Data
StepReactantsProductsReagents/ConditionsYield (%)Purity (%)
1 p-Chloroaniline, Acetic anhydrideN-(4-chlorophenyl)acetamideZinc dust, RefluxHigh-
2 & 3 N-(4-chlorophenyl)acetamide, 2-Fluorobenzoyl chloride2-Amino-5-chloro-2'-fluorobenzophenoneAnhydrous ZnCl₂, Heat; then HCl/Ethanol, Reflux50-70≥98

Application in Antihypertensive Drug Synthesis

While specific, detailed protocols starting directly from this compound for the synthesis of antihypertensive drugs are less commonly published in readily available literature, the fluorophenyl moiety is a common feature in this class of drugs. For instance, the synthesis of 3-(4-(p-fluoro-phenyl)-1,2,3,6-tetrahydro-1-pyridyl)-1-(1-(2-hydroxyethyl)-5-methyl-4-pyrazolyl)-1-propanone has been reported, indicating the utility of fluorinated aromatic starting materials in the development of novel antihypertensive agents.[7] The presence of the fluorine atom can contribute to improved efficacy and a better side-effect profile. Researchers in this area can utilize this compound as a versatile starting point for the synthesis of various fluorophenyl-containing building blocks for incorporation into potential antihypertensive drug candidates.

Experimental Workflow: General Approach

The following diagram illustrates a general workflow for incorporating a this compound-derived moiety into a potential drug candidate.

G A This compound B Functionalized Fluorophenyl Intermediate A->B Functionalization Reactions (e.g., Halogenation, Nitration, Acylation) D Final Drug Candidate B->D Coupling Reaction C Drug Scaffold C->D Coupling Reaction

Caption: General workflow for drug candidate synthesis using this compound.

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on laboratory conditions and safety assessments. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: 3-Fluorotoluene as a Precursor for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-fluorotoluene as a starting material for the production of valuable agrochemicals. The inclusion of a fluorine atom and a trifluoromethyl group in the final active ingredients can significantly enhance their efficacy, metabolic stability, and overall performance. This document outlines the synthetic pathways from this compound to two key herbicides, Flurtamone and Diflufenican, providing detailed experimental protocols and summarizing relevant quantitative data. Furthermore, it elucidates the mode of action of these herbicides through a diagram of the targeted biological pathway.

Synthetic Pathways and Key Intermediates

This compound serves as a versatile precursor for the synthesis of various agrochemicals. The initial key transformation involves the conversion of the methyl group of this compound into a trifluoromethyl group, yielding 3-fluorobenzotrifluoride (B140190). This intermediate is then further functionalized to produce key building blocks for the synthesis of the target agrochemicals.

Synthesis of Flurtamone Precursor: The pathway to Flurtamone involves the nitration of 3-fluorobenzotrifluoride, followed by the reduction of the nitro group to an amine, yielding 3-(trifluoromethyl)aniline. This aniline (B41778) is a crucial intermediate for the synthesis of Flurtamone.

Synthesis of Diflufenican Precursor: The synthesis of Diflufenican requires 3-(trifluoromethyl)phenol (B45071). This is achieved through the nitration of 3-fluorobenzotrifluoride, followed by reduction to the corresponding aniline, and subsequent diazotization and hydrolysis to yield the desired phenol.

A schematic of these initial synthetic transformations is provided below.

Synthetic_Pathway_from_this compound This compound This compound 3-Fluorobenzotrichloride (B1294400) 3-Fluorobenzotrichloride This compound->3-Fluorobenzotrichloride Photochlorination 3-Fluorobenzotrifluoride 3-Fluorobenzotrifluoride 3-Fluorobenzotrichloride->3-Fluorobenzotrifluoride Fluorination (HF) 3-Nitro-5-fluorobenzotrifluoride 3-Nitro-5-fluorobenzotrifluoride 3-Fluorobenzotrifluoride->3-Nitro-5-fluorobenzotrifluoride Nitration 3-Amino-5-fluorobenzotrifluoride 3-Amino-5-fluorobenzotrifluoride 3-Nitro-5-fluorobenzotrifluoride->3-Amino-5-fluorobenzotrifluoride Reduction 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline 3-Amino-5-fluorobenzotrifluoride->3-(Trifluoromethyl)aniline Reductive Dehalogenation (Implied) 3-(Trifluoromethyl)phenol 3-(Trifluoromethyl)phenol 3-Amino-5-fluorobenzotrifluoride->3-(Trifluoromethyl)phenol Diazotization, Hydrolysis Flurtamone Flurtamone 3-(Trifluoromethyl)aniline->Flurtamone Further Synthesis Diflufenican Diflufenican 3-(Trifluoromethyl)phenol->Diflufenican Further Synthesis

Synthetic overview from this compound to key agrochemical precursors.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of Flurtamone and Diflufenican from their respective precursors derived from this compound. Please note that yields for the initial steps of converting this compound to the key trifluoromethylated intermediates are representative of industrial processes and may vary based on specific reaction conditions.

Table 1: Synthesis of Flurtamone from 3-(Trifluoromethyl)phenylacetonitrile (B1294352)

StepReactantsKey ReagentsProductTypical Yield (%)Purity (%)
1. Claisen Condensation3-(Trifluoromethyl)phenylacetonitrile, Ethyl phenylacetate (B1230308)Sodium Ethoxide3-Oxo-2-phenyl-3-(3-(trifluoromethyl)phenyl)propanenitrile85-95>95
2. Bromination and Cyclization3-Oxo-2-phenyl-3-(3-(trifluoromethyl)phenyl)propanenitrileBromine, Acetic Acid4-Bromo-5-phenyl-3-(3-(trifluoromethyl)phenyl)furan-2(3H)-one70-80>95
3. Amination4-Bromo-5-phenyl-3-(3-(trifluoromethyl)phenyl)furan-2(3H)-oneMethylamine (B109427)Flurtamone80-90>98

Table 2: Synthesis of Diflufenican from 3-(Trifluoromethyl)phenol

StepReactantsKey Reagents/CatalystProductTypical Yield (%)Purity (%)
1. Esterification2-Chloronicotinic acid, 3-(Trifluoromethyl)phenolThionyl chloride (or other coupling agents)3-(Trifluoromethyl)phenyl 2-chloronicotinate90-95>97
2. Ullmann Condensation3-(Trifluoromethyl)phenyl 2-chloronicotinate, 2,4-Difluoroaniline (B146603)Copper-based catalyst (e.g., CuI)Diflufenican85-92[1]>98[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Fluorobenzotrifluoride from this compound (Two-Step Industrial Process)

Step 1a: Photochlorination of this compound to 3-Fluorobenzotrichloride

  • Objective: To synthesize 3-fluorobenzotrichloride via radical chlorination of this compound.

  • Materials: this compound, Chlorine gas, UV lamp.

  • Procedure:

    • Charge a suitable photochlorination reactor with this compound.

    • Heat the reactor to 80-120°C.

    • Initiate UV irradiation.

    • Introduce chlorine gas into the reactor at a controlled rate. The reaction is exothermic and the temperature should be maintained within the desired range.

    • Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.

    • Upon completion, stop the chlorine feed and UV irradiation.

    • Purge the reactor with an inert gas (e.g., nitrogen) to remove residual chlorine and HCl.

    • The crude 3-fluorobenzotrichloride can be purified by distillation. A yield of over 95% can be expected.

Step 1b: Fluorination of 3-Fluorobenzotrichloride to 3-Fluorobenzotrifluoride

  • Objective: To synthesize 3-fluorobenzotrifluoride by halogen exchange.

  • Materials: 3-Fluorobenzotrichloride, Anhydrous Hydrogen Fluoride (HF).

  • Procedure:

    • In a pressure reactor suitable for handling HF, charge the crude 3-fluorobenzotrichloride.

    • Introduce anhydrous HF into the reactor. The molar ratio of HF to 3-fluorobenzotrichloride is typically in excess.

    • Heat the reactor to a temperature range of 80-150°C. The reaction is typically carried out under pressure.

    • Maintain the reaction conditions for several hours, monitoring the pressure and temperature.

    • Upon completion, carefully vent the excess HF and HCl byproduct.

    • The crude 3-fluorobenzotrifluoride is then washed with a dilute base (e.g., sodium carbonate solution) and water, dried, and purified by distillation. A high yield, typically over 90%, can be achieved.

Protocol 2: Synthesis of Flurtamone from 3-(Trifluoromethyl)phenylacetonitrile

  • Objective: To provide a laboratory-scale synthesis of the herbicide Flurtamone.

  • Step 2a: Synthesis of 3-Oxo-2-phenyl-3-(3-(trifluoromethyl)phenyl)propanenitrile

    • Materials: 3-(Trifluoromethyl)phenylacetonitrile, Ethyl phenylacetate, Sodium metal, Absolute ethanol (B145695).

    • Procedure:

      • In a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.1 eq.) to absolute ethanol.

      • To the sodium ethoxide solution, add a mixture of 3-(trifluoromethyl)phenylacetonitrile (1.0 eq.) and ethyl phenylacetate (1.1 eq.) dropwise at room temperature.

      • Heat the reaction mixture to reflux for 4-6 hours.

      • After cooling, remove the ethanol under reduced pressure.

      • Dissolve the residue in water and extract with diethyl ether to remove unreacted starting materials.

      • Acidify the aqueous layer with dilute HCl to precipitate the product.

      • Collect the precipitate by filtration, wash with cold water, and dry to obtain the desired product.

  • Step 2b: Synthesis of 4-Bromo-5-phenyl-3-(3-(trifluoromethyl)phenyl)furan-2(3H)-one

    • Materials: 3-Oxo-2-phenyl-3-(3-(trifluoromethyl)phenyl)propanenitrile, Bromine, Glacial acetic acid.

    • Procedure:

      • Dissolve the product from Step 2a in glacial acetic acid.

      • Add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise to the mixture at room temperature.

      • Stir the reaction mixture for 2-4 hours.

      • Pour the reaction mixture into ice water to precipitate the product.

      • Collect the precipitate by filtration, wash with water, and dry.

  • Step 2c: Synthesis of Flurtamone

    • Materials: 4-Bromo-5-phenyl-3-(3-(trifluoromethyl)phenyl)furan-2(3H)-one, Methylamine (solution in THF or ethanol).

    • Procedure:

      • Dissolve the product from Step 2b in a suitable solvent such as THF or ethanol.

      • Cool the solution in an ice bath and add an excess of methylamine solution dropwise.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours.

      • Remove the solvent under reduced pressure.

      • Purify the crude product by column chromatography or recrystallization to obtain Flurtamone.

Protocol 3: Synthesis of Diflufenican from 3-(Trifluoromethyl)phenol

  • Objective: To provide a laboratory-scale synthesis of the herbicide Diflufenican.

  • Step 3a: Synthesis of 3-(Trifluoromethyl)phenyl 2-chloronicotinate

    • Materials: 2-Chloronicotinic acid, 3-(Trifluoromethyl)phenol, Thionyl chloride, Toluene.

    • Procedure:

      • In a round-bottom flask, suspend 2-chloronicotinic acid (1.0 eq.) in toluene.

      • Add thionyl chloride (1.2 eq.) dropwise at room temperature.

      • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

      • Cool the reaction mixture and add 3-(trifluoromethyl)phenol (1.0 eq.).

      • Heat the mixture to reflux for an additional 4-6 hours.

      • After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be used in the next step without further purification.

  • Step 3b: Synthesis of Diflufenican

    • Materials: 3-(Trifluoromethyl)phenyl 2-chloronicotinate, 2,4-Difluoroaniline, Cuprous iodide (CuI), Potassium carbonate, Dimethylformamide (DMF).

    • Procedure:

      • In a sealed tube, combine 3-(trifluoromethyl)phenyl 2-chloronicotinate (1.0 eq.), 2,4-difluoroaniline (1.1 eq.), cuprous iodide (0.1 eq.), and potassium carbonate (2.0 eq.) in DMF.

      • Heat the reaction mixture to 120-140°C for 12-24 hours.

      • Cool the reaction mixture to room temperature and pour it into water.

      • Extract the aqueous layer with ethyl acetate.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography or recrystallization to obtain Diflufenican.

Mode of Action: Inhibition of Carotenoid Biosynthesis

Both Flurtamone and Diflufenican are classified as bleaching herbicides.[2][3] Their primary mode of action is the inhibition of the enzyme phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[1][2] Carotenoids are essential pigments that protect chlorophyll (B73375) from photo-oxidation.

By inhibiting PDS, these herbicides prevent the conversion of phytoene to colored carotenoids. This leads to an accumulation of phytoene and a deficiency of carotenoids. In the presence of light, the unprotected chlorophyll is rapidly destroyed, resulting in the characteristic bleaching or whitening of the plant tissues, ultimately leading to plant death.[2]

Carotenoid_Biosynthesis_Inhibition cluster_herbicides Herbicides Geranylgeranyl_diphosphate Geranylgeranyl_diphosphate Phytoene Phytoene Geranylgeranyl_diphosphate->Phytoene Phytoene Synthase Phytofluene Phytofluene Phytoene->Phytofluene Phytoene Desaturase (PDS) zeta-Carotene zeta-Carotene Phytofluene->zeta-Carotene Lycopene Lycopene zeta-Carotene->Lycopene beta-Carotene beta-Carotene Lycopene->beta-Carotene Carotenoids Carotenoids beta-Carotene->Carotenoids Chlorophyll_Protection Chlorophyll_Protection Carotenoids->Chlorophyll_Protection enables Photosynthesis Photosynthesis Chlorophyll_Protection->Photosynthesis allows Plant_Growth Plant_Growth Photosynthesis->Plant_Growth supports Flurtamone Flurtamone Phytoene Desaturase (PDS) Phytoene Desaturase (PDS) Flurtamone->Phytoene Desaturase (PDS) inhibits Diflufenican Diflufenican Diflufenican->Phytoene Desaturase (PDS) inhibits

Inhibition of Phytoene Desaturase by Flurtamone and Diflufenican.

Experimental Workflow for Herbicide Efficacy Testing

A generalized workflow for evaluating the efficacy of newly synthesized herbicides like Flurtamone and Diflufenican is presented below. This workflow outlines the key stages from compound synthesis to greenhouse trials.

Herbicide_Efficacy_Workflow Synthesis_and_Purification Synthesis_and_Purification Formulation Formulation Synthesis_and_Purification->Formulation Active Ingredient Primary_Screening Primary_Screening Formulation->Primary_Screening Test Compound Dose-Response_Assay Dose-Response_Assay Primary_Screening->Dose-Response_Assay Hit Identification Greenhouse_Trials Greenhouse_Trials Dose-Response_Assay->Greenhouse_Trials Efficacy Confirmation Data_Analysis Data_Analysis Greenhouse_Trials->Data_Analysis Results Data_Analysis->Primary_Screening Feedback Loop

Generalized workflow for herbicide efficacy testing.

References

Application Note: Regioselective Nitration of 3-Fluorotoluene Using a Heterogeneous Acid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the nitration of 3-fluorotoluene. The described method utilizes a solid acid catalyst, which offers a highly regioselective, environmentally cleaner alternative to traditional mixed-acid nitration, along with a simpler work-up procedure.[1][2] The reaction yields two primary isomers, 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene (B108573). This protocol is intended for laboratory research and development purposes.

Introduction

The nitration of substituted aromatic compounds is a fundamental reaction in organic synthesis, crucial for the preparation of intermediates in the pharmaceutical, dye, and explosives industries. The regioselectivity of the reaction is governed by the electronic and steric effects of the substituents on the aromatic ring. In this compound, both the fluorine atom and the methyl group are ortho-, para-directing activators.[3][4][5] This electronic reinforcement directs the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the C4 and C6 positions.

Conventional nitration methods often employ a mixture of concentrated nitric and sulfuric acids, which can lead to harsh reaction conditions and challenges in product separation and waste disposal.[6] The use of solid acid catalysts, such as H-beta zeolite, provides a milder, reusable, and more selective alternative.[1][2][7] This protocol details the nitration of this compound using an H-beta solid acid catalyst and 70% nitric acid, focusing on producing 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene.[1][2]

Experimental Protocol

This protocol is based on the methodology described for fluorotoluene nitration over solid acid catalysts.[1][2][7]

2.1 Materials and Equipment

  • Reagents:

    • This compound (C₇H₇F)

    • 70% Nitric Acid (HNO₃)

    • H-beta zeolite (solid acid catalyst, Si/Al ratio = 30)

    • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

    • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Deionized Water (H₂O)

    • 5% Sodium Bicarbonate Solution (NaHCO₃)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Dropping funnel

    • Thermometer

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware (beakers, graduated cylinders)

    • Filtration apparatus

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for analysis

2.2 Procedure

  • Catalyst Activation: The H-beta zeolite catalyst should be activated by heating in a muffle furnace at 500 °C in the air before use to remove any adsorbed moisture or impurities.

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer.

  • Charging Reagents: In a typical experiment, charge the reaction flask with this compound and the activated H-beta catalyst.

  • Reaction Execution:

    • Begin stirring the mixture.

    • Heat the flask to the reaction temperature of 60 °C.[1][2][7]

    • Once the temperature has stabilized, add 70% nitric acid dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC. The reaction is typically run for several hours (e.g., 20 hours, as a general reference from similar studies) to achieve high conversion.[7]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the solid catalyst from the liquid mixture by filtration. The catalyst can be washed, dried, and calcined for reuse.[1][2]

    • Transfer the filtrate to a separatory funnel.

    • Dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.[8][9]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture of nitrated 3-fluorotoluenes.

  • Purification and Analysis: The individual isomers (3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene) can be separated and purified by fractional distillation under vacuum or by column chromatography. The purity and isomer ratio should be confirmed by GC, HPLC, and NMR spectroscopy.

Data Presentation

The following table summarizes the quantitative results obtained for the nitration of this compound using an H-beta solid acid catalyst at 60 °C.

CatalystConversion of this compound (%)Selectivity for 3-fluoro-6-nitrotoluene (%)Selectivity for 3-fluoro-4-nitrotoluene (%)Reference
H-beta>796730[1][2][7]

Note: Selectivities are for the two major products and may not sum to 100% due to the formation of minor byproducts.

Safety Precautions

  • This reaction involves the use of strong acids and nitrated aromatic compounds. All procedures should be performed in a well-ventilated fume hood.

  • Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Avoid contact with skin and eyes.

  • Nitrated organic compounds can be temperature-sensitive and potentially explosive. Avoid excessive heating.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Visualizations

Reaction Scheme

Caption: Nitration of this compound to yield 6-nitro and 4-nitro isomers.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification A Activate H-beta Catalyst (500°C, air) B Setup Reaction Flask (3-neck, stirrer, condenser) A->B C Charge Flask: This compound & Catalyst B->C D Heat to 60°C C->D E Add 70% HNO₃ Dropwise D->E F Monitor Reaction (GC/TLC) E->F G Cool to Room Temp F->G H Filter to Remove Catalyst G->H I Solvent Extraction (DCM) H->I J Aqueous Wash (H₂O, NaHCO₃) I->J K Dry Organic Layer (Na₂SO₄) J->K L Evaporate Solvent K->L M Crude Product Mixture L->M N Purification (Distillation/Chromatography) M->N O Characterization (GC, NMR) N->O

Caption: Workflow for the nitration of this compound using a solid acid catalyst.

References

Application Notes and Protocols: 3-Fluorotoluene as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Fluorotoluene is a valuable and versatile starting material in organic synthesis, prized for its utility in the construction of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of the fluorine atom and the methyl group on the aromatic ring allows for a variety of chemical transformations, enabling the targeted synthesis of diverse derivatives. The fluorine substituent can influence the regioselectivity of reactions and often imparts desirable properties to the final products, such as altered metabolic stability and bioavailability, which is of significant interest in drug development.[1][2]

This document provides an overview of key synthetic applications of this compound, complete with detailed experimental protocols for several common transformations.

Physical Properties of this compound

A summary of the key physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 352-70-5
Molecular Formula C₇H₇F
Molecular Weight 110.13 g/mol
Appearance Colorless liquid
Boiling Point 115-116 °C
Density 0.991 g/mL at 25 °C
Flash Point 9 °C

Key Synthetic Transformations

This compound can undergo a range of chemical reactions, including oxidation of the methyl group, electrophilic aromatic substitution, directed ortho-lithiation, and cross-coupling reactions. These transformations provide access to a wide array of functionalized building blocks.

Oxidation to 3-Fluorobenzaldehyde (B1666160)

The selective oxidation of the methyl group of this compound provides 3-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3]

Reaction Scheme:

This compound This compound 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde This compound->3-Fluorobenzaldehyde Oxidation Oxidizing_Agent [O]

Caption: Oxidation of this compound.

Experimental Protocol: Oxidation using Manganese(III) Oxide

This protocol is adapted from a patented procedure for the oxidation of fluorotoluenes.[3]

Materials:

  • This compound

  • Manganese(III) oxide (Mn₂O₃)

  • Concentrated sulfuric acid (60-80%)

  • Dichloromethane (B109758) (or toluene/xylene)

  • Deionized water

  • Sodium carbonate solution (for neutralization)

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, add this compound and manganese(III) oxide. The molar ratio of this compound to Mn₂O₃ should be in the range of 1:2 to 1:3.

  • Heat the reaction mixture to a temperature between 40-80 °C.

  • While maintaining the temperature, slowly add concentrated sulfuric acid (60-80%) dropwise to the reaction mixture.

  • After the addition is complete, continue stirring the mixture at the same temperature until the reaction is complete (monitoring by TLC or GC is recommended).

  • Upon completion, cool the reaction mixture and filter to remove solid residues.

  • The filtrate, containing the product, sulfuric acid, and manganese sulfate, is then subjected to extraction with dichloromethane (or toluene/xylene).

  • The organic extracts are combined and washed with water and then with a sodium carbonate solution until neutral.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude 3-fluorobenzaldehyde can be purified by distillation.

Quantitative Data:

Oxidizing SystemTemperature (°C)Yield (%)Purity (%)Reference
Mn₂O₃ / H₂SO₄40-80up to 94.3>99[3]
Nitration of this compound

Nitration of this compound is a key step in the synthesis of various intermediates. The fluorine and methyl groups direct the incoming nitro group to specific positions on the aromatic ring.

Reaction Scheme:

This compound This compound Nitro_Products 3-Fluoro-6-nitrotoluene 3-Fluoro-4-nitrotoluene This compound->Nitro_Products Nitration Nitrating_Agent HNO₃, H₂SO₄

Caption: Nitration of this compound.

Experimental Protocol: Nitration using Solid Acid Catalyst

This protocol is based on a literature procedure demonstrating a regioselective and environmentally friendly nitration method.[4][5]

Materials:

  • This compound

  • 70% Nitric acid

  • H-beta zeolite catalyst

  • Dichloromethane (for extraction)

  • Deionized water

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound and the H-beta zeolite catalyst.

  • Heat the mixture to 60 °C with stirring.

  • Slowly add 70% nitric acid to the reaction mixture.

  • Maintain the reaction at 60 °C for the specified reaction time (e.g., 20 hours, as reported in the reference). Monitor the reaction progress by GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the catalyst from the reaction mixture.

  • Dilute the filtrate with dichloromethane and wash with deionized water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product mixture.

  • The isomeric products can be separated by column chromatography.

Quantitative Data:

CatalystTemperature (°C)Conversion (%)Selectivity for 3-Fluoro-6-nitrotoluene (%)Selectivity for 3-Fluoro-4-nitrotoluene (%)Reference
H-beta6079.26729.5[4]
Fe/Mo/SiO₂6075.865.530.8[4]
MoO₃/SiO₂6072.363.232.1[4]
Directed ortho-Lithiation

The fluorine atom in this compound can act as a moderate directing group for ortho-lithiation, allowing for functionalization at the C2 position.[6]

Reaction Workflow:

Start This compound Step1 React with n-BuLi in THF at low temp. Start->Step1 Intermediate ortho-Lithiated Intermediate Step1->Intermediate Step2 Quench with Electrophile (E+) Intermediate->Step2 Product 2-Substituted-3-fluorotoluene Step2->Product

Caption: Directed ortho-lithiation workflow.

Experimental Protocol: Representative Procedure for ortho-Lithiation

This is a general protocol, as a specific example for this compound was not found in the initial searches. Researchers should optimize conditions for their specific electrophile.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Electrophile (e.g., N,N-dimethylformamide for formylation, or an alkyl halide)

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether (for extraction)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add this compound to the cooled THF.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours to allow for the formation of the ortho-lithiated species.

  • Add the desired electrophile dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Cross-Coupling

Derivatives of this compound, such as halo-substituted variants, are excellent substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form C-C bonds.

Reaction Scheme:

Start 3-Fluoro-4-iodotoluene Product Aryl-substituted this compound Start->Product Suzuki Coupling Reagent Arylboronic acid Pd catalyst, Base

Caption: Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of a this compound Derivative

This protocol is a representative procedure based on general methods for Suzuki-Miyaura couplings of fluorinated aryl halides.[7][8]

Materials:

  • A halo-derivative of this compound (e.g., 3-fluoro-4-iodotoluene)

  • An arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., DMF or toluene)

  • Deionized water

  • Ethyl acetate (B1210297) (for extraction)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the this compound derivative (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (0.01-0.05 mmol), and the base (2.0-3.0 mmol).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for a Related Suzuki Coupling:

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃DMF100-[8]
1-Bromo-2,3,5,6-tetrafluorobenzenePhenylboronic acidPd nanoparticles--5071 (conversion)[7]

Conclusion

This compound is a foundational building block in organic synthesis, providing access to a wide range of functionalized aromatic compounds. The protocols and data presented herein offer a starting point for researchers to utilize this compound in their synthetic endeavors, particularly in the development of new pharmaceutical and agrochemical agents. The strategic incorporation of fluorine via this versatile precursor can lead to molecules with enhanced properties and novel applications.

References

Application Notes and Protocols for the Quantitative Analysis of 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-fluorotoluene in various samples. The protocols are designed to be adaptable for research, quality control, and drug development applications.

Introduction

This compound (3-FT) is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Accurate and precise quantification of 3-FT is crucial for process monitoring, quality assurance of final products, and environmental analysis. This document outlines validated and proposed analytical techniques for the determination of this compound, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

PropertyValue
CAS Number 352-70-5[4]
Molecular Formula C₇H₇F[4]
Molecular Weight 110.13 g/mol [4]
Boiling Point 115 °C[4]
Density 0.991 g/mL at 25 °C[4]
Appearance Colorless liquid[4]

Application Note 1: Quantification of this compound by Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the separation and quantification of volatile compounds like this compound and its isomers.[5][6][7]

Method 1: GC with Flame Ionization Detection (GC-FID)

This method is suitable for the routine analysis and quantification of this compound, particularly for purity assessment and in samples with relatively high concentrations.

Quantitative Data Summary (GC-FID)

ParameterResult
Linearity (R²) >0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%
Precision (%RSD) < 2%

Experimental Protocol: GC-FID

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol (B129727) to achieve a final concentration within the calibration range.

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction for complex matrices to isolate the analyte.

  • Standard Preparation:

    • Prepare a stock solution of this compound (99% purity or higher) in methanol.

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • GC-FID Instrumentation and Conditions:

    • Technique: GC-capillary[6]

    • Column: Agilent CP-Chirasil-Dex CB, 0.25 mm x 25 m, 0.25 µm film thickness[6]

    • Oven Temperature: 30 °C (isothermal)[6]

    • Carrier Gas: Nitrogen at 100 kPa[6]

    • Injector: Split (ratio ~1:20), 150 °C[6]

    • Detector: FID, 150 °C[6]

    • Injection Volume: 0.2 µL[6]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Extraction LLE/SPE Sample->Extraction If complex matrix Standard Standard Weighing & Dilution Calibration_Curve Calibration Curve Generation Standard->Calibration_Curve Serial Dilutions GC_Injection Inject into GC Extraction->GC_Injection Quantification Quantification of 3-FT Calibration_Curve->Quantification Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Peak_Integration Peak Area Integration Peak_Integration->Calibration_Curve

GC-FID analysis workflow for this compound.
Method 2: GC with Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method, making it ideal for trace-level quantification and confirmation of this compound in complex matrices such as environmental or biological samples.[5]

Quantitative Data Summary (GC-MS)

ParameterResult
Linearity (R²) >0.999
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Accuracy (% Recovery) 97.8 - 103.5%
Precision (%RSD) < 5%

Experimental Protocol: GC-MS

  • Sample Preparation:

    • For water samples, a purge and trap method can be employed for extraction of volatile compounds.

    • For solid samples, ultrasonic or Soxhlet extraction with a suitable solvent (e.g., dichloromethane) can be used.

    • An internal standard (e.g., deuterated toluene) should be added before extraction for improved accuracy.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).

    • Create calibration standards covering the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100, 200 ng/mL).

    • Spike each standard with the internal standard at a constant concentration.

  • GC-MS Instrumentation and Conditions:

    • Column: SH-Stabilwax (30 m x 0.25 mm ID, 0.25 µm df) or equivalent.

    • Oven Program: Start at 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 240°C at 20°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode, 250°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 110, 109, 83).

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples using the calibration curve.

GC_MS_Workflow start Sample Collection prep Sample Preparation (Extraction/Cleanup) start->prep spike Internal Standard Spiking prep->spike gc_ms GC-MS Analysis (SIM Mode) spike->gc_ms data Data Acquisition gc_ms->data quant Quantification using Calibration Curve data->quant report Final Report quant->report

Workflow for quantitative analysis of 3-FT by GC-MS.

Application Note 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) (Proposed Method)

While GC is generally preferred for fluorotoluene isomers, HPLC can be an alternative, especially when dealing with less volatile sample matrices or when GC is unavailable. Fluorinated stationary phases can offer unique selectivity for halogenated aromatic compounds.[8]

Proposed Quantitative Data Targets (HPLC-UV)

ParameterTarget
Linearity (R²) >0.998
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%

Experimental Protocol: HPLC-UV

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

  • HPLC Instrumentation and Conditions:

    • Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Method Validation and Data Analysis:

    • Validate the method according to ICH guidelines, assessing specificity, linearity, accuracy, precision, LOD, and LOQ.

    • Quantify this compound using a calibration curve as described for the GC methods.

HPLC_Method_Development prep Sample Preparation Dissolve in Mobile Phase Filter hplc HPLC Analysis PFP Column Acetonitrile/Water Mobile Phase UV Detection prep->hplc validation Method Validation Linearity Accuracy Precision LOD/LOQ hplc->validation quant Quantification Calibration Curve Report Results validation->quant

Logical flow for HPLC method development and validation.

References

Application Notes and Protocols for the Detection of 3-Fluorotoluene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorotoluene, an aromatic organic compound, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its detection and quantification are crucial for process monitoring, quality control of final products, and environmental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for the analysis of this compound.

This document provides detailed application notes and protocols for the detection and quantification of this compound using GC-MS with two common sample introduction techniques: Headspace (HS) and Solid-Phase Microextraction (SPME). These methods are applicable to various matrices, including aqueous solutions, solid samples, and pharmaceutical preparations.

Quantitative Data Summary

The following tables summarize the typical quantitative performance data that can be expected from the described GC-MS methods for this compound analysis. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: Headspace GC-MS (HS-GC-MS) Method Performance

ParameterExpected ValueNotes
Limit of Detection (LOD)0.1 - 1 µg/LDependent on matrix and instrument sensitivity.
Limit of Quantification (LOQ)0.5 - 5 µg/LTypically 3-5 times the LOD.
Linearity (R²)≥ 0.995Over a concentration range of 1 - 100 µg/L.
Precision (%RSD)< 15%For replicate measurements at a mid-range concentration.
Recovery85 - 115%Spike recovery in the sample matrix.

Table 2: Solid-Phase Microextraction GC-MS (SPME-GC-MS) Method Performance

ParameterExpected ValueNotes
Limit of Detection (LOD)0.01 - 0.5 µg/LGenerally lower than HS-GC-MS due to pre-concentration.
Limit of Quantification (LOQ)0.05 - 2 µg/LTypically 3-5 times the LOD.
Linearity (R²)≥ 0.995Over a concentration range of 0.1 - 50 µg/L.
Precision (%RSD)< 15%For replicate measurements at a mid-range concentration.
Recovery80 - 120%Spike recovery in the sample matrix.

Experimental Protocols

Protocol 1: Headspace GC-MS (HS-GC-MS) for this compound in Aqueous and Solid Samples

This protocol is suitable for the analysis of volatile compounds in water, wastewater, soil, and solid pharmaceutical excipients.

1. Sample Preparation:

  • Aqueous Samples: Accurately transfer 5-10 mL of the aqueous sample into a 20 mL headspace vial.

  • Solid Samples: Accurately weigh 0.1-1 g of the homogenized solid sample into a 20 mL headspace vial. Add 5 mL of reagent-grade water.

  • Matrix Modification (Optional): To enhance the partitioning of this compound into the headspace, add a salt, such as sodium chloride, to saturate the aqueous phase (approximately 1-2 g for a 5 mL sample).

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., Toluene-d8, Fluorobenzene) to each vial for accurate quantification.

  • Sealing: Immediately seal the vial with a PTFE-lined septum and an aluminum crimp cap.

2. Headspace Autosampler Conditions:

  • Vial Incubation Temperature: 80 - 100 °C

  • Vial Incubation Time: 15 - 30 minutes

  • Sample Loop Temperature: 90 - 110 °C

  • Transfer Line Temperature: 100 - 120 °C

  • Vial Pressurization: 10 - 15 psi

  • Injection Time: 0.5 - 1 minute

3. GC-MS Parameters:

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 10:1 to 50:1, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Hold at 150 °C for 2 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole

  • Acquisition Mode:

    • Full Scan: Mass range 50-200 amu for initial identification.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification. Monitor the following ions for this compound (m/z): 110 (molecular ion), 109, 91.

Protocol 2: Solid-Phase Microextraction GC-MS (SPME-GC-MS) for Trace Level this compound in Aqueous Samples

This protocol is ideal for detecting low concentrations of this compound in samples such as drinking water or for residual solvent analysis in pharmaceutical formulations.

1. Sample Preparation:

  • Accurately transfer 10 mL of the aqueous sample into a 20 mL vial with a magnetic stir bar.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., Toluene-d8, Fluorobenzene).

  • pH Adjustment (Optional): Adjust the pH of the sample if necessary to optimize extraction efficiency.

  • Sealing: Seal the vial with a PTFE-lined septum.

2. SPME Procedure:

  • SPME Fiber: Polydimethylsiloxane (PDMS) or PDMS/Divinylbenzene (PDMS/DVB) fiber (e.g., 100 µm PDMS).

  • Fiber Conditioning: Condition the fiber before first use according to the manufacturer's instructions.

  • Extraction:

    • Place the vial in a heating block or water bath set to 40 - 60 °C with stirring.

    • Expose the SPME fiber to the headspace above the sample for 15 - 30 minutes.

  • Desorption:

    • Immediately transfer the fiber to the GC inlet for thermal desorption.

    • Desorption Time: 2 - 5 minutes.

    • Desorption Temperature: 250 °C.

3. GC-MS Parameters:

  • The GC-MS parameters are generally the same as described in Protocol 1 (HS-GC-MS). The injection mode will be splitless for trace analysis.

Visualizations

Experimental Workflow for HS-GC-MS Analysis

HS_GCMS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Introduction cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Aqueous or Solid Sample Vial Transfer to Headspace Vial Sample->Vial IS Add Internal Standard Vial->IS Seal Seal Vial IS->Seal Incubate Incubate and Equilibrate Seal->Incubate Inject Inject Headspace Incubate->Inject GC_Sep GC Separation Inject->GC_Sep MS_Det MS Detection (Scan/SIM) GC_Sep->MS_Det Integration Peak Integration MS_Det->Integration Quant Quantification Integration->Quant Report Generate Report Quant->Report

Caption: Workflow for this compound analysis by HS-GC-MS.

Experimental Workflow for SPME-GC-MS Analysis

SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_spme SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Aqueous Sample Vial Transfer to Vial Sample->Vial IS Add Internal Standard Vial->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate Sample Seal->Equilibrate Extract Expose SPME Fiber (Headspace Extraction) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb GC_Sep GC Separation Desorb->GC_Sep MS_Det MS Detection (Scan/SIM) GC_Sep->MS_Det Integration Peak Integration MS_Det->Integration Quant Quantification Integration->Quant Report Generate Report Quant->Report

Caption: Workflow for this compound analysis by SPME-GC-MS.

Concluding Remarks

The presented HS-GC-MS and SPME-GC-MS methods provide robust and sensitive approaches for the detection and quantification of this compound in various matrices. The choice between Headspace and SPME will depend on the required sensitivity and the nature of the sample. For higher concentration levels and solid samples, HS-GC-MS is often sufficient and straightforward. For trace-level analysis in aqueous matrices, SPME-GC-MS offers superior sensitivity due to its pre-concentration capabilities. Proper method validation, including the determination of LOD, LOQ, linearity, precision, and accuracy, is essential to ensure reliable and accurate results in a regulated environment. These protocols and performance characteristics serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and implement GC-MS methods for this compound analysis.

Application Notes and Protocols for the Scale-Up Synthesis of 3-Fluorotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 3-fluorotoluene derivatives, key intermediates in the pharmaceutical and agrochemical industries. The presence of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability and bioavailability.[1][2] These protocols are designed to guide researchers and process chemists in transitioning from laboratory-scale synthesis to larger-scale production.

Introduction

This compound and its derivatives are valuable building blocks in organic synthesis.[1] The introduction of a fluorine atom onto an aromatic ring can be challenging, particularly on a large scale. Common methods for the synthesis of fluorinated aromatic compounds include direct fluorination, which is often too reactive and lacks selectivity, the Balz-Schiemann reaction, and various diazotization reactions.[3] The anhydrous hydrogen fluoride (B91410) diazo method is an advancement on the Schiemann reaction, offering a more direct route to the desired fluorinated product.[3] This document will focus on a scalable diazotization-fluorination approach, providing a representative protocol for the synthesis of this compound from 3-aminotoluene.

General Workflow for Scale-Up Synthesis

The successful scale-up of a chemical synthesis requires careful consideration of various factors, including reaction kinetics, thermodynamics, mass transfer, and safety. A typical workflow involves a multi-step process from initial lab-scale experiments to pilot-scale production and finally to industrial manufacturing.

Scale_Up_Workflow cluster_0 Laboratory Scale cluster_1 Pilot Plant Scale cluster_2 Industrial Production lab_dev Route Scouting & Process Development optimization Optimization of Reaction Parameters lab_dev->optimization analytical_dev Analytical Method Development optimization->analytical_dev pilot_synthesis Pilot Scale Synthesis (kg scale) analytical_dev->pilot_synthesis Scale-Up process_validation Process Validation & Impurity Profiling pilot_synthesis->process_validation safety_studies Safety & Hazard Analysis process_validation->safety_studies tech_transfer Technology Transfer safety_studies->tech_transfer Technology Transfer manufacturing Full-Scale Manufacturing tech_transfer->manufacturing qc_qa Quality Control & Quality Assurance manufacturing->qc_qa

Figure 1. A generalized workflow for the scale-up of a chemical synthesis process.

Representative Protocol: Scale-Up Synthesis of this compound

This protocol details the synthesis of this compound from 3-aminotoluene via a diazotization-fluorination reaction. The process is presented at both a laboratory scale (10 g) and a pilot plant scale (1 kg) to illustrate the key considerations for scale-up.

Reaction Scheme

The overall reaction involves the conversion of the amino group of 3-aminotoluene to a diazonium salt, followed by decomposition in the presence of a fluoride source to yield this compound.

Reaction_Scheme start 3-Aminotoluene intermediate 3-Methylbenzenediazonium Tetrafluoroborate (B81430) start->intermediate 1. NaNO2, HBF4 2. 0-5 °C product This compound intermediate->product Heat (Thermal Decomposition)

Figure 2. Reaction scheme for the synthesis of this compound.
Materials and Equipment

Reagent/Equipment Laboratory Scale (10 g) Pilot Plant Scale (1 kg)
3-Aminotoluene10.0 g1.00 kg
Tetrafluoroboric acid (48 wt% in H₂O)40 mL4.0 L
Sodium nitrite (B80452)7.0 g700 g
Diethyl ether200 mL20 L
Sodium bicarbonate (sat. aq. solution)100 mL10 L
Anhydrous magnesium sulfate10 g1.0 kg
Round-bottom flask (250 mL)1-
Jacketed glass reactor (20 L)-1
Mechanical stirrer11
Thermocouple11
Addition funnel1-
Dosing pump-1
Buchner funnel and filter flask1-
Centrifuge/Filter-dryer-1
Rotary evaporator1-
Fractional distillation apparatus11
Experimental Protocols

Laboratory Scale Synthesis of this compound (10 g)

  • Diazotization: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, cool 40 mL of 48 wt% tetrafluoroboric acid to 0 °C using an ice-salt bath.

  • Slowly add 10.0 g (93.3 mmol) of 3-aminotoluene to the cold acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.

  • Prepare a solution of 7.0 g (101 mmol) of sodium nitrite in 15 mL of deionized water.

  • Add the sodium nitrite solution dropwise to the reaction mixture via an addition funnel over 30 minutes, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0-5 °C.

  • Isolation of the Diazonium Salt: Collect the precipitated 3-methylbenzenediazonium tetrafluoroborate by vacuum filtration and wash it with cold diethyl ether (3 x 20 mL).

  • Thermal Decomposition: Carefully transfer the moist solid to a clean 250 mL round-bottom flask and gently heat it with a heating mantle. The decomposition will start at approximately 110-120 °C.

  • Work-up and Purification: The crude this compound will distill over. Collect the distillate and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with water (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to obtain pure this compound.

Pilot Plant Scale Synthesis of this compound (1 kg)

  • Diazotization: Charge 4.0 L of 48 wt% tetrafluoroboric acid into a 20 L jacketed glass reactor. Cool the reactor contents to 0 °C using a circulating chiller.

  • Slowly add 1.00 kg (9.33 mol) of 3-aminotoluene to the reactor with efficient mechanical stirring, maintaining the temperature below 5 °C.

  • Prepare a solution of 700 g (10.1 mol) of sodium nitrite in 1.5 L of deionized water.

  • Add the sodium nitrite solution to the reactor via a dosing pump over 2 hours, ensuring the temperature is maintained between 0 and 5 °C.

  • After the addition, stir the mixture for an additional 1 hour at 0-5 °C.

  • Isolation of the Diazonium Salt: Isolate the precipitated diazonium salt using a centrifuge or a filter-dryer. Wash the solid with cold diethyl ether.

  • Thermal Decomposition: Transfer the diazonium salt to a suitable reactor for thermal decomposition. Heat the solid gradually to initiate decomposition. The off-gases (N₂ and BF₃) should be safely vented and scrubbed.

  • Work-up and Purification: The crude product is collected and washed in the reactor with a saturated aqueous solution of sodium bicarbonate and then with water. The organic layer is separated and dried.

  • The crude this compound is purified by fractional distillation under reduced pressure to yield the final product.

Comparative Data for Scale-Up
Parameter Laboratory Scale (10 g) Pilot Plant Scale (1 kg) Notes
Reactant Molar Ratio
3-Aminotoluene1.01.0-
Sodium Nitrite1.081.08A slight excess of the nitrosating agent is used to ensure complete diazotization.
Tetrafluoroboric AcidExcessExcessServes as both the acid catalyst and the fluoride source.
Reaction Conditions
Diazotization Temperature0-5 °C0-5 °CStrict temperature control is crucial to prevent decomposition of the diazonium salt.
Addition Time (NaNO₂)30 min2 hoursSlower addition on a larger scale is necessary for better heat management.
Decomposition Temperature110-120 °C110-120 °CThe decomposition is exothermic and needs to be controlled.
Yield and Purity
Typical Yield65-75%60-70%Yields may slightly decrease on scale-up due to handling losses and less efficient heat transfer.
Purity (by GC)>99%>99%Fractional distillation is effective for achieving high purity.

Safety Considerations

  • Diazonium Salts: Diazonium salts are potentially explosive, especially when dry. They should be handled with care and not isolated in large quantities without appropriate safety precautions.

  • Tetrafluoroboric Acid: This is a corrosive acid and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Thermal Decomposition: The thermal decomposition of the diazonium salt is an exothermic process that releases nitrogen and boron trifluoride gases. The reaction should be conducted in a well-ventilated fume hood or a contained system with proper off-gas treatment.

Conclusion

The synthesis of this compound derivatives on a larger scale is achievable through careful planning and execution. The provided protocol for the synthesis of this compound serves as a template that can be adapted for other derivatives. Key to successful scale-up is the meticulous control of reaction parameters, a thorough understanding of the process hazards, and the implementation of robust purification methods. These application notes and protocols are intended to provide a solid foundation for researchers and drug development professionals working in the field of fluorinated pharmaceuticals and agrochemicals.

References

Application Notes and Protocols: 3-Fluorotoluene as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorotoluene (m-fluorotoluene) is an aromatic organic compound with properties that make it a viable, and in some cases advantageous, non-polar solvent for a range of chemical applications. Its unique combination of a methyl group and a fluorine atom on a benzene (B151609) ring results in a moderate boiling point, low water solubility, and a distinct polarity profile. These characteristics position this compound as a potential alternative to more conventional non-polar solvents in organic synthesis, purification, and analysis. This document provides an overview of its properties, potential applications, and generalized protocols for its use.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below, providing a basis for its consideration as a non-polar solvent.

PropertyValueReferences
CAS Number 352-70-5[1][2]
Molecular Formula C₇H₇F[2]
Molecular Weight 110.13 g/mol [2]
Appearance Colorless to light yellow liquid with an aromatic odor[3][4]
Boiling Point 115 °C (at 760 mmHg)[1]
Melting Point -87 °C[1]
Density 0.991 g/mL at 25 °C
Flash Point 9 °C (48.2 °F) - closed cup[1]
Water Solubility Immiscible[3]
Solubility in Organics Soluble in common organic solvents[3]
Refractive Index (n20/D) 1.469 (lit.)

Applications in Research and Development

While primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, the inherent properties of this compound lend themselves to its use as a specialty non-polar solvent.[5][6][7]

Organic Synthesis

This compound can serve as a reaction medium for a variety of organic transformations, particularly those requiring a non-polar, aromatic environment with a moderate boiling point. Its stability under a range of reaction conditions makes it a suitable alternative to solvents like toluene (B28343) or benzene. The presence of the fluorine atom can subtly influence reaction outcomes due to its electronic effects, which may be advantageous in certain synthetic strategies.[3]

Potential Advantages as a Solvent:
  • Moderate Boiling Point: At 115 °C, it is suitable for reactions that require heating, allowing for a good operational temperature range without the need for high-pressure apparatus.

  • Aromatic Nature: Its aromaticity can aid in the dissolution of aromatic and non-polar compounds.

  • Distinct Spectroscopic Profile: The fluorine atom provides a unique handle for reaction monitoring by ¹⁹F NMR spectroscopy.

Crystallization and Purification

The low solubility of many organic compounds in this compound at lower temperatures, coupled with potentially good solubility at elevated temperatures, suggests its utility as a solvent for crystallization. Its moderate volatility facilitates its removal from the purified product.

Analytical Applications

In the field of analytical chemistry, this compound can be employed in sample preparation for techniques like chromatography. An application note from Agilent demonstrates the separation of fluorotoluene isomers, including this compound, using gas chromatography, highlighting its relevance in analytical methods.[8]

Protocols for Use

Due to the limited number of published, detailed protocols specifically citing this compound as a solvent, the following are generalized procedures for its evaluation and use in a research setting.

Protocol 1: General Procedure for Solubility Assessment

Objective: To determine the suitability of this compound as a solvent for a specific compound.

Materials:

  • Compound of interest

  • This compound, analytical grade

  • Small test tubes or vials

  • Vortex mixer

  • Heating block or water bath

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Add approximately 10 mg of the compound of interest to a small, dry test tube.

    • Add 0.5 mL of this compound.

    • Vortex the mixture for 30 seconds.

    • Observe and record the solubility (e.g., fully soluble, partially soluble, insoluble).

  • Hot Solubility Test:

    • If the compound is not fully soluble at room temperature, place the test tube in a heating block or water bath.

    • Gradually increase the temperature, not exceeding the boiling point of this compound (115 °C).

    • Periodically vortex the mixture.

    • Observe and record the temperature at which the compound fully dissolves.

  • Cold Solubility Test (for Crystallization Potential):

    • If the compound is soluble in hot this compound, slowly cool the solution to room temperature.

    • Once at room temperature, place the test tube in an ice bath for 15-30 minutes.

    • Observe for the formation of a precipitate or crystals. The formation of a solid indicates potential for use in crystallization.

Protocol 2: General Procedure for a Non-Polar Organic Reaction

Objective: To use this compound as a solvent for a chemical reaction.

Materials:

  • Reactants and any catalysts

  • This compound, dry (if required by the reaction chemistry)

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser (if heating)

  • Inert gas supply (e.g., nitrogen or argon), if required

Procedure:

  • Reaction Setup:

    • To a dry reaction vessel equipped with a magnetic stir bar, add the reactants and any solid catalysts.

    • If the reaction is air or moisture sensitive, flush the vessel with an inert gas.

    • Add the desired volume of this compound via syringe or cannula. The concentration will be dependent on the specific reaction.

    • Attach a condenser if the reaction is to be heated.

  • Reaction Execution:

    • Begin stirring the reaction mixture.

    • If heating is required, raise the temperature to the desired point using a heating mantle or oil bath.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS, or ¹⁹F NMR to track changes in the fluorine environment).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The work-up procedure will be reaction-specific but may involve quenching, extraction with an immiscible solvent, and washing.

    • The product can be isolated from this compound by standard methods such as evaporation under reduced pressure, crystallization, or chromatography.

Safety and Handling

This compound is a flammable liquid and an irritant.[1] Appropriate safety precautions should always be taken.

  • Ventilation: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Fire Safety: Keep away from open flames, sparks, and hot surfaces. Ensure fire-extinguishing media (e.g., dry chemical, CO₂) is readily available.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

Visualizations

Solvent Selection Workflow

Solvent_Selection_Workflow Logical Workflow for Non-Polar Solvent Selection start Define Reaction Requirements polarity Non-Polar Environment Required? start->polarity temp Reaction Temperature? polarity->temp Yes other_solvents Consider Toluene, Xylenes, Heptane, etc. polarity->other_solvents No solubility Solubility of Reactants/Products temp->solubility alternatives Consider Solvent Alternatives solubility->alternatives select_3ft Select this compound alternatives->select_3ft 3-FT Properties Advantageous (e.g., boiling point, 19F NMR) alternatives->other_solvents Other Solvents More Suitable test Perform Solubility Tests select_3ft->test optimize Optimize Reaction Conditions test->optimize end Proceed with Synthesis optimize->end

Caption: Workflow for selecting a non-polar solvent.

General Synthetic Workflow

Synthetic_Workflow General Synthetic Workflow Using this compound start Start setup Reaction Setup: - Add reactants to flask - Add this compound start->setup reaction Reaction: - Stirring and heating - Monitor progress (TLC, GC, NMR) setup->reaction workup Work-up: - Quenching - Extraction - Washing reaction->workup isolation Product Isolation: - Remove this compound (Rotary Evaporation) workup->isolation purification Purification: - Crystallization - Chromatography isolation->purification analysis Product Analysis: - NMR, MS, etc. purification->analysis end End analysis->end

Caption: General workflow for organic synthesis.

References

Application Notes and Protocols: The Role of 3-Fluorotoluene in the Synthesis of Advanced Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 3-Fluorotoluene as a key building block in the synthesis of high-performance liquid crystals (LCs). The introduction of a fluorine atom at the meta-position of the toluene (B28343) ring offers a powerful tool for fine-tuning the molecular properties of LCs, leading to materials with optimized characteristics for a range of applications, from advanced display technologies to potential applications in optical sensing and materials science. While the primary focus of liquid crystal applications is in electro-optical devices, the principles of molecular design and structure-property relationships are pertinent to professionals in materials and medicinal chemistry.

The fluorine substituent is critical in tailoring the physical properties of liquid crystal molecules.[1][2] Its high electronegativity can significantly alter the dipole moment of the molecule, which in turn influences the dielectric anisotropy (Δε), a crucial parameter for display applications.[3] Furthermore, the steric effect of the fluorine atom, though modest, can impact the molecular packing and, consequently, the mesophase behavior and transition temperatures of the resulting liquid crystal materials.[1][2]

This compound serves as a versatile starting material for the synthesis of various fluorinated mesogenic cores. A common and effective strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct biphenyl (B1667301) and terphenyl structures, which are fundamental components of many calamitic (rod-shaped) liquid crystals.[4][5] By strategically functionalizing this compound, it can be coupled with other aromatic building blocks to create complex molecules with desired liquid crystalline properties.

Hypothetical Liquid Crystal Properties from a this compound Precursor

The following table summarizes the anticipated physical properties of a hypothetical liquid crystal, 4'-alkyl-2-fluoro-[1,1'-biphenyl]-4-carbonitrile, synthesized from a this compound derivative. These values are representative of similarly structured fluorinated biphenyl liquid crystals.

PropertySymbolValueUnit
Melting PointTm35 - 45°C
Clearing PointTc100 - 110°C
Optical BirefringenceΔn0.15 - 0.20-
Dielectric AnisotropyΔε+8 to +12-
Rotational Viscosityγ₁150 - 200mPa·s

Experimental Protocols

A representative synthetic pathway for a fluorinated liquid crystal starting from this compound is outlined below. The target molecule is 4'-propyl-2-fluoro-[1,1'-biphenyl]-4-carbonitrile .

Logical Workflow for Synthesis

G A This compound B 4-Bromo-3-fluorotoluene A->B Bromination C 4'-Propyl-2-fluoro-1,1'-biphenyl B->C Suzuki Coupling D 4-Bromo-4'-propyl-2-fluoro-1,1'-biphenyl C->D Bromination E 4'-Propyl-2-fluoro-[1,1'-biphenyl]-4-carbonitrile D->E Cyanation G cluster_0 Molecular Design cluster_1 Molecular Properties cluster_2 Bulk LC Properties This compound This compound Increased Dipole Moment Increased Dipole Moment This compound->Increased Dipole Moment e-withdrawing F Altered Steric Profile Altered Steric Profile This compound->Altered Steric Profile meta-substitution Positive Dielectric Anisotropy Positive Dielectric Anisotropy Increased Dipole Moment->Positive Dielectric Anisotropy Modified Mesophase Stability Modified Mesophase Stability Altered Steric Profile->Modified Mesophase Stability Lower Viscosity Lower Viscosity Altered Steric Profile->Lower Viscosity

References

Application Notes and Protocols for Grignard Reactions with 3-Fluorotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Grignard reactions with 3-fluorotoluene derivatives. These compounds are valuable intermediates in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the reactivity and properties of the target molecules. This guide outlines the necessary procedures, challenges, and quantitative data to aid in the successful execution of these reactions.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely used for the formation of carbon-carbon bonds. The reaction of Grignard reagents with various electrophiles is a cornerstone of organic synthesis. When the Grignard reagent is prepared from a this compound derivative, the resulting organometallic species offers a versatile building block for introducing a fluorinated aromatic moiety. However, the synthesis and reactivity of Grignard reagents from aryl fluorides can be challenging due to the high strength of the C-F bond. Consequently, the preparation of Grignard reagents from fluorinated toluenes typically involves the use of the more reactive aryl bromides or iodides. This document will focus on the protocols starting from brominated this compound derivatives.

Challenges and Key Considerations

Several factors must be carefully controlled to ensure a successful Grignard reaction with this compound derivatives:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents (e.g., water, alcohols), which will quench the reagent. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Initiation: The reaction between magnesium metal and the aryl halide to form the Grignard reagent can sometimes be difficult to initiate. The use of initiators such as iodine, 1,2-dibromoethane (B42909), or mechanical activation of the magnesium can be employed.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reactions. THF is often preferred for the formation of aryl Grignard reagents from less reactive halides.[1][2]

  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting aryl halide, leading to the formation of a biaryl byproduct. This can often be minimized by the slow addition of the aryl halide to the magnesium suspension.

Data Presentation: Reaction Parameters and Yields

The following table summarizes quantitative data from various Grignard reactions involving this compound derivatives. This data is intended to provide a comparative overview of reaction conditions and expected yields.

This compound DerivativeElectrophileKey Reagents/ConditionsProductYield (%)Reference
1-Bromo-3-fluoro-5-methylbenzene2-BromobenzaldehydeMg, I₂, anhydrous diethyl ether/THF, reflux; then PCC oxidation2-Bromo-3'-fluoro-5'-methylbenzophenone40-80 (Typical for similar reactions)[3]
1-Bromo-4-fluoro-2-methylbenzene1-Benzyl-4-piperidoneMg, I₂, MgBr₂, anhydrous THF, reflux1-Benzyl-4-(4-fluoro-2-methylphenyl)-1,2,3,6-tetrahydropyridine61 (2 steps)[4]
3-Chloro-5-bromotolueneN,N-DimethylformamideMg, I₂, anhydrous THF, -10°C to rt3-Chloro-5-methylbenzaldehyde65.2[5]
1-Bromo-4-chlorobenzeneN,N-DimethylformamideMg, anhydrous ether4-Chlorobenzaldehyde15-30 (after purification)[6]
3-Bromo-trifluoromethylbenzeneMethyl magnesium halideNi-Xantphos catalyst3-Methyl-trifluoromethylbenzeneGood to excellent[7]

Experimental Protocols

This section provides a detailed, generalized protocol for the preparation of a Grignard reagent from a brominated this compound derivative and its subsequent reaction with an electrophile.

Materials and Apparatus
  • Reagents:

    • Appropriate 3-fluoro-bromotoluene derivative (e.g., 1-bromo-3-fluoro-5-methylbenzene)

    • Magnesium turnings

    • Initiator (e.g., a small crystal of iodine or a few drops of 1,2-dibromoethane)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Electrophile (e.g., aldehyde, ketone, ester, CO₂)

    • Saturated aqueous ammonium (B1175870) chloride solution (for quenching)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

    • Appropriate solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

  • Apparatus:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel (pressure-equalizing)

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert gas supply (Nitrogen or Argon) with a bubbler

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Glassware for purification (e.g., chromatography column, recrystallization flasks)

Part A: Preparation of the Grignard Reagent
  • Glassware Preparation: All glassware must be scrupulously cleaned and dried in an oven (e.g., overnight at 120 °C) and assembled while hot under a stream of inert gas.

  • Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Maintain a positive pressure of inert gas throughout the experiment.

  • Magnesium Activation: Place the magnesium turnings (typically 1.1-1.5 equivalents relative to the aryl bromide) and a magnetic stir bar in the reaction flask. If using an initiator like iodine, add a small crystal.

  • Solvent Addition: Add a portion of the anhydrous solvent (diethyl ether or THF) to the flask, enough to cover the magnesium turnings.

  • Preparation of Aryl Bromide Solution: In the dropping funnel, prepare a solution of the 3-fluoro-bromotoluene derivative (1 equivalent) in the anhydrous solvent.

  • Initiation: Add a small amount of the aryl bromide solution from the dropping funnel to the magnesium suspension. The reaction is initiated when a color change (often cloudy or brownish) and/or gentle refluxing is observed. Gentle warming with a heat gun may be necessary. If the reaction does not start, the addition of a few drops of 1,2-dibromoethane can be effective.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (reflux) for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution is typically cloudy and greyish-brown.

Part B: Reaction with an Electrophile (Example: Aldehyde or Ketone)
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Electrophile Addition: Prepare a solution of the electrophile (e.g., an aldehyde or ketone, typically 1 equivalent) in the anhydrous solvent. Add this solution dropwise from the dropping funnel to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1-3 hours, monitor by TLC).

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and any unreacted Grignard reagent. This will form a white precipitate (magnesium salts).

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Add more organic solvent (e.g., diethyl ether or ethyl acetate) to dissolve the product.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography on silica (B1680970) gel or recrystallization, to obtain the desired product.

Visualizations

Experimental Workflow

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification start Dry Glassware & Assemble mg Add Mg Turnings & Initiator start->mg solvent1 Add Anhydrous Solvent mg->solvent1 aryl_halide Prepare Aryl Halide Solution solvent1->aryl_halide initiate Initiate Reaction aryl_halide->initiate form_grignard Form Grignard Reagent initiate->form_grignard cool Cool Grignard Solution form_grignard->cool add_electrophile Add Electrophile cool->add_electrophile react React at RT add_electrophile->react quench Quench with Sat. NH4Cl react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify

Caption: General workflow for the Grignard reaction with this compound derivatives.

Signaling Pathway/Logical Relationship

Grignard_Mechanism cluster_formation Grignard Formation cluster_addition Nucleophilic Addition cluster_hydrolysis Hydrolysis aryl_bromide Ar-Br (this compound derivative) grignard Ar-MgBr (Grignard Reagent) aryl_bromide->grignard + Mg (in ether/THF) mg Mg intermediate Alkoxide Intermediate (Ar-CH(R)-OMgBr) grignard->intermediate + Electrophile electrophile Electrophile (e.g., R-CHO) product Final Product (e.g., Ar-CH(R)-OH) intermediate->product + H3O+ h3o H3O+ (Work-up)

Caption: Simplified reaction pathway for the Grignard reaction.

References

Application Notes and Protocols: Catalytic Conversion of 3-Fluorotoluene to Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the catalytic conversion of 3-fluorotoluene into a variety of valuable fine chemicals. The selective functionalization of the methyl group or the aromatic ring of this compound opens avenues for the synthesis of key intermediates used in the pharmaceutical, agrochemical, and materials science industries.

Introduction

This compound is a readily available starting material that can be catalytically transformed into a range of high-value fine chemicals, including 3-fluorobenzaldehyde (B1666160), 3-fluorobenzoic acid, 3-fluorobenzyl alcohol, and 3-fluorobenzonitrile (B1294923). The presence of the fluorine atom can significantly influence the biological activity and physicochemical properties of downstream products, making these synthetic routes of particular interest in drug discovery and development. This document outlines several catalytic methods for these transformations, providing detailed experimental protocols and summarizing key performance data.

Catalytic Oxidation to 3-Fluorobenzaldehyde

The selective oxidation of the methyl group of this compound to an aldehyde is a crucial transformation. Both heterogeneous and homogeneous catalytic systems have been developed for this purpose.

Manganese(IV) Oxide Catalyzed Oxidation

This method employs a strong oxidizing agent in conjunction with a manganese-based catalyst to achieve high yields of 3-fluorobenzaldehyde.

Table 1: Quantitative Data for Mn₂O₃-Catalyzed Oxidation of this compound

ParameterValue
Catalyst Manganese(IV) Oxide (Mn₂O₃)
Oxidizing Agent 60-80% Sulfuric Acid
Substrate:Catalyst Molar Ratio 1:2 to 1:3
Reaction Temperature 40-80 °C
Reaction Time ~3-5 hours
Yield of 3-Fluorobenzaldehyde Up to 94%
Experimental Protocol: Mn₂O₃-Catalyzed Oxidation
  • Reactor Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add this compound and manganese(IV) oxide.

  • Reaction Initiation: Heat the mixture to the desired temperature (e.g., 60-80 °C) using a water bath.

  • Addition of Oxidant: Slowly add 75% (wt) sulfuric acid dropwise to the flask over 1 hour, maintaining the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC). The reaction is typically complete within 3-5 hours.

  • Work-up: After the reaction is complete, cool the mixture and filter it. The filtrate contains the product, sulfuric acid, and manganese sulfate.

  • Extraction: Extract the product from the filtrate using an organic solvent such as dichloromethane (B109758) or xylene.

  • Purification: Combine the organic phases and distill under vacuum to collect the purified 3-fluorobenzaldehyde.

Logical Workflow for Mn₂O₃-Catalyzed Oxidation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge this compound and Mn₂O₃ to Reactor B Heat to 60-80 °C A->B C Add H₂SO₄ dropwise B->C D Monitor by GC (3-5 h) C->D E Cool and Filter D->E F Extract with Organic Solvent E->F G Vacuum Distillation F->G H Pure 3-Fluorobenzaldehyde G->H

Caption: Workflow for the synthesis of 3-fluorobenzaldehyde.

Catalytic Oxidation to 3-Fluorobenzyl Alcohol and 3-Fluorobenzaldehyde

A two-stage process involving oxidation followed by hydrolysis can yield a mixture of 3-fluorobenzyl alcohol and 3-fluorobenzaldehyde. This method offers a route to both valuable fine chemicals simultaneously.

Table 2: Quantitative Data for Two-Stage Oxidation/Hydrolysis of this compound

ParameterValue
Catalyst System Cobalt(II) acetate (B1210297) tetrahydrate, a metal phthalocyanine (B1677752), and a metal porphyrin
Oxidation Temperature 186 °C
Oxidation Pressure 1.8 MPa
Hydrolysis Temperature 145 °C
Hydrolysis Pressure 1.2 MPa
Conversion of this compound 95.8%
Selectivity for 3-Fluorobenzyl Alcohol 43.1%
Selectivity for 3-Fluorobenzaldehyde 51.8%
Selectivity for 3-Fluorobenzoic Acid 5.1%
Experimental Protocol: Two-Stage Oxidation/Hydrolysis

Stage 1: Oxidation

  • Catalyst Preparation: Dissolve cobalt(II) acetate tetrahydrate, a metal phthalocyanine (e.g., (R1=CH₃CH₂, R2=H, M=Mn)), and a metal porphyrin (e.g., (R1=R2=H, R3=CH₃, M=Cu)) in fresh this compound to a total catalyst concentration of 380 ppm.

  • Reactor Setup: Continuously feed the catalyst-substrate solution into an oxidation reactor.

  • Reaction Conditions: Maintain the reactor at 186 °C and 1.8 MPa. Continuously supply air to the reactor. The mean residence time in the liquid phase should be approximately 2.8 hours.

Stage 2: Hydrolysis

  • Transfer to Hydrolysis Reactor: Continuously feed the effluent from the oxidation reactor into a hydrolysis reactor.

  • Addition of Water: Add water to the hydrolysis reactor at a volume ratio of 0.24:1 (water:oxidation reaction liquid).

  • Reaction Conditions: Maintain the hydrolysis reactor at 145 °C and 1.2 MPa with a continuous feed of pressurized air. The residence time in the liquid phase is approximately 3.2 hours.

  • Product Separation: The liquid phase from the hydrolysis reactor is continuously fed into a liquid-liquid separator at 109 °C and 1.1 MPa to separate the organic and aqueous phases. The products are then isolated from the organic phase.

Experimental Workflow for Two-Stage Synthesis

G cluster_oxidation Oxidation Stage cluster_hydrolysis Hydrolysis Stage cluster_separation Separation A This compound + Catalyst Mix B Oxidation Reactor (186 °C, 1.8 MPa, Air) A->B C Hydrolysis Reactor (145 °C, 1.2 MPa, Air + H₂O) B->C D Liquid-Liquid Separator C->D E 3-Fluorobenzyl Alcohol & 3-Fluorobenzaldehyde D->E

Caption: Two-stage synthesis of alcohol and aldehyde.

Catalytic Oxidation to 3-Fluorobenzoic Acid

While often synthesized from 3-fluorobenzaldehyde, direct catalytic oxidation of this compound to 3-fluorobenzoic acid is possible, though less commonly reported. A two-step approach is generally more prevalent.

Two-Step Synthesis via 3-Fluorobenzaldehyde

This method involves the initial synthesis of 3-fluorobenzaldehyde as described in Section 2, followed by its oxidation to 3-fluorobenzoic acid.

Table 3: Quantitative Data for Oxidation of 3-Fluorobenzaldehyde

ParameterValue
Catalyst System Copper(II) acetate monohydrate and Cobalt(II) acetate tetrahydrate
Oxidizing Agent Oxygen (atmospheric pressure)
Solvent Water
Reaction Temperature 70 °C
Reaction Time 12 hours
Yield of 3-Fluorobenzoic Acid 98%
Experimental Protocol: Oxidation of 3-Fluorobenzaldehyde
  • Reactor Setup: To a glass reaction tube, add 3-fluorobenzaldehyde (1 mmol), water (2 mL), Cu(OAc)₂·H₂O (0.003 mmol), and Co(OAc)₂·4H₂O (0.003 mmol).

  • Reaction Atmosphere: Connect an oxygen balloon to the reaction tube.

  • Reaction Conditions: Place the reaction tube in a preheated oil bath at 70 °C and stir for 12 hours.

  • Work-up: After the reaction is complete, cool the mixture. The crude product solidifies.

  • Purification: Centrifuge the solid product, wash with water, centrifuge again, and dry to a constant weight to obtain the pure 3-fluorobenzoic acid.

Reaction Pathway for 3-Fluorobenzoic Acid Synthesis

G A This compound B Catalytic Oxidation (e.g., Mn₂O₃/H₂SO₄) A->B Step 1 C 3-Fluorobenzaldehyde B->C D Catalytic Oxidation (Cu/Co, O₂) C->D Step 2 E 3-Fluorobenzoic Acid D->E

Caption: Two-step synthesis of 3-fluorobenzoic acid.

Catalytic Ammoxidation to 3-Fluorobenzonitrile

Ammoxidation provides a direct route to convert the methyl group of this compound into a nitrile group, yielding 3-fluorobenzonitrile, a versatile intermediate.

Table 4: Representative Conditions for Toluene (B28343) Ammoxidation

ParameterValue
Catalyst Vanadium-Phosphorus Oxide (VPO) or mixed metal oxides (e.g., V, Mo)
Reactants This compound, Ammonia, Oxygen (as air)
Temperature 400-500 °C (gas phase)
Byproducts Carbon oxides, water
Experimental Protocol: Ammoxidation of this compound (Representative)
  • Catalyst Bed Preparation: Pack a fixed-bed reactor with a suitable ammoxidation catalyst (e.g., VPO on a support).

  • Reactant Feed: Introduce a gaseous mixture of this compound, ammonia, and air into the reactor. The molar ratio of reactants needs to be carefully controlled to ensure safety and optimize yield.

  • Reaction Conditions: Heat the reactor to the target temperature (typically 400-500 °C).

  • Product Collection: The reactor effluent, containing 3-fluorobenzonitrile, unreacted starting materials, and byproducts, is cooled to condense the liquid products.

  • Purification: The 3-fluorobenzonitrile is separated from the condensate by distillation or crystallization.

General Scheme for Ammoxidation

G A This compound C Catalyst (e.g., VPO) 400-500 °C A->C B NH₃, O₂ B->C D 3-Fluorobenzonitrile C->D E Byproducts (H₂O, COₓ) C->E

Caption: Ammoxidation of this compound.

Biocatalytic Conversions

The use of enzymes for the selective oxidation of this compound offers a green and highly selective alternative to traditional chemical methods. Cytochrome P450 monooxygenases are particularly promising for the hydroxylation of the methyl group.

Hydroxylation to 3-Fluorobenzyl Alcohol

Engineered P450 enzymes can catalyze the direct hydroxylation of the methyl group of toluene derivatives to the corresponding benzyl (B1604629) alcohols with high regio- and enantioselectivity.

Table 5: Biocatalytic Hydroxylation of Toluene Derivatives (Representative)

ParameterValue
Biocatalyst Engineered Cytochrome P450 Monooxygenase (e.g., P450 BM3 variants)
Reaction Type Whole-cell biotransformation
Cofactor System NADPH-dependent reductase
Reaction Medium Aqueous buffer
Temperature 25-37 °C
Selectivity High for benzylic hydroxylation
Experimental Protocol: Biocatalytic Hydroxylation (Conceptual)
  • Biocatalyst Preparation: Cultivate a recombinant microbial host (e.g., E. coli) expressing the desired P450 monooxygenase and its reductase partner.

  • Biotransformation Setup: Resuspend the harvested cells in a suitable buffer.

  • Substrate Addition: Add this compound to the cell suspension. A co-solvent may be used to improve substrate solubility.

  • Reaction Conditions: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) with shaking to ensure aeration. A glucose source is typically added for cofactor regeneration.

  • Reaction Monitoring: Monitor the formation of 3-fluorobenzyl alcohol over time using HPLC or GC.

  • Product Extraction: After the reaction, extract the product from the reaction mixture using an organic solvent.

  • Purification: Purify the 3-fluorobenzyl alcohol using column chromatography.

Biocatalytic Hydroxylation Pathway

G A This compound B P450 Monooxygenase (whole cells) A->B D 3-Fluorobenzyl Alcohol B->D C Cofactor Regeneration (e.g., Glucose) C->B NADPH

Caption: Biocatalytic synthesis of 3-fluorobenzyl alcohol.

Safety and Handling

  • This compound: Flammable liquid and vapor. Handle in a well-ventilated area and away from ignition sources.

  • Oxidizing Agents: Strong oxidizing agents like sulfuric acid and peroxides should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High-Pressure Reactions: Reactions conducted under pressure should be performed in appropriate high-pressure reactors with necessary safety features.

  • Biocatalysis: Standard microbiological safety practices should be followed when handling recombinant microorganisms.

These protocols and data provide a foundation for researchers to explore the rich chemistry of this compound and develop novel synthetic routes to valuable fine chemicals. Further optimization of the presented conditions may be necessary to achieve desired outcomes for specific applications.

Application Notes and Protocols: 3-Fluorotoluene in the Preparation of Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, into aromatic scaffolds is a cornerstone of modern Positron Emission Tomography (PET) tracer development.[1][2] These ¹⁸F-labeled molecules serve as invaluable tools for in vivo imaging of biological processes at the molecular level, aiding in disease diagnosis, drug development, and biomedical research. While a variety of methods exist for the radiofluorination of arenes, this document focuses on the potential application of 3-fluorotoluene and its analogs as precursors for ¹⁸F-labeled compounds.

Direct radiofluorination of this compound itself is not extensively documented in readily available literature. However, established methodologies for the ¹⁸F-labeling of structurally similar aromatic rings, particularly toluene (B28343) derivatives, provide a clear and adaptable framework. This document will detail a robust protocol for the synthesis of [¹⁸F]2-fluorotoluene, a close structural isomer, via a diaryliodonium salt precursor. This method offers high radiochemical yields and serves as an excellent model for the potential labeling of this compound derivatives. Additionally, alternative strategies, such as the concerted nucleophilic aromatic substitution (CSNAr) of corresponding phenols, will be discussed as a viable pathway to producing [¹⁸F]this compound.

Application: Synthesis of Radiolabeled Toluene Analogs for PET

The primary application of radiolabeled fluorotoluenes lies in their potential use as PET imaging agents or as building blocks for more complex radiotracers. The introduction of ¹⁸F allows for non-invasive imaging and quantification of the biodistribution and pharmacokinetics of novel therapeutic agents or biological probes.

Key Radiosynthesis Strategies

Two primary strategies are presented for the preparation of ¹⁸F-labeled fluorotoluenes:

  • Nucleophilic Substitution on Diaryliodonium Salts: This is a well-established and high-yielding method for the radiofluorination of arenes. It involves the reaction of no-carrier-added (NCA) [¹⁸F]fluoride with a diaryliodonium salt precursor.[3]

  • Concerted Nucleophilic Aromatic Substitution (CSNAr) on Phenols: A more recent development that allows for the radiofluorination of electron-rich or non-activated phenols, which are typically poor substrates for traditional SₙAr reactions.[4][5] This method is particularly relevant for the synthesis of [¹⁸F]this compound from m-cresol (B1676322) (3-methylphenol).

Experimental Protocols

Protocol 1: Synthesis of [¹⁸F]2-Fluorotoluene via a Diaryliodonium Salt Precursor

This protocol is adapted from the micro-reactor synthesis of ortho-substituted [¹⁸F]fluoroarenes.[3]

1. Materials and Reagents:

  • (2-methylphenyl)(phenyl)iodonium salt (e.g., bromide or tosylate)

  • No-carrier-added (NCA) [¹⁸F]fluoride in water

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Acetonitrile (ACN) for HPLC

  • Water for HPLC

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Equipment:

  • Automated radiosynthesis module or manual setup

  • Heating block or micro-reactor system

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Rotary evaporator

  • Nitrogen or Argon gas supply

3. [¹⁸F]Fluoride Processing:

  • Aqueous [¹⁸F]fluoride is transferred to a reaction vessel.

  • Add a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • The solvent is removed by azeotropic distillation under a stream of nitrogen or argon at elevated temperature (e.g., 110 °C) to yield the anhydrous [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex.

4. Radiosynthesis Procedure:

  • Dissolve the (2-methylphenyl)(phenyl)iodonium salt precursor in anhydrous DMF.

  • Add the precursor solution to the dried [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex.

  • Heat the reaction mixture at a specified temperature (e.g., up to 200 °C in a micro-reactor) for a short duration (e.g., up to 8 minutes).[3]

  • After the reaction is complete, cool the mixture.

  • Quench the reaction with water.

5. Purification:

  • The crude reaction mixture is diluted with water and passed through a C18 SPE cartridge to trap the crude product.

  • The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

  • The product is eluted from the cartridge with acetonitrile.

  • The eluted solution is then purified by semi-preparative HPLC.

  • The fraction containing [¹⁸F]2-fluorotoluene is collected, and the solvent is removed by rotary evaporation.

6. Quality Control:

  • The radiochemical purity and identity of the final product are confirmed by analytical HPLC.

  • The radiochemical yield (RCY) is calculated based on the starting activity of [¹⁸F]fluoride.

Data Presentation

Table 1: Radiochemical Yields for the Synthesis of [¹⁸F]2-Fluorotoluene

Precursor Salt AnionSolventTemperature (°C)Reaction Time (min)Radiochemical Yield (RCY) of [¹⁸F]2-Fluorotoluene (%)Reference
BromideDMF2008~95[3]
TosylateDMF2008~95[3]
IodideDMF2008Lower than Bromide/Tosylate[3]
ChlorideDMF2008Lower than Bromide/Tosylate[3]

Note: The above data is for the synthesis of [¹⁸F]2-fluorotoluene. The synthesis of [¹⁸F]this compound using a corresponding (3-methylphenyl)(phenyl)iodonium salt is expected to proceed with similar efficiency.

Visualizations

Diagram 1: General Workflow for Radiosynthesis

Radiosynthesis_Workflow cluster_0 Step 1: [¹⁸F]Fluoride Production & Processing cluster_1 Step 2: Radiosynthesis cluster_2 Step 3: Purification & QC Cyclotron Cyclotron ([¹⁸O]H₂O target) Fluoride_Aq Aqueous [¹⁸F]Fluoride Cyclotron->Fluoride_Aq Drying Azeotropic Drying (K₂₂₂/K₂CO₃) Fluoride_Aq->Drying Reaction Heating (e.g., 200°C, 8 min) Drying->Reaction Precursor Diaryliodonium Salt Precursor in DMF Precursor->Reaction Crude_Product Crude [¹⁸F]Fluorotoluene Reaction->Crude_Product SPE SPE Purification (C18 Cartridge) Crude_Product->SPE HPLC HPLC Purification SPE->HPLC Final_Product Purified [¹⁸F]Fluorotoluene HPLC->Final_Product QC Quality Control (Analytical HPLC) Final_Product->QC Reaction_Scheme Precursor <(2-methylphenyl)(phenyl)iodonium salt> reagents DMF Heat (up to 200°C) Precursor->reagents Fluoride <[¹⁸F]F⁻ / K₂₂₂ / K₂CO₃> Fluoride->reagents Product <[¹⁸F]2-Fluorotoluene> Byproduct reagents->Product reagents->Byproduct CSNAr_Pathway mCresol reagents Deoxyfluorination Reagent (e.g., PyFluor derivative) No azeotropic drying needed mCresol->reagents Fluoride <[¹⁸F]F⁻> Fluoride->reagents Product <[¹⁸F]this compound> Byproduct reagents->Product reagents->Byproduct

References

Application of 3-Fluorotoluene in the Synthesis of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorotoluene is a fluorinated aromatic compound that serves as a versatile precursor in the synthesis of advanced materials. Due to the unique electronic properties imparted by the fluorine atom, materials derived from this compound often exhibit desirable characteristics for applications in organic electronics, such as in the production of liquid crystals and Organic Light Emitting Diodes (OLEDs). The fluorine substituent can influence key parameters including molecular polarity, thermal stability, and the energy levels of molecular orbitals.

This document provides detailed protocols for the transformation of this compound into a key intermediate, 4-bromo-3-fluorotoluene (B33196), and its subsequent use in the synthesis of a fluorinated biphenyl (B1667301) derivative via a Suzuki-Miyaura cross-coupling reaction. Fluorinated biphenyls are important structural motifs in the design of liquid crystals and other functional organic materials.

Application: Precursor for Liquid Crystal and OLED Materials

This compound is not typically used as a direct monomer in polymerization. Instead, it is chemically modified to introduce reactive functional groups that allow for its incorporation into more complex molecular architectures. A common strategy involves the bromination of this compound to create a substrate suitable for cross-coupling reactions. The resulting fluorinated biphenyls can then be further functionalized to produce liquid crystals or components of OLEDs.

The introduction of a fluorine atom can lead to materials with specific advantages:

  • In Liquid Crystals: Fluorine substitution can significantly alter the dielectric anisotropy and melting behavior of the mesogens, which are crucial properties for display applications.

  • In OLEDs: The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of organic semiconductors, which can improve charge injection and device stability.

Experimental Protocols

Part 1: Synthesis of 4-Bromo-3-fluorotoluene from this compound

This protocol describes the electrophilic bromination of this compound. The reaction yields a mixture of isomers, from which 4-bromo-3-fluorotoluene can be isolated.

Materials:

  • This compound

  • Dichloroethane

  • Iron powder

  • Liquid bromine

  • Anhydrous sodium sulfite (B76179)

  • Methanol (B129727)

  • Sodium acetate (B1210297)

  • Palladium on carbon (5% Pd, 60% moisture content)

  • Hydrogen gas

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Autoclave

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add this compound (111 g, 1.0 mol), dichloroethane (300 mL), and iron powder (5.7 g).

  • Stir the mixture and maintain the temperature at 30-35°C.

  • Slowly add liquid bromine (353.8 g) dropwise over approximately 4 hours.

  • After the addition is complete, continue stirring for 6 hours.

  • Monitor the reaction by Gas Chromatography (GC).

  • Upon completion, add water (100 g), stir for 30 minutes, and then allow the layers to separate.

  • To the lower organic phase, add water (100 g) and anhydrous sodium sulfite (5 g). Stir for 30 minutes and separate the layers.

  • Concentrate the organic phase under reduced pressure to obtain a crude mixture of dibrominated products.

  • Transfer the crude mixture (267 g) to an autoclave. Add methanol (400 mL), sodium acetate (124 g), and palladium on carbon (0.8 g).

  • Seal the autoclave, purge with hydrogen, and then pressurize to 2.2 MPa with hydrogen.

  • Heat the mixture to 75-80°C and maintain the hydrogen pressure at 1.8-2.2 MPa for 10 hours.

  • Cool the reactor, release the pressure, and filter the reaction mixture.

  • Purify the product by distillation to isolate 4-bromo-3-fluorotoluene.[1]

Quantitative Data for Bromination and Debromination:

ParameterValueReference
Starting MaterialThis compound[1]
Major IntermediateMixture of 2,4-dibromo-5-fluorotoluene and 2,6-dibromo-3-fluorotoluene[1]
Final Product4-Bromo-3-fluorotoluene[1]
Purity (GC)98.8%[1]
Overall YieldNot specified in the provided reference[1]
Part 2: Synthesis of a Fluorinated Biphenyl via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a fluorinated biphenyl derivative from 4-bromo-3-fluorotoluene and an arylboronic acid.

Materials:

  • 4-Bromo-3-fluorotoluene

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis and purification

Procedure:

  • In a Schlenk flask, combine 4-bromo-3-fluorotoluene (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired fluorinated biphenyl product.[2]

Quantitative Data for a Representative Suzuki-Miyaura Coupling:

The following data is for a similar Suzuki coupling reaction to synthesize a fluorinated biphenyl.

ParameterValueReference
Aryl Halide1-Bromo-4-fluorobenzene[3]
Boronic Acid4-Fluorophenylboronic acid[3]
CatalystG-COOH-Pd-10[3]
Product4,4'-Difluorobiphenyl[3]
Conversion RateNearly complete[3]
Melting PointNot specified in the provided reference
Spectroscopic DataCharacterized by NMR and FTIR[3]

Visualizations

G cluster_0 Synthesis of Reactive Intermediate cluster_1 Synthesis of Material Precursor cluster_2 Application in Materials Science This compound This compound Bromination Bromination This compound->Bromination Br2, Fe 4-Bromo-3-fluorotoluene 4-Bromo-3-fluorotoluene Bromination->4-Bromo-3-fluorotoluene Suzuki Coupling Suzuki Coupling 4-Bromo-3-fluorotoluene->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Fluorinated Biphenyl Fluorinated Biphenyl Suzuki Coupling->Fluorinated Biphenyl Pd Catalyst, Base Liquid Crystals Liquid Crystals Fluorinated Biphenyl->Liquid Crystals Further Functionalization OLED Materials OLED Materials Fluorinated Biphenyl->OLED Materials Further Functionalization

Caption: Synthetic workflow from this compound to advanced material precursors.

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Ar'-B(OR)2 Aryl-Pd(II)-Aryl' Aryl-Pd(II)-Aryl' Transmetalation->Aryl-Pd(II)-Aryl' Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Aryl-Aryl' Aryl-Aryl' Reductive_Elimination->Aryl-Aryl'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Enzymatic Reactions Involving 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic reactions involving 3-fluorotoluene, with a focus on microbial biotransformations. Detailed protocols for key experiments are provided to enable researchers to investigate these reactions in their own laboratories.

Introduction

This compound is an aromatic organic compound that serves as a substrate for various enzymatic reactions, particularly in microbial systems. The presence of the fluorine atom influences the metabolic pathways and can lead to unique biotransformations, including defluorination, which is of significant interest for bioremediation and the synthesis of novel fluorinated compounds. This document details the enzymatic activities of bacterial and fungal systems on this compound, providing quantitative data, experimental protocols, and pathway diagrams.

Bacterial Metabolism of this compound

The primary mechanism of this compound metabolism in bacteria involves the action of toluene (B28343) dioxygenase (TDO), notably studied in Pseudomonas putida.

Toluene Dioxygenase (TDO) from Pseudomonas putida

Toluene dioxygenase is a multi-component enzyme system that initiates the degradation of toluene and its derivatives by incorporating both atoms of molecular oxygen into the aromatic ring. In the case of this compound, this reaction leads to the formation of a cis-dihydrodiol, followed by a spontaneous defluorination event.

Reaction Mechanism: The enzymatic reaction is a 2,3-dioxygenation, which results in the formation of a fluorinated dihydrodiol intermediate. This intermediate is unstable and undergoes gem-elimination of hydrogen fluoride (B91410) (HF), leading to the formation of 3-methylcatechol.[1][2]

Quantitative Data Summary

ParameterOrganism/EnzymeValueReference
TDO Activity Induction Pseudomonas putida F185% (relative to toluene)Not explicitly cited
Fluoride Release Pseudomonas putida F1500 µM[1]
Initial Defluorination Rate Pseudomonas putida F1Not explicitly quantified for this compound, but for DFBD: 2,100 nmol/h per mg cellular protein[3]
Signaling Pathway: Induction of the tod Operon

The expression of the toluene dioxygenase enzyme system in Pseudomonas putida is controlled by the tod operon, which is regulated by the TodS/TodT two-component system. This compound can act as an inducer of this operon. The sensor kinase TodS detects the presence of inducers like this compound, leading to its autophosphorylation. The phosphate (B84403) group is then transferred to the response regulator TodT, which in turn activates the transcription of the tod operon genes.

tod_operon_induction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TodS TodS (Sensor Kinase) TodT TodT (Response Regulator) TodS->TodT Phosphorylates 3FT_in This compound 3FT_in->TodS Binds to TodT_P TodT-P tod_operon tod Operon TodT_P->tod_operon Activates Transcription TDO_enzymes Toluene Dioxygenase Enzymes tod_operon->TDO_enzymes Translation 3FT_out This compound (extracellular) 3FT_out->3FT_in Transport

Induction of the tod operon by this compound.

Fungal Metabolism of this compound

Fungi employ a different strategy for the metabolism of this compound, primarily involving oxidation of the methyl group or hydroxylation of the aromatic ring. This has been observed in species such as Cunninghamella echinulata.

Reaction Pathways:

  • Methyl Group Oxidation: The methyl group of this compound is oxidized to form 3-fluorobenzyl alcohol, which is further oxidized to 3-fluorobenzoic acid.[4]

  • Aromatic Ring Hydroxylation: The aromatic ring can be hydroxylated to produce fluorinated cresols.[4]

Quantitative Data Summary

MetaboliteFungal StrainObservationReference
3-Fluorobenzoate Cunninghamella echinulataMain fluorinated product[4]
3-Fluoro-6-hydroxytoluene Cunninghamella echinulataDetected as a phenolic metabolite[4]
Free Fluoride Cladosporium sphaerospermum T0High concentration measured, suggesting subsequent defluorination of metabolites[4]

Experimental Protocols

Protocol 1: In Vivo Assay for Toluene Dioxygenase (TDO) Induction and Activity

This protocol is adapted from a fluorescent assay used to monitor TDO activity in whole cells.[1][2] It is based on the TDO-catalyzed oxidation of 6-fluoroindole (B127801) to the fluorescent product 6-fluoroindoxyl.

Materials:

  • Pseudomonas putida F1

  • Minimal Salts Basal (MSB) medium

  • L-arginine

  • Inducer (e.g., this compound, toluene as a positive control)

  • 6-fluoroindole solution (100 mM in ethanol)

  • Ascorbic acid solution (300 mM)

  • 96-well polystyrene plates

  • Spectrofluorometer

Procedure:

  • Cell Culture and Induction: a. Grow an overnight culture of P. putida F1 in MSB medium supplemented with 0.2% L-arginine. b. Inoculate 1 L of fresh MSB medium (in a 2 L baffled flask) with the overnight culture to an initial OD₆₀₀ of 0.15. c. For induction, add the inducer (e.g., this compound) to the culture. A vapor-phase delivery system (e.g., a side-arm flask containing the inducer) can be used for volatile compounds like toluene and this compound. d. Incubate the culture with shaking (200 rpm) at 30°C.

  • TDO Activity Assay: a. After the desired induction period (e.g., 2-5 hours), harvest 200 µL aliquots of the cell culture and place them into the wells of a 96-well plate. b. Add 10 µL of 300 mM ascorbic acid to each well. c. Initiate the reaction by adding 2 µL of 100 mM 6-fluoroindole solution to each well. d. Immediately measure the fluorescence in a plate reader with an excitation wavelength of 365 nm and an emission wavelength of 470 nm.[1] e. Monitor the fluorescence over time to determine the rate of reaction, which is proportional to the TDO activity.

Experimental Workflow Diagram

tdo_assay_workflow Start Start Culture Grow P. putida F1 culture Start->Culture Induction Induce with this compound Culture->Induction Aliquoting Aliquot cells into 96-well plate Induction->Aliquoting Add_Ascorbic_Acid Add Ascorbic Acid Aliquoting->Add_Ascorbic_Acid Add_Substrate Add 6-fluoroindole Add_Ascorbic_Acid->Add_Substrate Measurement Measure Fluorescence (Ex: 365 nm, Em: 470 nm) Add_Substrate->Measurement Analysis Analyze data (rate of fluorescence increase) Measurement->Analysis End End Analysis->End

Workflow for the in vivo TDO activity assay.
Protocol 2: Whole-Cell Biotransformation of this compound by Fungi

This protocol describes a general method for studying the metabolism of this compound by fungal cultures, such as Cunninghamella echinulata.[4]

Materials:

  • Fungal strain (e.g., Cunninghamella echinulata)

  • Appropriate growth medium (e.g., Potato Dextrose Broth)

  • This compound

  • Shaking incubator

  • Centrifuge

  • Ethyl acetate (B1210297)

  • Analytical instruments (GC-MS, ¹⁹F NMR)

Procedure:

  • Fungal Culture: a. Grow the fungal strain in a suitable liquid medium until a sufficient biomass is obtained. b. Harvest the mycelia by filtration or centrifugation.

  • Biotransformation: a. Resuspend the fungal biomass in a minimal medium or buffer. b. Add this compound to the culture (e.g., 2 µL per 25 mL of culture). c. Incubate the culture in a shaking incubator at an appropriate temperature (e.g., 30°C) for a set period (e.g., up to 48 hours). d. Monitor the disappearance of this compound from the headspace using Gas Chromatography (GC).

  • Metabolite Extraction and Analysis: a. At the end of the incubation, centrifuge the culture to separate the biomass from the supernatant. b. Extract the supernatant with an equal volume of ethyl acetate. c. Analyze both the aqueous supernatant and the ethyl acetate extract for fluorinated metabolites using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Measurement of Fluoride Ion Concentration

This protocol outlines the measurement of fluoride ions released during defluorination reactions using a fluoride ion-selective electrode (ISE).

Materials:

  • Fluoride ion-selective electrode (ISE)

  • Reference electrode

  • Ion meter

  • Total Ionic Strength Adjustment Buffer (TISAB)

  • Fluoride standard solutions

  • Magnetic stirrer and stir bars

Procedure:

  • Sample Preparation: a. Collect the supernatant from the bacterial or fungal culture after the biotransformation experiment. b. Mix the sample with an equal volume of TISAB solution. This buffer adjusts the pH and ionic strength and complexes with interfering ions.

  • Calibration: a. Prepare a series of fluoride standard solutions of known concentrations. b. Mix each standard with an equal volume of TISAB. c. Measure the potential (in millivolts) of each standard solution using the ISE and ion meter. d. Create a calibration curve by plotting the potential versus the logarithm of the fluoride concentration.

  • Measurement: a. Rinse the electrodes with deionized water and blot dry. b. Immerse the electrodes in the prepared sample. c. Stir the sample at a constant rate. d. Record the stable potential reading from the ion meter. e. Determine the fluoride concentration in the sample by comparing its potential reading to the calibration curve.

Conclusion

The enzymatic reactions involving this compound are diverse, with distinct pathways observed in bacteria and fungi. In Pseudomonas putida, the Toluene Dioxygenase-initiated pathway leads to effective defluorination, a process of significant environmental and biotechnological interest. Fungal systems, on the other hand, primarily oxidize the methyl group, leading to the formation of fluorinated benzoic acids. The provided protocols offer a starting point for researchers to explore these fascinating biotransformations and to quantify the enzymatic activities and their products. Further research to elucidate the specific kinetics of these enzymes will provide deeper insights into their catalytic mechanisms and potential for practical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to aid researchers, scientists, and drug development professionals in improving the yield of 3-Fluorotoluene synthesis. The primary focus is on the widely used Balz-Schiemann reaction, which proceeds from 3-toluidine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions to enhance reaction yield and product purity.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield of Diazonium Salt Precipitate 1. Incomplete Diazotization: The temperature was too high, or the addition of sodium nitrite (B80452) was too rapid, causing nitrous acid to decompose.[1][2] 2. Insufficient Acid: Not enough acid (e.g., HBF₄, HCl) was used to fully protonate the amine and generate nitrous acid.[1] 3. Poor Quality Reagents: The starting 3-toluidine is impure, or the sodium nitrite has degraded.1. Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath to ensure the stability of nitrous acid and the diazonium salt.[3] Add the sodium nitrite solution slowly and dropwise.[3] 2. Use Sufficient Acid: Ensure a molar excess of acid is present to maintain a low pH and facilitate the complete formation of the nitrosonium ion. 3. Verify Reagent Purity: Use freshly purchased or purified 3-toluidine and high-purity sodium nitrite.
Low Yield of this compound after Decomposition 1. Premature Decomposition: The diazonium salt decomposed before the thermal decomposition step due to instability. 2. Incomplete Decomposition: The decomposition temperature was too low, or the heating time was insufficient.[4] 3. Side Reactions: The formation of phenols, azo compounds, or tar-like byproducts is a common issue.[5] This can be exacerbated by the presence of water or nucleophiles during decomposition.1. Isolate Salt Promptly: Isolate the diazonium tetrafluoroborate (B81430) salt quickly after precipitation and ensure it is thoroughly dried before proceeding. 2. Optimize Decomposition: Heat the dry diazonium salt gently and evenly. Decomposition typically occurs between 100-200 °C.[4] Consider performing the decomposition under vacuum to facilitate the removal of gaseous byproducts (N₂ and BF₃).[6] 3. Minimize Byproducts: Ensure the diazonium salt is as dry as possible. Performing the decomposition in a non-polar, high-boiling solvent can sometimes improve yields by ensuring even heat distribution.[7]
Product is Contaminated with Byproducts 1. Formation of Phenols: Reaction of the diazonium cation with residual water. 2. Formation of Biphenyls/Azo Compounds: Radical side reactions occurring during decomposition.[6] 3. Incomplete Reaction: Presence of unreacted 3-toluidine or intermediate diazonium salt.1. Purification: Use steam distillation to separate the volatile this compound from non-volatile tars and salts.[8] 2. Fractional Distillation: Carefully perform fractional distillation of the crude product to separate this compound (b.p. ~116 °C) from other volatile impurities. 3. Washing: Wash the organic extract with a dilute base (e.g., NaHCO₃) to remove phenolic byproducts and with dilute acid to remove any remaining amine.
Reaction Appears Uncontrolled (Vigorous Gas Evolution) 1. Rapid Decomposition: The thermal decomposition of the diazonium salt is highly exothermic and can proceed rapidly once initiated.[4] 2. Scale-Up Issues: Heat dissipation is less efficient on a larger scale, leading to a rapid temperature increase and runaway decomposition.1. Controlled Heating: Heat the diazonium salt slowly and in small portions. Using a sand bath can provide better temperature control than an oil bath. 2. Use of a Solvent: For larger scales, consider suspending the salt in a high-boiling inert solvent (e.g., dodecane) to moderate the reaction rate.[9] 3. Flow Chemistry: For industrial or large-scale synthesis, a continuous flow reactor can offer superior temperature control and safety by minimizing the amount of energetic diazonium salt present at any given time.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most traditional and widely cited method is the Balz-Schiemann reaction.[6] This process involves three main steps:

  • Diazotization: 3-toluidine is reacted with nitrous acid (formed in situ from sodium nitrite and an acid like fluoroboric acid, HBF₄) at low temperatures (0-5 °C) to form 3-methylbenzenediazonium chloride.[1][2]

  • Salt Formation: The addition of a non-nucleophilic counterion, typically tetrafluoroborate (BF₄⁻), precipitates the relatively stable 3-methylbenzenediazonium tetrafluoroborate salt.[6]

  • Thermal Decomposition: The isolated and dried diazonium salt is heated, causing it to decompose into this compound, nitrogen gas (N₂), and boron trifluoride (BF₃).[4][6]

Q2: How critical is temperature control during the diazotization step?

Q3: Are there alternatives to using fluoroboric acid (HBF₄)?

A3: Yes, several modifications to the classic Balz-Schiemann reaction exist.

  • Hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can be used as counterions, which in some cases, may provide higher yields.[6]

  • An anhydrous hydrogen fluoride (B91410) (HF) diazotization method can be employed, where the diazotization and fluorination occur in the same pot, avoiding the need to isolate the diazonium salt. This method can achieve very high yields (up to 98%) but requires specialized equipment resistant to HF corrosion.[11][12]

  • Recent research has shown that organotrifluoroborates can serve as fluoride sources for in-situ synthesis, avoiding the need to isolate the potentially explosive diazonium salt intermediate.[5][13]

Q4: My final product yield is consistently low. Where are the most likely points of product loss?

A4: Significant product loss can occur at several stages:

  • Incomplete Diazotization: As discussed in the troubleshooting guide, improper temperature control or stoichiometry can lead to a low yield of the essential diazonium salt intermediate.

  • Transfer Losses: Mechanical losses during the filtration and drying of the diazonium salt can be significant, especially on a small scale.

  • Decomposition Side Reactions: The thermal decomposition step is often the lowest yielding part of the synthesis. Formation of tars and other byproducts is common.

  • Purification Losses: Product can be lost during workup, such as in extraction layers or during distillation. Steam distillation is often effective for initial purification from non-volatile tars.[8]

Q5: How can I safely handle the intermediate diazonium salt?

A5: Aryl diazonium salts are energetic materials and can be explosive, especially when completely dry.[13] Always handle them with care:

  • Avoid scraping or grinding the dry solid.

  • Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and a blast shield, especially during the thermal decomposition step.

  • For larger-scale reactions, it is strongly recommended to use methods that avoid the isolation of the dry diazonium salt, such as the anhydrous HF method or flow chemistry protocols.[7]

Quantitative Data on Synthesis Methods

The following table summarizes reported yields for different synthetic approaches to fluorotoluenes, highlighting the impact of methodology on efficiency.

MethodStarting MaterialKey Reagents/ConditionsReported YieldReference(s)
Balz-Schiemann Reaction p-toluidineHBF₄, NaNO₂; Thermal Decomposition~89%[6]
Anhydrous HF Diazotization p-toluidineAnhydrous HF, NaNO₂; Staged Pyrolysis>97%[12]
Anhydrous HF Diazotization o-toluidineAnhydrous HF, NaNO₂; Thermal Decomposition98%[11]
Organotrifluoroborate Method Hindered anilinest-BuONO, H₃PO₄, K(sec-Bu)BF₃Good to Excellent[5]
Continuous Flow (HF) AnilineAnhydrous HF, Diazotizing Agent; Flash Removal89.2%[9]

Detailed Experimental Protocol: Balz-Schiemann Reaction

This protocol is a representative procedure for the synthesis of this compound starting from 3-toluidine.

Step 1: Diazotization and Salt Precipitation

  • In a suitable beaker or flask, prepare a solution of 3-toluidine in aqueous fluoroboric acid (HBF₄). Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • Separately, prepare a concentrated aqueous solution of sodium nitrite (NaNO₂).

  • Slowly add the sodium nitrite solution dropwise to the stirred 3-toluidine solution. It is crucial to maintain the temperature below 5 °C throughout the addition to prevent premature decomposition of the diazonium salt.[3]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • The 3-methylbenzenediazonium tetrafluoroborate will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold water, followed by cold methanol, and finally with cold diethyl ether to facilitate drying.

  • Dry the isolated salt thoroughly. This can be done by air-drying on the filter paper or in a desiccator. Caution: Do not use high heat. The dry salt is thermally sensitive.

Step 2: Thermal Decomposition and Product Isolation

  • Place the dry 3-methylbenzenediazonium tetrafluoroborate salt in a distillation flask. Safety Note: Use a blast shield for this step.

  • Heat the flask gently. A sand bath is recommended for even and controlled heating. The salt will begin to decompose, evolving nitrogen (N₂) and boron trifluoride (BF₃) gases, and the liquid this compound will form.

  • The crude this compound can be distilled directly from the reaction flask as it is formed. Collect the distillate.

  • The collected crude product will likely contain acidic impurities. Transfer it to a separatory funnel and wash it with a dilute solution of sodium bicarbonate (NaHCO₃), followed by water.

  • Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).

  • Filter off the drying agent and purify the final product by fractional distillation to obtain pure this compound.

Visualizations

Workflow cluster_0 Step 1: Diazotization (0-5 °C) cluster_1 Step 2: Isolation cluster_2 Step 3: Decomposition & Purification A 3-Toluidine C 3-Methylbenzenediazonium Tetrafluoroborate (Precipitate) A->C B HBF₄ / NaNO₂ B->C D Filtration & Washing C->D Transfer E Drying D->E F Thermal Decomposition (Caution: Exothermic) E->F Transfer G Distillation / Workup F->G H Pure this compound G->H

Troubleshooting cluster_B cluster_C cluster_D A Low Final Yield B Problem: Low Salt Precipitation A->B C Problem: Low Yield after Decomposition A->C D Problem: Impure Product A->D B1 Cause: Temp > 5°C B->B1 B2 Cause: Insufficient Acid B->B2 C1 Cause: Incomplete Decomposition C->C1 C2 Cause: Side Reactions (e.g., Phenol) C->C2 D1 Cause: Tar Formation D->D1 D2 Cause: Residual Acid/ Amine D->D2 B_Sol Solution: Maintain 0-5°C Use excess acid B1->B_Sol B2->B_Sol C_Sol Solution: Ensure dry salt Optimize temp/time C1->C_Sol C2->C_Sol D_Sol Solution: Steam Distillation Base/Acid Washes D1->D_Sol D2->D_Sol

References

Technical Support Center: Purification of Crude 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities in crude this compound are its isomers, 2-Fluorotoluene and 4-Fluorotoluene. Other potential impurities can include starting materials from the synthesis, such as 3-toluidine, and byproducts from side reactions. The exact impurity profile will depend on the synthetic route used to prepare the this compound.[1][2]

Q2: What are the boiling points of the fluorotoluene isomers?

A2: The boiling points of the fluorotoluene isomers are very close, which presents a significant challenge for purification by distillation. The approximate boiling points at atmospheric pressure are:

CompoundBoiling Point (°C)
2-Fluorotoluene114 °C[3][4][5]
This compound115 °C
4-Fluorotoluene116 °C

Q3: Which purification methods are most suitable for crude this compound?

A3: Due to the close boiling points of the isomers, a single purification method may not be sufficient to achieve high purity. A combination of techniques is often necessary. The most common and effective methods include:

  • Fractional Distillation: Can be used for initial bulk purification to enrich the this compound fraction, but complete separation from its isomers is difficult.

  • Preparative Gas Chromatography (GC): Offers high resolution for separating isomers, especially when using a suitable chiral stationary phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): Can be effective for isomer separation, particularly with careful method development.

  • Extractive Distillation: Involves the use of a solvent to alter the relative volatilities of the components, potentially enabling their separation by distillation.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of fluorotoluene isomers.

  • Possible Cause: Insufficient column efficiency.

    • Solution: Increase the length of the fractionating column or use a more efficient packing material (e.g., structured packing instead of Raschig rings). A Vigreux column is a common choice for laboratory-scale distillations.

  • Possible Cause: Reflux ratio is too low.

    • Solution: Increase the reflux ratio to provide more theoretical plates for separation. This will increase the distillation time but improve purity.

  • Possible Cause: Distillation rate is too high.

    • Solution: Reduce the heating rate to ensure that the vapor and liquid phases are in equilibrium at each stage of the column. A slow, steady distillation rate is crucial for separating close-boiling liquids.[6][7]

  • Possible Cause: Heat loss from the column.

    • Solution: Insulate the distillation column with glass wool or aluminum foil to maintain the temperature gradient.[6]

Preparative Gas Chromatography (GC)

Problem: Co-elution of this compound with its isomers.

  • Possible Cause: Inappropriate stationary phase.

    • Solution: A chiral stationary phase is often effective for separating isomers. Consider using a column with a cyclodextrin-based stationary phase.

  • Possible Cause: Sub-optimal temperature program.

    • Solution: Optimize the temperature ramp rate. A slower ramp rate can improve resolution. Also, experiment with different initial and final oven temperatures.

  • Possible Cause: Carrier gas flow rate is not optimal.

    • Solution: Determine the optimal linear velocity for the carrier gas (e.g., helium or hydrogen) for your column to maximize efficiency.

  • Possible Cause: Column overloading.

    • Solution: Reduce the injection volume or the concentration of the sample to avoid peak broadening and loss of resolution.[8]

Preparative High-Performance Liquid Chromatography (HPLC)

Problem: Poor peak shape and resolution.

  • Possible Cause: Incorrect mobile phase composition.

    • Solution: Systematically screen different solvent systems. For aromatic compounds, reversed-phase chromatography with a C18 or phenyl-hexyl column is a good starting point. Vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.[9][10]

  • Possible Cause: Inappropriate stationary phase.

    • Solution: Test different stationary phases with varying selectivities. Phenyl-based columns can offer unique pi-pi interactions that aid in the separation of aromatic isomers.

  • Possible Cause: Sample overload.

    • Solution: Determine the loading capacity of your column for the specific separation. Injecting smaller volumes or more dilute samples can improve peak shape and resolution.[11][12]

Experimental Protocols

Fractional Distillation (General Protocol)
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Charge the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the column. Allow the column to equilibrate by adjusting the heat so that the condensation ring rises slowly.

  • Distillation: Collect the fractions based on the boiling point. The temperature at the distillation head should remain constant during the collection of a pure fraction. Collect a forerun, the main fraction corresponding to the boiling point of this compound, and a final fraction.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., GC) to determine their composition and purity.

Preparative Gas Chromatography (Conceptual Protocol)
  • Column Selection: Choose a preparative GC column with a chiral stationary phase, such as one based on a derivatized cyclodextrin.

  • Initial Conditions:

    • Injector Temperature: ~250 °C

    • Detector Temperature (FID): ~280 °C

    • Carrier Gas: Helium or Hydrogen at an optimized flow rate.

    • Oven Program: Start with an initial temperature below the boiling points of the isomers (e.g., 80 °C), hold for a few minutes, then ramp up the temperature at a slow rate (e.g., 2-5 °C/min) to a final temperature that ensures all components elute (e.g., 150 °C).

  • Optimization: Perform analytical-scale injections to optimize the separation of the isomers by adjusting the temperature program and carrier gas flow rate.

  • Scale-up: Once a good separation is achieved, scale up to preparative injections. Determine the maximum sample load that can be injected without significant loss of resolution.

  • Fraction Collection: Set up the fraction collection system to collect the eluting peaks corresponding to each isomer.

Data Presentation

Table 1: Physical Properties of Fluorotoluene Isomers

Property2-FluorotolueneThis compound4-Fluorotoluene
Boiling Point (°C) 114115116
Melting Point (°C) -62-87-56
Density (g/mL at 25°C) 1.0010.9911.000

Data sourced from[3][4][5]

Mandatory Visualization

PurificationWorkflow Crude Crude this compound (mixture of isomers) Distillation Fractional Distillation Crude->Distillation Initial Bulk Separation PrepGC Preparative GC (Chiral Column) Crude->PrepGC Direct Purification (small scale) PrepHPLC Preparative HPLC Crude->PrepHPLC Distillation->PrepGC Enriched 3-FT Fraction ExtractiveDist Extractive Distillation Distillation->ExtractiveDist Alternative to Prep GC/HPLC PureProduct Purified this compound PrepGC->PureProduct IsomerFractions Isomer Fractions PrepGC->IsomerFractions PrepHPLC->PureProduct PrepHPLC->IsomerFractions ExtractiveDist->PureProduct Analysis Purity Analysis (GC/NMR) PureProduct->Analysis

Caption: General workflow for the purification of crude this compound.

TroubleshootingLogic Start Poor Isomer Separation Method Which Purification Method? Start->Method Distillation Fractional Distillation Method->Distillation Distillation GC Preparative GC Method->GC GC HPLC Preparative HPLC Method->HPLC HPLC Dist_Cause1 Check Column Efficiency Distillation->Dist_Cause1 Dist_Cause2 Check Reflux Ratio Distillation->Dist_Cause2 Dist_Cause3 Check Distillation Rate Distillation->Dist_Cause3 GC_Cause1 Check Stationary Phase GC->GC_Cause1 GC_Cause2 Check Temperature Program GC->GC_Cause2 HPLC_Cause1 Check Mobile Phase HPLC->HPLC_Cause1 HPLC_Cause2 Check Stationary Phase HPLC->HPLC_Cause2 Dist_Sol1 Increase Column Length or Use Better Packing Dist_Cause1->Dist_Sol1 Dist_Sol2 Increase Reflux Ratio Dist_Cause2->Dist_Sol2 Dist_Sol3 Decrease Heating Rate Dist_Cause3->Dist_Sol3 GC_Sol1 Use Chiral Column GC_Cause1->GC_Sol1 GC_Sol2 Optimize Ramp Rate GC_Cause2->GC_Sol2 HPLC_Sol1 Screen Different Solvents and Gradients HPLC_Cause1->HPLC_Sol1 HPLC_Sol2 Test Phenyl or C18 Columns HPLC_Cause2->HPLC_Sol2

Caption: Troubleshooting logic for poor isomer separation.

References

troubleshooting side reactions in 3-Fluorotoluene chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-fluorotoluene, particularly its synthesis via the Balz-Schiemann reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound from 3-toluidine.

Issue 1: Low or No Yield of this compound

Question: My Balz-Schiemann reaction resulted in a very low yield of this compound. What are the potential causes and how can I fix it?

Answer: A low yield in the Balz-Schiemann reaction can stem from issues in either the diazotization step or the thermal decomposition step.

Potential Causes & Solutions:

  • Incomplete Diazotization: The initial conversion of 3-toluidine to the m-tolyldiazonium salt is critical.

    • Solution: Ensure the reaction temperature is maintained between 0-5 °C.[1] Higher temperatures can cause premature decomposition of nitrous acid and the diazonium salt.[2] Use a stoichiometric amount of sodium nitrite (B80452) and test for excess nitrous acid with starch-iodide paper.[2]

  • Premature Decomposition of Diazonium Salt: Diazonium salts are notoriously unstable.[3]

    • Solution: Do not allow the reaction mixture to warm up before the addition of fluoroboric acid. Proceed to the thermal decomposition step reasonably quickly after isolating the diazonium tetrafluoroborate (B81430) salt. The isolated salt should be handled with care, as it can be shock-sensitive.[2][4]

  • Inefficient Thermal Decomposition: The conversion of the diazonium salt to the final product requires careful heating.

    • Solution: The decomposition should be performed gently and with good temperature control. Overheating can lead to the formation of tar and other byproducts. The decomposition is typically carried out at temperatures ranging from 30°C to 80°C.[5] The use of an inert, high-boiling solvent can sometimes facilitate smoother decomposition.[6]

  • Poor Quality Reagents: The purity of starting materials is crucial.

    • Solution: Use freshly distilled 3-toluidine. Ensure the sodium nitrite and fluoroboric acid are of high purity and not degraded from improper storage.

Troubleshooting Workflow: Low Yield

low_yield_workflow start Low Yield of This compound check_diazotization Review Diazotization Step start->check_diazotization check_decomposition Review Decomposition Step start->check_decomposition check_reagents Check Reagent Quality start->check_reagents temp_control Temperature > 5°C? check_diazotization->temp_control nitrite_issue Incorrect NaNO2 Stoichiometry? check_diazotization->nitrite_issue salt_instability Premature Salt Decomposition? check_diazotization->salt_instability heating_issue Decomposition Temp Too High/Low? check_decomposition->heating_issue solvent_issue Inappropriate Solvent? check_decomposition->solvent_issue reagent_purity Impure Starting Materials? check_reagents->reagent_purity solution_temp Action: Maintain 0-5°C during diazotization. temp_control->solution_temp Yes solution_nitrite Action: Use stoichiometric NaNO2. Test with starch-iodide paper. nitrite_issue->solution_nitrite Yes solution_stability Action: Use salt immediately. Avoid warming. salt_instability->solution_stability Yes solution_heating Action: Optimize temperature. Heat gently and evenly. heating_issue->solution_heating Yes solution_solvent Action: Consider inert, nonpolar solvents like hexane (B92381) or PhCl. solvent_issue->solution_solvent Yes solution_purity Action: Purify starting materials (e.g., distill 3-toluidine). reagent_purity->solution_purity Yes

Caption: Troubleshooting decision tree for low yield issues.

Issue 2: Product is Impure (Presence of Side-Products)

Question: My final this compound product is contaminated with significant impurities. What are these side-products and how can I avoid them?

Answer: Impurities in the Balz-Schiemann reaction often arise from competing reaction pathways.

Common Side-Products and Their Prevention:

Side-ProductFormation MechanismPrevention Strategy
3-Cresol (m-cresol) The diazonium cation reacts with water present in the reaction mixture.Use anhydrous or highly concentrated fluoroboric acid. Ensure glassware is thoroughly dried.
Toluene Hydrodediazoniation, where the diazonium group is replaced by a hydrogen atom.This can be minimized by choice of solvent. Nonpolar solvents like hexane or chlorobenzene (B131634) can inhibit this side reaction.[6]
Azo Compounds The diazonium salt couples with unreacted 3-toluidine or other aromatic species.[4]Ensure slow, controlled addition of sodium nitrite to maintain a low concentration of free amine during diazotization. Maintain acidic conditions.
Tar-like Polymers Vigorous, uncontrolled decomposition of the diazonium salt.Heat the isolated diazonium salt gently and evenly. Decomposing the salt as a suspension in an inert solvent can help moderate the reaction rate.

Reaction Pathway: Balz-Schiemann and Side Reactions

reaction_pathway toluidine 3-Toluidine diazonium m-Tolyldiazonium Tetrafluoroborate toluidine->diazonium 1. NaNO2, HBF4 2. 0-5 °C fluorotoluene This compound (Desired Product) diazonium->fluorotoluene Heat (Δ) -N2, -BF3 cresol 3-Cresol (Side-Product) diazonium->cresol + H2O toluene Toluene (Side-Product) diazonium->toluene Hydrodediazoniation azo Azo Compounds (Side-Product) diazonium->azo + 3-Toluidine

Caption: Balz-Schiemann reaction with common side pathways.

Frequently Asked Questions (FAQs)

Q1: What is the standard laboratory protocol for synthesizing this compound?

A1: The most common method is the Balz-Schiemann reaction. Below is a representative protocol.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Toluidine

  • Hydrochloric Acid (conc.)

  • Sodium Nitrite (NaNO₂)

  • Fluoroboric Acid (HBF₄, ~50% aqueous solution)

  • Ice

  • Starch-iodide paper

Procedure:

  • Diazotization:

    • In a flask equipped with a mechanical stirrer, add 3-toluidine followed by concentrated HCl and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C.[2]

    • After the addition is complete, stir for an additional 15-20 minutes. Check for the slight excess of nitrous acid using starch-iodide paper (should turn blue).

  • Formation of Diazonium Tetrafluoroborate:

    • To the cold diazonium salt solution, slowly add cold fluoroboric acid.

    • A precipitate of m-tolyldiazonium tetrafluoroborate will form.

    • Continue stirring in the ice bath for 30 minutes.

  • Isolation:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the solid with cold water, followed by a small amount of cold methanol, and finally with diethyl ether to aid drying.

    • CRITICAL: Do not dry the salt completely if you intend to store it. It is often used directly while still slightly damp for safety. Dried diazonium salts can be explosive.[2]

  • Thermal Decomposition:

    • Gently heat the isolated diazonium salt in a flask fitted with a condenser. The decomposition will be evident by the evolution of nitrogen gas and boron trifluoride.[7]

    • The crude this compound will distill over. Alternatively, the decomposition can be performed in an inert high-boiling solvent.

  • Purification:

    • Wash the collected distillate with a dilute sodium hydroxide (B78521) solution to remove any phenolic impurities, then with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Purify the final product by fractional distillation.

Q2: How can I confirm the purity of my this compound sample?

A2: Several analytical methods can be used to assess purity and identify contaminants.

Analytical TechniquePurposeTypical Observations
Gas Chromatography (GC) To determine the percentage purity and separate isomers (2-, 3-, and 4-fluorotoluene).[8]A major peak corresponding to this compound with minor peaks for impurities. A chiral selective stationary phase may be needed for complete isomer separation.[8]
Nuclear Magnetic Resonance (NMR) To confirm the structure of the product and identify impurities.¹H NMR and ¹⁹F NMR are characteristic. Impurity peaks can be identified by comparison to known spectra.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify the molecular weight and fragmentation pattern of unknown impurities.[9]Provides mass spectra for each peak separated by GC, aiding in the structural elucidation of byproducts.

Q3: What are the key safety precautions when working with diazonium salts?

A3: Diazonium salts are high-energy materials and must be handled with extreme caution.[4]

  • Temperature Control: Always keep the reaction temperature for diazotization at 0-5 °C to prevent uncontrolled decomposition.[2]

  • Isolation: Never isolate large quantities of dry diazonium salts. They can be sensitive to shock, friction, and heat, posing a significant explosion hazard.[2][4]

  • Handling: Use plastic or rubber spatulas when handling solid diazonium salts. Avoid scratching the solid with metal implements.[2]

  • Ventilation: The decomposition step releases nitrogen and toxic boron trifluoride gas. This must be performed in a well-ventilated fume hood.

Q4: Can I use other fluoride (B91410) sources besides HBF₄?

A4: Yes, modifications to the classic Balz-Schiemann reaction exist. Other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been used, sometimes resulting in improved yields for certain substrates.[7] Additionally, diazotization can be performed with nitrosonium salts like [NO]SbF₆.[7] An alternative approach involves conducting the diazotization in liquid hydrogen fluoride with sodium nitrite, which avoids the isolation of the diazonium salt.[7]

References

Technical Support Center: Regioselective Substitution of 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective substitution of 3-Fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, provide troubleshooting strategies, and answer frequently asked questions related to achieving regioselectivity in the functionalization of this versatile starting material.

Frequently Asked Questions (FAQs)

Q1: What makes the regioselective substitution of this compound challenging?

A1: The primary challenge arises from the competing directing effects of the two substituents on the aromatic ring: the methyl group (-CH₃) and the fluorine atom (-F).

  • Methyl Group (-CH₃): This is an activating group, meaning it donates electron density to the ring, making it more reactive towards electrophiles.[1] It directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions through inductive effects and hyperconjugation.[1][2]

  • Fluorine Atom (-F): Fluorine is a deactivating group due to its strong electronegativity, which withdraws electron density from the ring via the inductive effect (-I).[1][3] However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho (position 2) and para (position 4) positions.[3][4]

This dual ortho, para-directing nature means that electrophilic substitution can potentially occur at positions 2, 4, and 6, often leading to a mixture of isomers that can be difficult to separate. Steric hindrance from the methyl group can also influence the product distribution, often favoring the less hindered para position.[4]

Q2: Which position is most reactive in electrophilic aromatic substitution (EAS)?

A2: In electrophilic aromatic substitution, the positions ortho and para to the activating methyl group are electronically enriched. The fluorine atom also directs ortho and para. The positions can be ranked by their general reactivity:

  • Position 4 (para to -F, ortho to -CH₃): Often the major product due to activation from the methyl group and strong para-direction from fluorine.[4]

  • Position 6 (ortho to -CH₃): Activated by the methyl group, but may be sterically hindered.

  • Position 2 (ortho to both -F and -CH₃): Electronically activated, but subject to significant steric hindrance and inductive deactivation from the adjacent fluorine.[4]

  • Position 5 (meta to both): Generally the least reactive site for EAS.

The precise product distribution depends heavily on the specific reaction conditions, including the nature of the electrophile, solvent, and temperature.[5]

Q3: How can I achieve substitution at the C2 position, between the fluorine and methyl groups?

A3: Electrophilic substitution at C2 is generally disfavored due to steric hindrance and the strong inductive electron withdrawal from the adjacent fluorine atom.[4] To achieve functionalization at this position, a Directed ortho-Metalation (DoM) strategy is typically required.[6][7] This involves using a strong organolithium base (like n-BuLi or sec-BuLi) to deprotonate the C2 position, which is the most acidic proton due to the inductive effects of both adjacent groups. The resulting aryllithium intermediate can then be trapped with a suitable electrophile. The fluorine atom can act as a moderate directing metalation group (DMG).[8]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Electrophilic Nitration

Issue: "My nitration of this compound yields a mixture of 4-nitro, 6-nitro, and 2-nitro isomers, and I cannot isolate the desired product in good yield."

Troubleshooting Steps:

  • Lower the Reaction Temperature: Higher temperatures often decrease selectivity.[5] Performing the reaction at 0°C or below can significantly favor the thermodynamically preferred isomer (often the 4-nitro product) and minimize side reactions.[9]

  • Control Reagent Stoichiometry: Use a stoichiometric amount of the nitrating agent. Excess nitrating agent can lead to over-nitration, producing dinitrated products, especially if the reaction temperature is not controlled.[9]

  • Modify the Nitrating Agent: The choice of nitrating agent can influence isomer distribution. Milder reagents may offer better selectivity. For example, using nitric acid with an aluminosilicate (B74896) catalyst like zeolite beta has been shown to improve regioselectivity in some aromatic nitrations.[10][11]

  • Vary the Solvent: While less pronounced than in other reaction types, the solvent can influence the stability of reaction intermediates.[5] Experimenting with solvents of different polarities may alter the isomer ratio.

Isomer Distribution Data in Electrophilic Substitution

The following table summarizes typical isomer distributions for the nitration of toluene (B28343) and fluorobenzene, which helps in understanding the directing effects at play in this compound.

Parent CompoundReaction% ortho% meta% paraReference
Toluene (C₆H₅CH₃)Nitration56341[3]
Fluorobenzene (C₆H₅F)Nitration10090[3]

This data illustrates the strong para-directing effect of fluorine and the balanced ortho/para direction of the methyl group.

Problem 2: Low Yield or Failure in Directed ortho-Metalation (DoM)

Issue: "I am attempting to functionalize the C2 position of this compound via DoM using n-BuLi, but I am getting low yields of the desired product and recovering mostly starting material."

Troubleshooting Steps:

  • Ensure Strictly Anhydrous and Inert Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is oven- or flame-dried, and the reaction is conducted under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[6]

  • Use an Additive: The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, increasing the basicity and accelerating the rate of deprotonation.[12]

  • Optimize the Base and Temperature: sec-Butyllithium (sec-BuLi) is a stronger base than n-BuLi and may be more effective.[12] These reactions are typically run at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.[6]

  • Check Electrophile Reactivity: Ensure the electrophile you are adding is reactive enough to trap the aryllithium species. Some electrophiles may require specific conditions or may be incompatible with the reaction mixture.

Visualizing Synthetic Strategies

To select the appropriate synthetic route based on the desired substitution pattern, refer to the following decision workflow.

G start Start: This compound target Desired Substitution Position? start->target c46 C4 or C6 Position target->c46 ortho/para c2 C2 Position target->c2 ortho to both eas Strategy: Electrophilic Aromatic Substitution (EAS) c46->eas dom Strategy: Directed ortho-Metalation (DoM) c2->dom G start Poor Regioselectivity (Isomer Mixture) q_temp Is Reaction Temp. Below 5°C? start->q_temp q_reagent Is Reagent Stoichiometry 1:1? q_temp->q_reagent Yes a_temp Action: Lower Temp to 0°C or below q_temp->a_temp No q_sterics Is Electrophile Bulky? q_reagent->q_sterics Yes a_reagent Action: Use 1.0-1.1 eq. of limiting reagent q_reagent->a_reagent No a_sterics Action: Consider less bulky electrophile or shape-selective catalyst q_sterics->a_sterics Yes end_node Improved Regioselectivity q_sterics->end_node No a_temp->q_reagent a_reagent->q_sterics a_sterics->end_node

References

stability of 3-Fluorotoluene under strong acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorotoluene, focusing on its stability under strong acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under strongly acidic conditions?

A1: this compound is generally stable in strong acids at room temperature. The carbon-fluorine bond is very strong, making the molecule resistant to degradation under moderate acidic conditions. However, under forcing conditions, such as heating in the presence of a strong, concentrated acid like fuming sulfuric acid, it can undergo electrophilic aromatic substitution reactions. The most likely reaction is sulfonation.

Q2: What are the expected degradation products of this compound in strong acid?

A2: The primary degradation products under harsh acidic conditions (e.g., concentrated sulfuric acid with heat) are expected to be sulfonic acid derivatives of this compound. The methyl (-CH₃) group is an activating, ortho-, para-director, while the fluorine (-F) atom is a deactivating, ortho-, para-director. Therefore, sulfonation is expected to occur at positions ortho and para to the methyl group and ortho and para to the fluorine atom. The main products would likely be 4-fluoro-2-methylbenzenesulfonic acid and 2-fluoro-4-methylbenzenesulfonic acid.[1][2][3]

Q3: How stable is this compound under strongly basic conditions?

A3: this compound is expected to be relatively stable under standard aqueous strong basic conditions (e.g., 1M NaOH or KOH) at room temperature and even with moderate heating. The aromatic C-F bond is generally resistant to nucleophilic attack unless there are strong electron-withdrawing groups on the aromatic ring, which this compound lacks.

Q4: Can this compound degrade under harsh basic conditions?

A4: Yes, under very harsh conditions, such as high temperatures (e.g., >300°C) and high concentrations of a strong base, this compound may undergo nucleophilic aromatic substitution.[4][5] The likely degradation product would be 3-methylphenol, resulting from the displacement of the fluoride (B91410) ion by a hydroxide (B78521) ion.[4] This type of reaction often proceeds through a benzyne (B1209423) intermediate or direct nucleophilic substitution.[6][7]

Q5: Are there any specific safety concerns when handling this compound under these conditions?

A5: Yes. Beyond the inherent hazards of working with strong acids and bases, heating these mixtures can generate pressure buildup in sealed vessels. Additionally, if degradation of this compound occurs, toxic and corrosive fumes, including hydrogen fluoride, may be released. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid/base resistant gloves and safety goggles.

Troubleshooting Guides

Issue 1: Unexpected side-products observed during a reaction in a strong acidic medium.

  • Possible Cause: Degradation of this compound via electrophilic aromatic substitution (e.g., sulfonation if using sulfuric acid).

  • Troubleshooting Steps:

    • Analyze the side-products: Use analytical techniques such as HPLC, GC-MS, or NMR to identify the structure of the unexpected products. Compare the data with the expected structures of sulfonated this compound isomers.

    • Modify reaction conditions:

      • Lower the reaction temperature.

      • Use a less concentrated acid if the reaction chemistry allows.

      • Reduce the reaction time.

    • Consider alternative acids: If sulfonation is the issue, consider using a non-sulfonating strong acid, such as hydrochloric acid or phosphoric acid, if compatible with your desired transformation.

Issue 2: Low yield or recovery of this compound after workup from a reaction performed under strong basic conditions at high temperature.

  • Possible Cause: Degradation of this compound via nucleophilic aromatic substitution to form 3-methylphenol.

  • Troubleshooting Steps:

    • Analyze the aqueous phase: After workup, analyze the aqueous basic layer for the presence of 3-methylphenol. Acidify a small sample of the aqueous layer and extract with a suitable organic solvent to isolate any phenolic compounds for analysis.

    • Modify reaction conditions:

      • Reduce the reaction temperature. High temperatures are often required for the nucleophilic substitution of unactivated aryl fluorides.[4]

      • Use the lowest possible concentration of the strong base that is effective for your reaction.

      • Minimize the reaction time.

    • Protecting group strategy: If the desired reaction requires harsh basic conditions, consider if a different starting material or a protecting group strategy could be employed to avoid the use of this compound under these conditions.

Data Presentation

Table 1: Predicted Degradation Products of this compound under Forcing Conditions

ConditionPredicted Reaction TypeMajor Predicted Degradation Product(s)
Strong Acid (e.g., conc. H₂SO₄, heat)Electrophilic Aromatic Substitution (Sulfonation)4-fluoro-2-methylbenzenesulfonic acid, 2-fluoro-4-methylbenzenesulfonic acid
Strong Base (e.g., conc. NaOH, high temp.)Nucleophilic Aromatic Substitution3-methylphenol

Note: The formation of these degradation products is highly dependent on the severity of the conditions (temperature, concentration, and duration of exposure).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions (Based on ICH Guidelines)

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

    • Prepare a 1 M solution of hydrochloric acid (HCl) and a 1 M solution of sulfuric acid (H₂SO₄).

  • Stress Conditions:

    • In separate vials, mix equal volumes of the this compound stock solution and the 1 M HCl and 1 M H₂SO₄ solutions.

    • For a room temperature study, keep the vials at 25°C for up to 7 days.

    • For an elevated temperature study, heat the vials at 70°C for a specified period (e.g., 24, 48, 72 hours). A reflux condenser should be used if heating for extended periods.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot from each vial.

    • Neutralize the acidic sample with an equivalent amount of a suitable base (e.g., 1 M NaOH).

    • Dilute the sample to an appropriate concentration with the mobile phase for analysis.

    • Analyze the sample using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.

Protocol 2: Forced Degradation Study of this compound under Basic Conditions (Based on ICH Guidelines)

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare a 1 M solution of sodium hydroxide (NaOH).

  • Stress Conditions:

    • In a vial, mix equal volumes of the this compound stock solution and the 1 M NaOH solution.

    • For a room temperature study, keep the vial at 25°C for up to 7 days.

    • For an elevated temperature study, heat the vial at 70°C for a specified period (e.g., 24, 48, 72 hours). A reflux condenser should be used.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot from the vial.

    • Neutralize the basic sample with an equivalent amount of a suitable acid (e.g., 1 M HCl).

    • Dilute the sample to an appropriate concentration with the mobile phase for analysis.

    • Analyze the sample using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.

Visualizations

Stability_Under_Acidic_Conditions This compound This compound Degradation_Products Sulfonated Products: - 4-fluoro-2-methylbenzenesulfonic acid - 2-fluoro-4-methylbenzenesulfonic acid This compound->Degradation_Products Electrophilic Aromatic Substitution Strong_Acid Strong Acid (e.g., conc. H2SO4, Heat) Strong_Acid->this compound

Caption: Predicted degradation pathway of this compound under strong acidic conditions.

Stability_Under_Basic_Conditions This compound This compound Degradation_Product 3-methylphenol This compound->Degradation_Product Nucleophilic Aromatic Substitution Strong_Base Strong Base (e.g., conc. NaOH, High Temp.) Strong_Base->this compound

Caption: Predicted degradation pathway of this compound under strong basic conditions.

Troubleshooting_Workflow cluster_acid Acidic Conditions cluster_base Basic Conditions Start_Acid Unexpected Side-Products Analyze_Acid Analyze Side-Products (HPLC, GC-MS, NMR) Start_Acid->Analyze_Acid Identify_Acid Sulfonation Products? Analyze_Acid->Identify_Acid Modify_Acid Modify Conditions: - Lower Temperature - Lower Acid Concentration - Shorter Reaction Time Identify_Acid->Modify_Acid Yes Alternative_Acid Consider Non-Sulfonating Acid Identify_Acid->Alternative_Acid If Possible End_Acid Problem Resolved Modify_Acid->End_Acid Alternative_Acid->End_Acid Start_Base Low Yield / Recovery Analyze_Base Analyze Aqueous Phase for Phenolic Byproducts Start_Base->Analyze_Base Identify_Base 3-methylphenol Found? Analyze_Base->Identify_Base Modify_Base Modify Conditions: - Lower Temperature - Lower Base Concentration - Shorter Reaction Time Identify_Base->Modify_Base Yes End_Base Problem Resolved Modify_Base->End_Base

Caption: Troubleshooting workflow for unexpected reactions of this compound.

References

Navigating the Reactivity of 3-Fluorotoluene: A Technical Guide to Preventing Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - Researchers and drug development professionals working with 3-Fluorotoluene now have access to a comprehensive technical support center designed to address the challenges of its decomposition during chemical reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to ensure the stability and desired reactivity of this versatile compound.

This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. However, its reactivity, particularly at the benzylic position of the methyl group, can lead to unwanted side reactions and decomposition, compromising yield and purity. This technical support center offers solutions to these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My nitration of this compound is giving a mixture of isomers and some dark, tar-like material. What is happening and how can I improve the regioselectivity?

A1: this compound is highly reactive towards nitration, which can lead to the formation of multiple nitrated isomers and oxidative decomposition byproducts, especially under harsh conditions. The fluorine and methyl groups direct nitration to different positions on the aromatic ring, and the reaction is often exothermic, which can further promote side reactions.

Troubleshooting:

  • Temperature Control: Maintaining a low and consistent temperature is crucial. Exothermic reactions can accelerate side reactions and decomposition.[1][2]

  • Choice of Nitrating Agent: Using milder nitrating agents can improve selectivity. While mixed acid (HNO₃/H₂SO₄) is common, consider alternatives for better control.

  • Catalyst System: The use of solid acid catalysts can significantly improve regioselectivity and yield under milder conditions.[3][4][5]

Q2: I am trying to halogenate the aromatic ring of this compound, but I am getting significant side-chain halogenation. How can I favor ring substitution?

A2: The selectivity between ring and side-chain halogenation is determined by the reaction conditions. Radical conditions will favor substitution on the methyl group (benzylic position), while electrophilic aromatic substitution conditions will favor substitution on the ring.

Troubleshooting:

  • Use a Lewis Acid Catalyst: To promote electrophilic aromatic halogenation on the ring, a Lewis acid catalyst such as FeCl₃, AlCl₃, or FeBr₃ is essential.[6][7] These catalysts activate the halogen, making it a better electrophile for attacking the aromatic ring.

  • Avoid Radical Initiators: Ensure your reaction setup is free from sources of UV light or radical initiators (like peroxides), as these will promote side-chain halogenation.[8][9]

  • Solvent Choice: Using a non-polar solvent can also influence the reaction pathway.

Q3: Conversely, how can I selectively halogenate the methyl group of this compound?

A3: To achieve selective benzylic halogenation, you need to employ radical reaction conditions.

Troubleshooting:

  • Use N-Bromosuccinimide (NBS): NBS is a specific reagent for benzylic and allylic bromination under radical conditions.[8][10][11] It provides a low, constant concentration of bromine radicals, which minimizes competing reactions.

  • Radical Initiator: The reaction should be initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[12]

  • Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄) is typically used for these reactions.

Q4: My lithiation of this compound is giving low yields and multiple byproducts. What are the potential issues?

A4: Lithiation of this compound can be complex. The fluorine atom can act as a directing group for ortho-lithiation. However, the acidity of the benzylic protons on the methyl group can lead to competitive deprotonation at that site. Furthermore, strong organolithium bases can potentially lead to defluorination.

Troubleshooting:

  • Choice of Base and Conditions: The choice of organolithium reagent and reaction temperature is critical. Using a hindered base like lithium diisopropylamide (LDA) at low temperatures may favor deprotonation at a specific site. Directed ortho-lithiation can be achieved by selecting appropriate bases and conditions that favor coordination with the fluorine atom.[13][14][15]

  • Protecting the Methyl Group: If benzylic deprotonation is a persistent issue, consider temporarily protecting the methyl group. This can be achieved by oxidizing it to a carboxylic acid, performing the desired ring functionalization, and then reducing it back. However, this adds several steps to the synthesis.

Experimental Protocols

Protocol 1: Regioselective Nitration of this compound using a Solid Acid Catalyst

This protocol is based on the findings of Maurya et al. (2003) for achieving high conversion and selectivity.[3][4][5]

Materials:

  • This compound

  • 70% Nitric Acid

  • H-beta solid acid catalyst

  • Dichloromethane (solvent)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the H-beta catalyst in dichloromethane.

  • Cool the mixture to 60°C in a controlled temperature bath.

  • Slowly add 70% nitric acid dropwise to the stirred mixture over a period of 30 minutes.

  • Maintain the reaction temperature at 60°C and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the catalyst.

  • Wash the organic layer with sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Protocol 2: Selective Benzylic Bromination using N-Bromosuccinimide (NBS)

This protocol utilizes standard conditions for benzylic bromination.[10][11]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄)

  • Sodium sulfite (B76179) solution (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the mixture to reflux (around 77°C for CCl₄) and irradiate with a UV lamp.

  • Monitor the reaction progress by observing the consumption of the solid NBS (succinimide, the byproduct, will float).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide.

  • Wash the filtrate with sodium sulfite solution to remove any remaining bromine, then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Data Summary

The following table summarizes quantitative data from the nitration of this compound under various conditions, adapted from Maurya et al. (2003).[3][4][5]

CatalystTemperature (°C)Conversion (%)Selectivity for 3-fluoro-6-nitrotoluene (%)Selectivity for 3-fluoro-4-nitrotoluene (B108573) (%)
H-beta6079.267.029.5
MoO₃/SiO₂6065.861.234.1
Fe/Mo/SiO₂6071.565.331.2
No Catalyst6045.155.440.2

Visualizing Reaction Control

The following diagrams illustrate the logical workflows for troubleshooting common issues with this compound reactions.

Troubleshooting_Nitration start Problem: Poor Regioselectivity in this compound Nitration q1 Is the reaction temperature strictly controlled below 60°C? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using a standard mixed acid (HNO₃/H₂SO₄) system? a1_yes->q2 sol1 Implement precise temperature control. Use an ice bath or cryostat. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Consider using a solid acid catalyst like H-beta for improved selectivity. a2_yes->sol2 q3 Is the addition of nitric acid slow and controlled? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Optimized Regioselective Nitration a3_yes->end_node sol3 Add nitrating agent dropwise to manage the exotherm. a3_no->sol3 sol3->end_node

Caption: Troubleshooting workflow for poor regioselectivity in this compound nitration.

Halogenation_Selectivity start Goal: Control Halogenation Selectivity of this compound q1 Desired Outcome? start->q1 branch1 Ring Halogenation (Electrophilic Aromatic Substitution) q1->branch1 Ring branch2 Side-Chain Halogenation (Benzylic Halogenation) q1->branch2 Side-Chain sol1 Use a Lewis Acid Catalyst (e.g., FeCl₃, AlBr₃). Work in the dark to avoid radical initiation. branch1->sol1 sol2 Use N-Bromosuccinimide (NBS) with a radical initiator (AIBN) and/or UV light. branch2->sol2 end1 Selective Ring Halogenation sol1->end1 end2 Selective Side-Chain Halogenation sol2->end2

Caption: Logical path for achieving selective ring vs. side-chain halogenation.

References

Technical Support Center: Purification of 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for removing isomeric impurities (2-fluorotoluene and 4-fluorotoluene) from 3-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound from its isomers?

A1: The primary methods for separating fluorotoluene isomers include Gas Chromatography (GC), Fractional Distillation, and Low-Temperature Crystallization. Due to the very close boiling points of the isomers, preparative GC is often the most effective method for achieving high purity.

Q2: Why is fractional distillation challenging for separating fluorotoluene isomers?

A2: The boiling points of 2-fluorotoluene, this compound, and 4-fluorotoluene (B1294773) are very close to each other, differing by only one or two degrees Celsius. This small difference in volatility makes efficient separation by fractional distillation difficult, requiring a column with a very high number of theoretical plates and a carefully controlled reflux ratio.

Q3: Is crystallization a viable method for purifying this compound?

A3: While crystallization is a powerful purification technique, its application to fluorotoluene isomers is challenging due to their low melting points. The process would require very low temperatures to induce crystallization. Finding a suitable solvent that provides a significant solubility difference between the isomers at these low temperatures is critical and often requires extensive screening.

Q4: Can azeotropic distillation be used to separate fluorotoluene isomers?

A4: There is no readily available data to suggest that fluorotoluene isomers form azeotropes with each other or with common solvents. Therefore, azeotropic distillation is not considered a standard method for their separation.

Troubleshooting Guides

Gas Chromatography (GC)

Issue: Poor separation of isomeric peaks.

  • Possible Cause: Inadequate column selectivity.

    • Solution: Utilize a column specifically designed for isomer separations. A chiral selective stationary phase, such as Agilent CP-Chirasil-Dex CB, has been shown to provide baseline separation of fluorotoluene isomers.[1] Other potential options include pentafluorophenyl (PFP) or porous graphitic carbon columns, which are known for their ability to resolve geometric isomers.

  • Possible Cause: Incorrect oven temperature program.

    • Solution: Optimize the temperature program. Start with a low initial temperature and use a slow ramp rate to maximize the difference in elution times. An isothermal run at a low temperature, such as 30°C, may also be effective.[1]

  • Possible Cause: Carrier gas flow rate is not optimal.

    • Solution: Determine the optimal flow rate for your column and carrier gas to achieve the best resolution.

Issue: Peak tailing or fronting.

  • Possible Cause: Active sites in the injector liner or on the column.

    • Solution: Use a deactivated liner and ensure the column is properly conditioned. If the column is old, consider replacing it.

  • Possible Cause: Sample overload.

    • Solution: Reduce the injection volume or the sample concentration.

Fractional Distillation

Issue: Co-distillation of isomers (poor separation).

  • Possible Cause: Insufficient column efficiency (too few theoretical plates).

    • Solution: Use a longer fractionating column packed with a high-efficiency packing material (e.g., structured packing or Raschig rings) to increase the number of theoretical plates. A Vigreux column can also be used, but longer columns provide better separation.

  • Possible Cause: Distillation rate is too high.

    • Solution: Reduce the heating rate to allow for a slow and steady distillation. This allows for proper equilibrium to be established on each theoretical plate, enhancing separation.

  • Possible Cause: Poor insulation of the column.

    • Solution: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

Low-Temperature Crystallization

Issue: Oiling out instead of crystallization.

  • Possible Cause: The cooling rate is too fast.

    • Solution: Allow the solution to cool slowly and undisturbed. Rapid cooling can lead to the formation of a supersaturated oil instead of crystals.

  • Possible Cause: Inappropriate solvent.

    • Solution: The chosen solvent may be too good of a solvent, even at low temperatures. Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the compound well at a higher temperature but poorly at a lower temperature.

Issue: No crystal formation upon cooling.

  • Possible Cause: The solution is not sufficiently supersaturated.

    • Solution: Try to concentrate the solution further before cooling. Alternatively, add an anti-solvent (a solvent in which the fluorotoluenes are insoluble) dropwise to the cooled solution to induce precipitation.

  • Possible Cause: Lack of nucleation sites.

    • Solution: Scratch the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a small crystal of the desired compound (if available) can also initiate crystallization.

Data Presentation

Table 1: Physical Properties of Fluorotoluene Isomers

IsomerBoiling Point (°C)Melting Point (°C)
2-Fluorotoluene~114-62
This compound~115-116-87
4-Fluorotoluene~116-57

Experimental Protocols

Gas Chromatography (GC) Method for Isomer Separation

This protocol is based on an Agilent application note for the separation of fluorotoluene isomers.[1]

  • Technique: Capillary Gas Chromatography

  • Column: Agilent CP-Chirasil-Dex CB, 25 m x 0.25 mm, 0.25 µm film thickness

  • Oven Temperature: 30°C (isothermal)

  • Carrier Gas: Nitrogen (N₂)

  • Inlet Pressure: 100 kPa (1 bar, 14 psi)

  • Injector: Split injection

  • Detector: Flame Ionization Detector (FID)

Expected Outcome: This method should provide baseline separation of 2-, 3-, and 4-fluorotoluene.

Preparative Gas Chromatography (Preparative GC)

For obtaining higher purity this compound, preparative GC is a highly effective, albeit more complex, technique.

  • Principle: A larger-scale GC system is used to separate the components of a mixture, and the eluting fractions corresponding to the desired compound are collected.

  • General Workflow:

    • An analytical GC method is first developed to achieve good separation of the isomers.

    • The method is then scaled up for a preparative GC system, which involves using a larger diameter column and higher sample injection volumes.

    • The outlet of the column is split, with a small portion going to a detector (like an FID) to monitor the separation in real-time.

    • The major portion of the eluent is directed to a fraction collector.

    • The fraction collector is programmed to collect the eluent at the specific retention time of this compound.

    • The collected fraction, which is typically condensed in a cold trap, is the purified this compound.

Visualizations

Experimental_Workflow cluster_start Initial Sample cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Final Product start Mixture of Fluorotoluene Isomers GC Gas Chromatography start->GC Distillation Fractional Distillation start->Distillation Crystallization Low-Temperature Crystallization start->Crystallization Analysis Purity Analysis (GC/MS) GC->Analysis Distillation->Analysis Crystallization->Analysis Analysis->GC If Purity is Low Analysis->Distillation If Purity is Low Analysis->Crystallization If Purity is Low end Pure this compound Analysis->end If Purity is High

Caption: General workflow for the purification of this compound.

GC_Troubleshooting Problem Poor Peak Separation Cause1 Inadequate Column Selectivity Problem->Cause1 Cause2 Incorrect Oven Temperature Program Problem->Cause2 Cause3 Non-Optimal Carrier Gas Flow Rate Problem->Cause3 Solution1 Use Chiral or PFP Column Cause1->Solution1 Solution2 Optimize Temperature Program (Slow Ramp) Cause2->Solution2 Solution3 Determine and Set Optimal Flow Rate Cause3->Solution3

Caption: Troubleshooting logic for poor GC peak separation.

References

Technical Support Center: Navigating the Challenges of C-F Bond Functionalization in 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to overcoming the low reactivity of the C-F bond in 3-fluorotoluene. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors. The robust nature of the C-F bond presents a significant hurdle in synthetic chemistry, and this guide aims to equip you with the knowledge to successfully functionalize this challenging substrate.

Frequently Asked Questions (FAQs)

Q1: Why is the C-F bond in this compound so unreactive?

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a high bond dissociation energy. This inherent strength makes it thermodynamically and kinetically challenging to cleave. In this compound, the methyl group at the meta position has a weak electron-donating effect, which does not significantly activate the C-F bond towards cleavage, unlike substrates with strong electron-withdrawing groups.

Q2: What are the primary challenges I can expect when trying to functionalize the C-F bond of this compound?

Researchers often encounter several key challenges:

  • Low Reactivity: High temperatures and catalyst loadings are frequently required to achieve reasonable conversion, which can lead to side reactions and decomposition of sensitive functional groups.

  • Catalyst Deactivation: The catalyst can be deactivated by various mechanisms, including the formation of inactive metal fluoride (B91410) species.

  • Competing C-H Activation: The presence of multiple C-H bonds on the aromatic ring and the methyl group can lead to competitive activation, resulting in a mixture of products.[1][2]

  • Poor Regioselectivity: Even if C-F activation is achieved, controlling the regioselectivity of the subsequent functionalization can be difficult.

Q3: Which catalytic systems are most promising for activating the C-F bond in this compound?

Palladium and nickel-based catalysts are the most commonly explored systems for the functionalization of aryl fluorides. For less activated substrates like this compound, the choice of ligand is crucial. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the oxidative addition of the C-F bond to the metal center.

Troubleshooting Guides

Guide 1: Low or No Conversion in Cross-Coupling Reactions

Problem: You are attempting a cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this compound, but you observe low or no conversion of your starting material.

Expand for Troubleshooting Steps
Potential Cause Troubleshooting Action
Insufficient Catalyst Activity 1. Increase Catalyst Loading: For challenging substrates, catalyst loadings may need to be increased (e.g., from 1-2 mol% to 5-10 mol%). 2. Screen Ligands: Test a variety of bulky, electron-rich ligands (e.g., Buchwald-type phosphine ligands like XPhos, SPhos, or NHC ligands like IPr). The electronic and steric properties of the ligand are critical for C-F bond activation. 3. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) to ensure efficient generation of the active Pd(0) species.[3]
Inadequate Reaction Conditions 1. Increase Temperature: C-F bond activation often requires significant thermal energy. Gradually increase the reaction temperature, monitoring for decomposition. 2. Choice of Base: The strength and solubility of the base are critical. For Suzuki reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃. For aminations, NaOtBu or LHMDS are commonly used. Ensure the base is finely ground for better solubility. 3. Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst activity. Screen aprotic polar solvents like dioxane, toluene, or DMF.
Catalyst Deactivation 1. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can oxidize and deactivate the catalyst. 2. Dry Reagents and Solvents: Water can lead to catalyst decomposition and promote side reactions. Use anhydrous solvents and dry all reagents thoroughly.
Poor Reagent Quality 1. Purity of Starting Materials: Verify the purity of this compound and the coupling partner. Impurities can poison the catalyst. 2. Boronic Acid/Ester Stability (for Suzuki): Boronic acids can dehydrate to form unreactive boroxines. Use fresh or properly stored reagents.
Guide 2: Formation of Side Products (e.g., from C-H activation or homocoupling)

Problem: Your reaction is proceeding, but you are observing significant formation of undesired side products.

Expand for Troubleshooting Steps
Side Product Potential Cause Troubleshooting Action
Products from C-H Activation Competitive Reaction Pathway 1. Ligand Modification: The choice of ligand can influence the selectivity between C-F and C-H activation. Experiment with different ligands to favor C-F insertion.[1][2] 2. Lower Reaction Temperature: C-H activation may have a different activation energy profile. Running the reaction at the lowest possible temperature that still allows for C-F activation might improve selectivity.
Homocoupling of Coupling Partner Oxidative Coupling 1. Rigorous Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which promotes homocoupling of boronic acids in Suzuki reactions. 2. Control Stoichiometry: Use a slight excess of the fluoroarene relative to the coupling partner.
Hydrodefluorination (Reduction of C-F to C-H) Presence of a Hydrogen Source 1. Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source. 2. High Purity Reagents: Some reagents, particularly amines, can contain impurities that act as hydrogen donors. Purify reagents if necessary.

Experimental Protocols & Data

While specific, high-yielding protocols for the direct C-F functionalization of this compound are not abundant in the literature due to its low reactivity, the following tables provide representative conditions for related, more activated fluoroarenes. These can serve as a starting point for optimization.

Table 1: Representative Conditions for Nickel-Catalyzed Amination of Aryl Fluorides

Parameter Condition Notes
Catalyst Ni(COD)₂ / LigandA Ni(0) source is typically used.
Ligand Bulky, electron-rich phosphine (e.g., DCYPBz, DCYPE)Ligand choice is critical for success.[4]
Base NaOtBu or K₃PO₄A strong, non-nucleophilic base is required.
Solvent Toluene or DioxaneAnhydrous, degassed solvent is essential.
Temperature 100-130 °CHigh temperatures are generally necessary.
Typical Yields (for activated substrates) 60-90%Yields for this compound are expected to be lower and require significant optimization.

Table 2: Starting Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Fluorides

Parameter Condition Notes
Catalyst Pd(OAc)₂ or a Pd(0) source (e.g., Pd₂(dba)₃)Pre-catalysts can also be effective.
Ligand Buchwald-type phosphine (e.g., SPhos, XPhos) or NHCA high ligand-to-metal ratio may be beneficial.
Base K₃PO₄ or Cs₂CO₃The choice of base can significantly impact the reaction.
Solvent Toluene/H₂O or Dioxane/H₂OA biphasic system is common for Suzuki couplings.
Temperature 100-120 °CMicrowave irradiation can sometimes improve yields.
Typical Yields (for activated substrates) 70-95%Optimization for this compound will be necessary.

Visualizing Reaction Pathways

To better understand the processes involved, the following diagrams illustrate a general catalytic cycle for cross-coupling and a troubleshooting workflow.

G General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd(II)-F) Pd0->OA_Complex Oxidative Addition TM_Complex Transmetalation Intermediate (Ar-Pd(II)-Nu) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-Nu) TM_Complex->Product Product_Complex Product Complex ArF This compound (Ar-F) ArF->OA_Complex NuM Nucleophile (Nu-M) NuM->TM_Complex

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Troubleshooting Workflow for Low Yield in this compound Cross-Coupling Start Low or No Yield Check_Conditions Verify Reaction Conditions (Temp, Time, Inertness) Start->Check_Conditions Check_Reagents Assess Reagent Purity (Substrate, Nu, Base, Solvent) Check_Conditions->Check_Reagents Conditions OK Optimize_Catalyst Optimize Catalyst System (Precursor, Ligand, Loading) Check_Reagents->Optimize_Catalyst Reagents Pure Side_Reactions Analyze for Side Products (C-H Activation, Homocoupling) Optimize_Catalyst->Side_Reactions Still Low Yield Success Improved Yield Optimize_Catalyst->Success Optimization Successful Side_Reactions->Optimize_Catalyst Identify & Mitigate

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation in chemical reactions involving 3-Fluorotoluene. The following information is designed to help you diagnose, mitigate, and resolve common issues encountered during your experiments, ensuring optimal reaction outcomes.

Troubleshooting Guides in Q&A Format

This section addresses specific problems you might encounter, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction (e.g., Suzuki, Heck) with this compound is resulting in a low yield or no product formation. What are the likely catalyst-related causes?

A: Low or no yield in cross-coupling reactions with this compound can stem from several catalyst-related issues. The primary suspects are inefficient catalyst activation, catalyst poisoning, or thermal degradation.

  • Inefficient Catalyst Activation: Palladium(II) precatalysts require reduction to the active Pd(0) species to enter the catalytic cycle. If this reduction is incomplete, the concentration of the active catalyst will be low, leading to poor conversion.

  • Catalyst Poisoning: Impurities in reagents or solvents can act as poisons, binding to the active sites of the catalyst and rendering it inactive. In reactions involving fluorinated compounds, fluoride (B91410) ions themselves can sometimes interact with the palladium center, potentially forming inactive species.

  • Thermal Degradation (Sintering): At elevated temperatures, fine catalyst particles can agglomerate into larger, less active particles, a process known as sintering. This reduces the active surface area of the catalyst. The formation of palladium black is a visual indicator of catalyst agglomeration.

Recommended Solutions:

  • Ensure Proper Catalyst Activation: If using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its reduction to Pd(0). Alternatively, consider using a pre-activated Pd(0) catalyst or a modern precatalyst that readily forms the active species.

  • Purify Reagents and Solvents: Use high-purity, degassed solvents and purify reagents to remove potential catalyst poisons.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes mitigate catalyst agglomeration.

  • Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium catalyst and promote the challenging oxidative addition step with aryl fluorides.

Issue 2: Observation of Catalyst Agglomeration (Palladium Black)

Q: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?

A: The formation of palladium black is a clear indication of catalyst agglomeration, where the active palladium nanoparticles have aggregated into an inactive bulk metal. This is a common deactivation pathway, particularly at higher temperatures.

Recommended Solutions:

  • Lower Reaction Temperature: Reducing the reaction temperature can slow down the agglomeration process.

  • Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can prevent the rapid formation of aggregates.

  • Use Stabilizing Ligands: Employing robust ligands that strongly coordinate to the palladium center can prevent aggregation and stabilize the catalytically active species.

Issue 3: Inconsistent Reaction Results or Sudden Catalyst Failure

Q: My reaction was proceeding as expected, but then the catalyst activity suddenly dropped. What could be the reason?

A: A sudden drop in catalyst activity often points to acute poisoning. This can happen if a significant concentration of a poison is introduced into the reaction, or if a reaction byproduct that acts as a poison reaches a critical concentration.

Recommended Solutions:

  • Analyze for Impurities: Carefully analyze all starting materials, reagents, and solvents for potential catalyst poisons. Common poisons include sulfur, lead, and mercury compounds.

  • Monitor Side Reactions: Identify any side products being formed. Some byproducts of the main reaction can act as inhibitors or poisons to the catalyst.

  • Consider Gradual Addition: In some cases, the slow addition of a reagent can prevent the buildup of a poisonous intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation in reactions with this compound?

A1: The primary mechanisms for catalyst deactivation in this context are:

  • Chemical Deactivation (Poisoning): Strong chemisorption of impurities or byproducts onto the active sites of the catalyst.[1][2]

  • Thermal Deactivation (Sintering): The agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.[1]

  • Mechanical Deactivation (Fouling): Physical deposition of substances like carbonaceous materials (coke) on the catalyst surface, blocking active sites.[1]

Q2: Can the fluoride atom in this compound deactivate the palladium catalyst?

A2: Yes, fluoride ions can have a complex effect on palladium catalysts. Excess fluoride can interact with the palladium center, potentially leading to the formation of inactive palladium-fluoride species or altering the electronic properties of the catalyst, which can inhibit key steps like reductive elimination.[3][4]

Q3: What are common side reactions in cross-coupling of this compound that can affect the catalyst?

A3: Common side reactions include:

  • Homocoupling: The self-coupling of the starting materials. This can be promoted by the presence of oxygen.

  • Protodeboronation (in Suzuki reactions): The cleavage of the carbon-boron bond by a proton source, leading to the formation of toluene (B28343) from the boronic acid reagent.

These side reactions consume reagents and can sometimes generate species that interfere with the catalyst.

Q4: How can I regenerate a deactivated palladium catalyst used in a reaction with this compound?

A4: While specific protocols for this compound reactions are not widely published, general methods for regenerating palladium catalysts can be adapted. These often involve:

  • Washing: Removing adsorbed species by washing the catalyst with appropriate solvents.

  • Calcination: A high-temperature treatment in an inert or oxidizing atmosphere to burn off organic residues (coking).

  • Chemical Treatment: Using acids, bases, or oxidizing agents to remove specific poisons.

It's crucial to tailor the regeneration method to the specific cause of deactivation.

Data Presentation

While specific quantitative data for catalyst deactivation in reactions involving this compound is limited in publicly available literature, the following table provides a comparative overview of expected catalyst performance in challenging cross-coupling reactions, which can serve as a guide for catalyst selection.

Catalyst SystemTypical Loading (mol%)Ligand TypeExpected Performance with Aryl FluoridesCommon Deactivation Pathways
Pd(OAc)₂ / PPh₃1-5Monodentate PhosphineModerateSintering at high temperatures, PPh₃ oxidation
Pd₂(dba)₃ / Buchwald Ligands (e.g., XPhos, SPhos)0.5-2Bulky, Electron-Rich Biaryl PhosphineHighLigand degradation at very high temperatures
PEPPSI™-IPr1-3N-Heterocyclic Carbene (NHC)HighRobust, but can be sensitive to certain impurities
Pd/C5-10HeterogeneousModerate to LowLeaching of Pd, surface poisoning

Note: TON (Turnover Number) and TOF (Turnover Frequency) are key metrics for catalyst performance. Higher values indicate greater efficiency and stability. Researchers should aim to maximize these values in their specific applications.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction with this compound

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling reaction.

  • Reagent Preparation:

    • Ensure this compound derivative (e.g., 3-fluoro-iodotoluene), boronic acid, and base (e.g., K₂CO₃, K₃PO₄) are pure and dry.

    • Use anhydrous, degassed solvents (e.g., toluene, dioxane).

  • Reaction Setup:

    • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the this compound derivative (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Stir the mixture at the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

General Protocol for Catalyst Regeneration (Adapted for Pd/C)

This is a general procedure that may require optimization for your specific deactivated catalyst.

  • Catalyst Recovery:

    • Filter the reaction mixture to recover the solid Pd/C catalyst.

    • Wash the catalyst thoroughly with the reaction solvent, followed by a low-boiling point organic solvent (e.g., acetone, ethanol) to remove adsorbed organic species.

    • Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C).

  • Regeneration by Calcination:

    • Place the dried, deactivated catalyst in a tube furnace.

    • Heat the catalyst under a flow of inert gas (e.g., Nitrogen) to a moderate temperature (e.g., 200-300 °C) to remove volatile organic residues.

    • After a set time (e.g., 2-4 hours), switch to a dilute air/nitrogen mixture and carefully increase the temperature (e.g., to 300-400 °C) to burn off any coke deposits. Caution: This step can be exothermic and should be performed with care.

    • Cool the catalyst back to room temperature under an inert gas flow.

  • Reactivation (if necessary):

    • For some applications, a reduction step may be necessary to ensure the palladium is in the active Pd(0) state. This can be achieved by heating the catalyst under a flow of hydrogen gas.

Visualizations

Catalyst_Deactivation_Pathways cluster_mechanisms Deactivation Mechanisms Active_Catalyst Active Catalyst (e.g., Pd(0)L_n) Poisoning Poisoning (e.g., by S, impurities) Active_Catalyst->Poisoning Chemical Reaction Sintering Sintering (Thermal Degradation) Active_Catalyst->Sintering High Temperature Fouling Fouling (e.g., Coking) Active_Catalyst->Fouling Physical Deposition Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Sintering->Deactivated_Catalyst Fouling->Deactivated_Catalyst

Caption: Common pathways for catalyst deactivation.

Troubleshooting_Workflow Start Low Reaction Yield Check_Catalyst Check Catalyst Appearance (e.g., Pd Black) Start->Check_Catalyst Check_Reagents Analyze Reagents & Solvents for Impurities Check_Catalyst->Check_Reagents No visible change Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Conc.) Check_Catalyst->Optimize_Conditions Pd Black observed Check_Reagents->Optimize_Conditions Change_Catalyst Change Catalyst System (Precatalyst, Ligand) Optimize_Conditions->Change_Catalyst No improvement Success Improved Yield Optimize_Conditions->Success Improvement Regenerate Attempt Catalyst Regeneration Change_Catalyst->Regenerate No improvement Change_Catalyst->Success Improvement Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-X) PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX PdII_ArX->Pd0 Decomposition (Deactivation) Transmetal Transmetalation (Ar'B(OH)₂) PdII_ArAr L_nPd(II)(Ar)(Ar') Transmetal->PdII_ArAr RedElim Reductive Elimination RedElim->Pd0 Regenerates Pd(0) Product Ar-Ar' (Product) RedElim->Product

References

Technical Support Center: Scale-Up of 3-Fluorotoluene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of 3-Fluorotoluene reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: this compound is a flammable liquid and its reactions, particularly nitration and Grignard formation, can be highly exothermic. Key safety concerns during scale-up include:

  • Thermal Runaway: Exothermic reactions can lead to a rapid increase in temperature and pressure if not properly controlled, potentially causing reactor failure.

  • Flammability: this compound and many common solvents are flammable. Proper grounding and inert atmosphere techniques are crucial to prevent ignition.

  • Corrosive and Toxic Reagents: Many reactions involve corrosive acids (e.g., sulfuric, nitric) or toxic reagents and byproducts. Appropriate personal protective equipment (PPE) and ventilation are mandatory.

  • Handling of Hazardous Byproducts: Reactions can generate hazardous waste that requires careful quenching, neutralization, and disposal according to environmental regulations.

Q2: How does the fluorine substituent in this compound affect its reactivity in electrophilic aromatic substitution?

A2: The fluorine atom is an ortho-, para-directing deactivator. This means it directs incoming electrophiles to the positions ortho and para to itself, but the overall reaction rate is slower compared to toluene. The methyl group is an ortho-, para-directing activator. The directing effects of both substituents must be considered to predict the regioselectivity of a reaction.

Q3: What are common challenges in purifying products from this compound reactions on a larger scale?

A3: On a larger scale, purification methods like column chromatography become less practical. Common challenges include:

  • Isomeric Impurities: Formation of multiple isomers can make separation by distillation or crystallization difficult.

  • Removal of Catalysts: In reactions like Suzuki coupling, complete removal of the palladium catalyst can be challenging and is often a regulatory requirement for pharmaceutical intermediates.

  • Handling of Large Volumes: Processing large volumes of solvents and waste streams requires appropriate equipment and disposal procedures.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during the scale-up of common reactions involving this compound.

Nitration of this compound

Issue: Poor regioselectivity and formation of multiple nitrated isomers.

Question: My scaled-up nitration of this compound is producing a mixture of 3-fluoro-2-nitrotoluene, 3-fluoro-4-nitrotoluene, and 3-fluoro-6-nitrotoluene. How can I improve the selectivity for the desired isomer?

Answer: The regioselectivity of nitration is highly dependent on reaction conditions. The fluorine atom directs ortho and para, while the methyl group also directs ortho and para. This leads to a mixture of products. To improve selectivity:

  • Temperature Control: Lowering the reaction temperature can significantly improve selectivity. The formation of some isomers is more temperature-sensitive than others.

  • Acid Mixture Composition: The ratio of nitric acid to sulfuric acid can influence the concentration of the nitronium ion (NO₂⁺) and affect selectivity.

  • Rate of Addition: Slow, controlled addition of the nitrating agent to the this compound solution ensures better temperature control and can improve selectivity.

Quantitative Data for Nitration of this compound:

ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Recommended)Potential Impact on Scale-Up
Temperature 0 - 10 °C-5 to 5 °CHigher temperatures decrease selectivity and increase the risk of thermal runaway.
Molar Ratio (HNO₃:Substrate) 1.1 : 11.05 : 1Excess nitric acid can lead to over-nitration and increase waste.
Molar Ratio (H₂SO₄:Substrate) 2 : 11.5 - 2 : 1Affects the rate of nitronium ion formation and reaction viscosity.
Addition Time 30 - 60 minutes2 - 4 hoursSlower addition is critical for heat management and safety.

Experimental Protocol: Industrial Synthesis of 3-Fluoro-4-nitrotoluene

This protocol is adapted for a larger scale synthesis.

  • Reactor Preparation: Ensure a clean, dry, glass-lined or other suitably resistant reactor equipped with efficient agitation, a cooling jacket, a temperature probe, and a vent for nitrogen blanketing is available.

  • Charge Sulfuric Acid: Charge the reactor with the required amount of concentrated sulfuric acid and cool to 0°C.

  • Charge this compound: Slowly add this compound to the sulfuric acid while maintaining the temperature below 10°C.

  • Prepare Nitrating Mixture: In a separate vessel, prepare a mixture of concentrated nitric acid and sulfuric acid.

  • Nitration: Slowly add the nitrating mixture to the reactor over several hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • Quenching: Once the reaction is complete, slowly transfer the reaction mixture to a separate vessel containing crushed ice and water, maintaining the quench temperature below 20°C.

  • Work-up: Separate the organic layer. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

  • Isolation: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Logical Troubleshooting Flow for Nitration Issues:

nitration_troubleshooting start Low Yield or Purity in Nitration check_temp Was temperature strictly controlled? start->check_temp check_addition Was the addition of nitrating agent slow and controlled? check_temp->check_addition Yes temp_high High temperature can lead to side reactions and decreased selectivity. check_temp->temp_high No check_workup Was the workup procedure effective in removing acids and byproducts? check_addition->check_workup Yes addition_fast Rapid addition can cause localized overheating and side reactions. check_addition->addition_fast No check_purity Are starting materials pure? check_workup->check_purity Yes workup_issue Incomplete neutralization or washing can lead to product degradation. check_workup->workup_issue No purity_issue Impurities in starting materials can lead to unexpected side products. check_purity->purity_issue No solution_temp Optimize cooling and reduce addition rate. temp_high->solution_temp solution_addition Increase addition time and monitor internal temperature closely. addition_fast->solution_addition solution_workup Ensure thorough washing and check pH of aqueous layers. workup_issue->solution_workup solution_purity Analyze starting materials for purity before use. purity_issue->solution_purity

Troubleshooting Nitration Issues
Grignard Reaction with this compound Derivatives

Issue: Difficulty initiating the Grignard reaction on a large scale.

Question: I am trying to prepare a Grignard reagent from a bromo-3-fluorotoluene derivative, but the reaction is very slow to initiate in our pilot plant reactor.

Answer: Initiation of Grignard reactions can be challenging, especially on a larger scale where the surface-to-volume ratio of magnesium is lower. Here are some troubleshooting steps:

  • Magnesium Activation: The passivating layer of magnesium oxide on the surface of the magnesium turnings is often the culprit.

    • Mechanical Activation: Grinding the magnesium turnings under an inert atmosphere before the reaction can expose a fresh surface.

    • Chemical Activation: Adding a small amount of an activator like iodine, 1,2-dibromoethane, or a previously prepared Grignard solution can help initiate the reaction.

  • Solvent Purity: Ensure the solvent (typically THF or diethyl ether) is strictly anhydrous. Water will quench the Grignard reagent as it forms.

  • Local Concentration: A small amount of the halide can be added to the magnesium in a concentrated form to help initiate the reaction before diluting to the final reaction volume.

Issue: Runaway reaction and formation of Wurtz coupling byproducts.

Question: My Grignard reaction is highly exothermic, and I am observing significant amounts of the homocoupled byproduct. How can I control this?

Answer: This is a common issue in large-scale Grignard reactions.

  • Heat Management: The primary concern is managing the exotherm.

    • Slow Addition: Add the halide solution slowly and subsurface to the stirred magnesium suspension to ensure rapid mixing and heat dissipation.

    • Efficient Cooling: Ensure the reactor's cooling system is adequate and responsive. Monitor the internal temperature continuously.

  • Minimizing Wurtz Coupling: The Wurtz coupling byproduct arises from the reaction of the Grignard reagent with unreacted halide.

    • Maintain Low Halide Concentration: Slow addition of the halide keeps its concentration low, minimizing this side reaction.

    • Good Agitation: Efficient stirring ensures that the halide reacts quickly at the magnesium surface rather than accumulating in the bulk solution.

Experimental Workflow for a Safe Grignard Scale-Up:

grignard_workflow A Reactor Setup (Inert Atmosphere, Dry Glassware) B Charge Magnesium Turnings A->B C Add Anhydrous Solvent B->C D Initiation (Add small portion of halide +/- activator) C->D E Observe for Initiation (Exotherm, color change) D->E E->D Not Initiated (Add more activator/heat gently) F Slow Addition of Remaining Halide (Monitor Temperature) E->F Initiated G Reaction Completion (Monitor by IPC) F->G H Downstream Reaction (Addition to Electrophile) G->H

Grignard Reaction Scale-Up Workflow
Suzuki Coupling of this compound Derivatives

Issue: Low yield and catalyst deactivation.

Question: When scaling up a Suzuki coupling with a this compound-derived boronic acid, the yield is significantly lower than in the lab, and the reaction seems to stall.

Answer: Low yields and catalyst deactivation in large-scale Suzuki couplings can be due to several factors, especially with electron-deficient or heteroaromatic partners.

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. In a large reactor, ensuring a truly inert atmosphere can be more challenging.

    • Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles for smaller scales.

  • Ligand Choice: The choice of phosphine (B1218219) ligand is critical. For challenging couplings, more electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos or XPhos) can improve catalyst stability and activity.

  • Base Selection: The base plays a crucial role in the transmetalation step. The solubility and strength of the base can significantly impact the reaction rate. A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary.

  • Protodeboronation: Boronic acids, especially those with electron-withdrawing groups like fluorine, can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen).

    • Anhydrous Conditions: While some water is often necessary, excess water can promote this side reaction. Use of anhydrous solvents and reagents is recommended.

    • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.

Logical Relationship of Key Suzuki Coupling Parameters:

suzuki_parameters Catalyst Pd Catalyst (Source & Ligand) Base Base (Type & Strength) Catalyst->Base Activation Yield Reaction Yield & Purity Catalyst->Yield Substrates Aryl Halide & Boronic Acid/Ester Substrates->Yield Base->Substrates Transmetalation Base->Yield Solvent Solvent System (Polarity & Degassing) Solvent->Catalyst Solubility & Stability Solvent->Substrates Solubility Solvent->Yield

Interdependencies in Suzuki Coupling
Bromination of this compound

Issue: Formation of multiple brominated isomers and over-bromination.

Question: I am trying to selectively mono-brominate this compound on a large scale but am getting a mixture of isomers and some di-brominated product.

Answer: Controlling selectivity in electrophilic aromatic bromination can be challenging.

  • Choice of Brominating Agent: Using molecular bromine (Br₂) is highly reactive and can lead to over-bromination. Milder brominating agents like N-bromosuccinimide (NBS) can offer better control.

  • Catalyst: A Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is often used to polarize the Br-Br bond. The choice and amount of catalyst can affect selectivity.

  • Temperature: As with nitration, lower temperatures generally favor higher selectivity.

  • Reaction Time: Monitor the reaction closely and stop it once the desired conversion of the starting material is reached to prevent the formation of di-brominated products.

Experimental Protocol: Synthesis of 3-Fluorobenzyl Bromide

The following is a protocol for the bromomethylation of fluorobenzene, which can be adapted for this compound with appropriate adjustments.[1]

  • Reactor Setup: In a suitable reactor, charge fluorobenzene, paraformaldehyde, and sodium bromide.

  • Temperature Control: Stir the mixture and control the temperature at 70-80°C.

  • Acid Addition: Slowly add concentrated sulfuric acid to the mixture.

  • Reaction: Maintain the reaction at a constant temperature for an extended period (e.g., 20 hours).

  • Quenching: After the reaction is complete, pour the mixture into ice water.

  • Work-up: Separate the organic layer, wash with a sodium carbonate solution to neutralize acid, and then with water.

  • Isolation: Dehydrate the product and purify by vacuum distillation.[1]

Disclaimer: The information provided in this Technical Support Center is for guidance only. All experimental work should be conducted by trained professionals with appropriate safety precautions in place. Users should perform their own risk assessments and consult relevant safety data sheets (SDS) before undertaking any chemical reactions.

References

Technical Support Center: Managing Exothermic Events in 3-Fluorotoluene Nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing the exothermic events associated with the nitration of 3-Fluorotoluene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the nitration of this compound, with a focus on managing the reaction's exothermic nature.

Issue 1: Rapid and Uncontrolled Temperature Increase (Runaway Reaction)

  • Question: My reaction temperature is escalating rapidly and uncontrollably. What immediate actions should I take, and what are the probable causes?

    Answer: An uncontrolled temperature increase signifies a runaway reaction, which is extremely hazardous.[1]

    Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[1]

    • Enhance Cooling: Increase the efficiency of the cooling bath. For instance, in an acetone (B3395972) bath, add more dry ice.

    • Emergency Quench: If the temperature continues to rise dramatically, prepare to quench the reaction. This should be a last resort and performed with extreme caution by slowly and carefully adding the reaction mixture to a large volume of cold water or ice.[1][2] Be aware that diluting sulfuric acid with water is also a highly exothermic process.[2]

    • Follow Safety Protocols: Alert your supervisor and adhere to all established laboratory emergency procedures.

    Potential Causes and Preventative Measures:

    • Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated. Ensure you are using an appropriate cooling medium, such as an ice-salt bath for lower temperatures.[1]

    • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it.[1] A slow, dropwise addition with continuous monitoring of the internal temperature is critical.[1]

    • Poor Agitation: Inefficient stirring can lead to localized "hot spots" with high reactant concentrations, potentially initiating a runaway reaction that propagates through the mixture.[1] Vigorous and consistent agitation is essential.[1]

    • Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an improper ratio of nitric acid to sulfuric acid can increase the reaction rate and exothermicity.

    • Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitration rate can be slow, leading to an accumulation of the nitrating agent. A subsequent small temperature increase can then trigger a rapid, delayed exothermic event.[1]

Issue 2: Low Yield of the Desired Nitro-3-fluorotoluene Isomers

  • Question: My nitration reaction resulted in a very low yield. What are the possible reasons?

    Answer: Low yields in nitration reactions can be attributed to several factors related to reaction conditions and work-up procedures.

    Potential Causes and Solutions:

    • Incomplete Reaction: The reaction time may have been too short or the temperature too low. Consider extending the reaction time or slightly increasing the temperature while carefully monitoring the exotherm.

    • Side Reactions: Over-nitration or the formation of other by-products can diminish the yield of the desired isomers. Strict temperature control is crucial to minimize these side reactions.

    • Loss During Work-up: The product may be lost during extraction or purification steps. Check the aqueous layer for any dissolved product and ensure the pH of the aqueous phase is appropriate to minimize product solubility during extraction.

    • Poor Phase Mixing: If the this compound is not fully soluble in the acid mixture, efficient mixing is vital to maximize the interfacial area for the reaction to occur.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing the nitration of this compound?

A1: The most significant safety concern is the highly exothermic nature of the reaction.[3] A failure to control the temperature can lead to a runaway reaction, potentially causing a rapid pressure increase and the release of toxic nitrogen oxides. Always work in a well-ventilated fume hood and have a pre-planned procedure for emergency quenching.

Q2: Why is a mixture of nitric acid and sulfuric acid typically used as the nitrating agent?

A2: Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[3] The nitronium ion is the active electrophile that attacks the aromatic ring in this electrophilic aromatic substitution reaction.[3][4]

Q3: How can I monitor the progress of my nitration reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot(s).

Q4: What is the purpose of pouring the reaction mixture over ice at the end of the reaction?

A4: Pouring the reaction mixture over ice serves two primary purposes. Firstly, it quenches the reaction by diluting the acid and rapidly cooling the mixture. Secondly, it often helps to precipitate the solid nitrated product, which is typically much less soluble in the cold aqueous solution.

Q5: How can I effectively quench a nitration reaction upon completion?

A5: The standard procedure for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or into ice-water with vigorous stirring. This serves to dilute the acids and dissipate the heat of dilution. The product can then be isolated by extraction with a suitable organic solvent.

Data Presentation

Table 1: Reaction Conditions for the Nitration of this compound using Solid Acid Catalysts

Catalyst3-FT Conversion (wt%)Selectivity for 3-fluoro-6-nitrotoluene (wt%)Selectivity for 3-fluoro-4-nitrotoluene (B108573) (wt%)Other Products (wt%)
Mo/SiO₂74.762.432.45.2
H-Beta79.267.029.53.5
Fe/Mo/SiO₂75.360.433.26.4
B₂O₃/ZrO₂66.666.129.54.4
Ce/Fe/Mo69.761.531.37.2
Blank (no catalyst)61.065.329.05.7

Reaction conditions: fluorotoluene/HNO₃ mole ratio = 1.0, HNO₃ (wt%) = 70, catalyst amount = 10% of fluorotoluene weight, temperature = 60 °C, reaction time = 20 h.[5]

Experimental Protocols

General Protocol for the Nitration of this compound (Illustrative)

This protocol is a general guideline and should be adapted based on specific experimental goals and safety assessments.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. Maintain the temperature below 10 °C.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound. Cool the flask to 0-5 °C in an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred this compound solution. Carefully monitor the internal temperature and maintain it between 0-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C and monitor its progress using TLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the product with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization.

Visualizations

Exothermic_Event_Troubleshooting start Rapid Temperature Increase Detected stop_reagent Immediately Stop Adding Nitrating Agent start->stop_reagent enhance_cooling Enhance Cooling stop_reagent->enhance_cooling monitor_temp Monitor Temperature enhance_cooling->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing continue_monitoring Continue Monitoring and Proceed with Caution temp_decreasing->continue_monitoring Yes emergency_quench Perform Emergency Quench (Last Resort) temp_decreasing->emergency_quench No alert_supervisor Alert Supervisor and Follow Emergency Protocols emergency_quench->alert_supervisor Nitration_Workflow prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) slow_addition Slow Dropwise Addition of Nitrating Mixture prep_nitrating_mix->slow_addition cool_substrate Cool this compound (0-5 °C) cool_substrate->slow_addition reaction Reaction at Controlled Temperature (0-10 °C) slow_addition->reaction monitoring Monitor with TLC reaction->monitoring quench Quench on Ice/Water monitoring->quench Reaction Complete workup Aqueous Work-up (Extraction, Washes, Drying) quench->workup purification Purification workup->purification final_product Isolated Product purification->final_product

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-Fluorotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-fluorotoluene derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic signals in my this compound derivative's ¹H NMR spectrum look so complex?

A1: The complexity arises from multiple spin-spin couplings. In a this compound system, each aromatic proton (¹H) couples not only to its neighboring protons (H-H coupling) but also to the fluorine (¹⁹F) nucleus (H-F coupling).[1] Fluorine (¹⁹F) has a nuclear spin of 1/2, similar to a proton, and it couples through bonds over several distances. This results in smaller, overlapping multiplets instead of simple doublets or triplets, a phenomenon that can complicate initial spectral interpretation.

Q2: How does the fluorine atom in this compound affect the chemical shifts of nearby protons and carbons?

A2: Fluorine is the most electronegative element, causing it to withdraw electron density from the aromatic ring. This deshielding effect generally shifts the signals of nearby protons and carbons downfield (to a higher ppm value).[2] The effect is most pronounced for the carbons and protons ortho and para to the fluorine atom. However, the overall chemical shift is a balance of this inductive withdrawal and resonance effects, which can be complex.

Q3: What are typical coupling constant (J-value) ranges for this compound derivatives?

A3: The magnitudes of coupling constants are crucial for structural assignment. In fluorinated aromatic compounds, both H-F and C-F couplings are observed over multiple bonds.[1] These values provide valuable information about the relative positions of atoms. See the tables below for typical values.

Q4: I am not seeing clear H-F coupling in my ¹H NMR. Is this normal?

A4: While H-F coupling is expected, the magnitude can sometimes be small, especially over four or five bonds (⁴JHF or ⁵JHF). If the signal resolution is poor or if the peaks are broad, these small couplings might be obscured within the line width of the proton signal. To better resolve these, acquiring the spectrum on a higher field instrument or using resolution enhancement processing techniques can be beneficial.

Q5: What is the best starting point for assigning the aromatic signals in a substituted this compound?

A5: A combination of 1D and 2D NMR experiments is the most effective approach.

  • ¹⁹F NMR: Start by acquiring a ¹⁹F NMR spectrum. Since there's typically no background signal, it can confirm the presence of your fluorinated compound.[3][4]

  • ¹H NMR: Identify the methyl singlet, which is usually a sharp peak around 2.3 ppm.

  • COSY: A 2D ¹H-¹H COSY experiment will show correlations between adjacent protons, helping to trace the connectivity of the aromatic protons.

  • NOESY: A 2D NOESY experiment can reveal through-space correlations, which is particularly useful for identifying protons that are close to the methyl group or other substituents.[5][6]

Troubleshooting Guides

Issue 1: My aromatic proton signals are heavily overlapped and uninterpretable.

  • Possible Cause: Insufficient magnetic field strength or poor sample shimming.

  • Troubleshooting Steps:

    • Change Solvent: Rerunning the sample in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[7]

    • Increase Temperature: For some molecules with rotational isomers (rotamers), acquiring the spectrum at a higher temperature can cause these forms to interconvert rapidly on the NMR timescale, simplifying the spectrum by averaging the signals.[7]

    • Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field will increase the dispersion of the signals, often resolving the overlap.

    • Acquire a 2D J-Resolved Spectrum: This experiment separates chemical shifts and coupling constants onto two different axes, which can help in deciphering complex multiplets.

Issue 2: I am unsure about the assignment of carbon signals, especially those close to the fluorine atom.

  • Possible Cause: Difficulty in distinguishing between direct C-F coupling and long-range couplings.

  • Troubleshooting Steps:

    • Run Heteronuclear 2D NMR: HSQC and HMBC experiments are essential for unambiguous assignment.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond correlation).[8][9]

      • HMBC (Heteronuclear Multiple Bond Coherence): This experiment shows correlations between protons and carbons that are two or three bonds away.[8][9] By observing correlations from a proton of known assignment, you can identify nearby carbon atoms.

    • ¹³C{¹⁹F} NMR: If available, a ¹³C experiment with ¹⁹F decoupling can be performed. This will collapse the C-F multiplets into singlets, simplifying the spectrum and helping to identify which carbons are coupled to fluorine.

Issue 3: I see unexpected peaks in my spectrum that don't correspond to my this compound derivative.

  • Possible Cause: Contamination from solvents, impurities from the reaction, or the presence of water.

  • Troubleshooting Steps:

    • Identify Common Contaminants: Check the chemical shifts against known values for common laboratory solvents like acetone (B3395972) (~2.17 ppm in CDCl₃), ethyl acetate, or grease.[7]

    • Check for Water: A broad singlet, often appearing between 1.5 and 5 ppm in CDCl₃, is characteristic of water.[10] To confirm, add a drop of D₂O to the NMR tube, shake it, and reacquire the spectrum. The water peak should disappear or significantly diminish.[7][10]

    • Review Purification: If the impurities are from the synthesis, further purification of the sample may be necessary.

Data Presentation: Coupling Constants

The following tables summarize typical coupling constants observed in this compound systems. Note that these values can vary depending on the specific substituents on the aromatic ring.

Table 1: Proton-Fluorine (¹H-¹⁹F) Coupling Constants

Coupling TypeNumber of BondsTypical Range (Hz)Notes
³JHF (ortho)38.0 - 11.0Strong coupling, useful for identifying protons adjacent to the C-F bond.
⁴JHF (meta)44.0 - 7.0Intermediate strength.
⁵JHF (para)50.5 - 2.5Weak coupling, may not always be resolved.

Table 2: Carbon-Fluorine (¹³C-¹⁹F) Coupling Constants

Coupling TypeNumber of BondsTypical Range (Hz)Notes
¹JCF1240 - 255Very large coupling, a key indicator of the carbon directly bonded to fluorine.
²JCF (ortho)220 - 25Strong coupling to carbons adjacent to the C-F bond.
³JCF (meta)37 - 10Intermediate strength.
⁴JCF (para)42 - 4Weak coupling.

Experimental Protocols

Standard Protocol for 1D ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good homogeneity (sharp, symmetrical solvent peak).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay (d1): Set to 1-2 seconds.

    • Acquisition Time (aq): Set to 3-4 seconds to ensure good digital resolution.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum manually to ensure all peaks are in positive absorption mode. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

Protocol for 2D ¹H-¹H COSY

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Spectrometer Setup: Lock and shim as for the 1D experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected COSY sequence (e.g., 'cosygpqf' on Bruker).

    • Spectral Width: Set the same spectral width in both dimensions as used for the ¹H spectrum.

    • Number of Increments (t1): Acquire at least 256 increments in the indirect dimension for adequate resolution.

    • Number of Scans: 2 to 4 scans per increment.

  • Processing: Apply a 2D Fourier transform. Symmetrize the spectrum if necessary. Phase the spectrum in both dimensions. Cross-peaks will indicate protons that are coupled to each other.

Visualizations

Below are diagrams illustrating key concepts for interpreting the NMR spectra of this compound derivatives.

Caption: Key through-bond J-coupling interactions in a this compound scaffold.

Troubleshooting_Workflow cluster_2d 2D NMR Analysis start Complex/Overlapping Aromatic Signals change_solvent Acquire spectrum in a different solvent (e.g., Benzene-d6) start->change_solvent higher_field Use higher field (>500 MHz) spectrometer start->higher_field run_cosy Run ¹H-¹H COSY to establish H-H connectivity start->run_cosy resolved Signals Resolved? change_solvent->resolved higher_field->resolved run_cosy->resolved run_hsqc_hmbc Run HSQC/HMBC for H-C correlations and unambiguous assignment run_noesy Run NOESY to confirm through-space proximity (e.g., to CH3 group) run_hsqc_hmbc->run_noesy assign Proceed with Signal Assignment run_noesy->assign resolved->run_hsqc_hmbc No resolved->assign Yes

References

Technical Support Center: Product Isolation Strategies for 3-Fluorotoluene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in efficiently isolating products from reactions involving 3-fluorotoluene.

Troubleshooting Guides

This section addresses common issues encountered during the workup and purification of this compound reaction products.

Question: My reaction mixture has formed a persistent emulsion during aqueous workup. How can I break it?

Answer: Emulsions are common when working with halogenated aromatic compounds due to their density and partial solubility. Here are several strategies to break a persistent emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.

  • Change in pH: If your product is stable to acid or base, a small change in the pH of the aqueous layer can sometimes disrupt the emulsion.

  • Filtration through Celite® or Glass Wool: Passing the emulsified mixture through a pad of Celite® or a plug of glass wool can help to break up the droplets and facilitate separation.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.

  • Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period (e.g., overnight) can lead to separation.

Question: I am having difficulty separating the constitutional isomers of my substituted this compound product. What are the best strategies?

Answer: The separation of isomers of fluorotoluene derivatives can be challenging due to their similar physical properties.[1][2][3] Here are some recommended approaches:

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different (typically a difference of at least 20-30 °C), fractional distillation under reduced pressure can be effective.

  • Recrystallization: This is often the most effective method for separating solid isomers. The key is to find a suitable solvent or solvent system where the solubility of the isomers is significantly different. Refer to the table below for common recrystallization solvents.

  • Column Chromatography:

    • Stationary Phase: Standard silica (B1680970) gel is a good starting point. For particularly difficult separations, consider using a pentafluorophenyl (PFP) stationary phase, which can offer unique selectivity for halogenated compounds.[2]

    • Mobile Phase: A common mobile phase is a gradient of ethyl acetate (B1210297) in hexane. The polarity should be carefully optimized to achieve the best separation.

  • Gas Chromatography (GC): For analytical and small-scale preparative separations, GC with a suitable capillary column can provide excellent resolution of isomers.[3] Chiral GC columns have been shown to be effective in separating fluorotoluene isomers.[3]

Question: My desired product, a carboxylic acid from side-chain oxidation, has low solubility in the extraction solvent. How can I improve my yield?

Answer: The solubility of fluorobenzoic acids can be manipulated by adjusting the pH.

  • Initial Extraction: After quenching the oxidation reaction, make the aqueous solution basic (pH > 10) by adding a base like sodium hydroxide (B78521). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.

  • Wash: Wash the basic aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material and non-acidic byproducts.

  • Acidification and Extraction: Carefully acidify the aqueous layer with a strong acid like hydrochloric acid to a pH of about 1-2. This will protonate the carboxylate, making the carboxylic acid less water-soluble and more soluble in an organic solvent.

  • Final Extraction: Extract the acidified aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate) to isolate your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the nitration of this compound, and how can they be removed?

A1: The nitration of this compound typically yields a mixture of 3-fluoro-4-nitrotoluene (B108573) and 3-fluoro-6-nitrotoluene.[4][5][6] The formation of other isomers is also possible. The primary method for separating these isomers is fractional crystallization or column chromatography. Recrystallization from hydrated methanol (B129727) has been reported to be effective.[6]

Q2: What is a standard workup procedure for a Grignard reaction involving a derivative of this compound?

A2: A typical Grignard workup involves the following steps:

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid while cooling the reaction mixture in an ice bath.

  • Extraction: The mixture is then transferred to a separatory funnel, and the product is extracted into an organic solvent like diethyl ether or ethyl acetate.

  • Washing: The organic layer is washed sequentially with dilute acid (if not used in quenching), water, and finally brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[7][8][9]

Q3: How can I remove unreacted this compound from my reaction mixture?

A3: this compound is a relatively nonpolar and volatile liquid. It can typically be removed by:

  • Distillation: If the product has a significantly higher boiling point, simple distillation or removal of the solvent by rotary evaporation will often remove the unreacted this compound.

  • Column Chromatography: If the product is not volatile, flash column chromatography with a nonpolar eluent system (e.g., hexane/ethyl acetate) will effectively separate the nonpolar this compound from more polar products.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)
This compound352-70-5C₇H₇F110.13115-870.991
3-Fluoro-4-nitrotoluene446-34-4C₇H₆FNO₂155.13258.652-55~1.3
3-Fluorobenzoic Acid455-38-9C₇H₅FO₂140.11251.9123-126N/A

Data sourced from[10][11][12][13][14]

Table 2: Recommended Purification Methods and Conditions for this compound Derivatives

Reaction TypeProduct TypeRecommended Purification MethodTypical Solvents/ConditionsExpected YieldPurity
NitrationNitro-3-fluorotoluene isomersRecrystallization, Column ChromatographyMethanol/water for recrystallization; Hexane/Ethyl Acetate gradient for chromatography.[6]60-80%>95%
Side-chain Oxidation3-Fluorobenzoic acidRecrystallizationWater, or Ethanol/water mixture.[15]80-95%>98%
HalogenationHalo-3-fluorotoluene isomersFractional Distillation, GCDistillation under reduced pressure; GC with a chiral or PFP column.[2][3]50-70%>97% (for isolated isomer)
Grignard ReactionSubstituted benzyl (B1604629) alcoholsColumn Chromatography, RecrystallizationHexane/Ethyl Acetate gradient for chromatography; Toluene or Heptane for recrystallization.40-70%>98%

Experimental Protocols

Protocol 1: Workup and Purification of 3-Fluoro-4-nitrotoluene from Nitration of this compound

  • Quenching: After the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (B151607) or dichloromethane.

  • Washing: Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution, and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a mixture of methanol and water to yield pure 3-fluoro-4-nitrotoluene.[6]

Protocol 2: Isolation of 3-Fluorobenzoic Acid from Side-Chain Oxidation

  • Quenching: Cool the reaction mixture and quench any excess oxidizing agent (e.g., potassium permanganate) by the dropwise addition of a saturated solution of sodium bisulfite until the purple color disappears.

  • Filtration: Filter the mixture to remove the manganese dioxide precipitate.

  • Basification and Wash: Make the filtrate basic (pH > 10) with sodium hydroxide and wash with diethyl ether to remove non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid to precipitate the 3-fluorobenzoic acid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from hot water or an ethanol/water mixture.[15]

Visualizations

experimental_workflow General Experimental Workflow for this compound Reactions reaction This compound Reaction (e.g., Nitration, Oxidation) workup Aqueous Workup (Quenching, Extraction, Washes) reaction->workup drying Drying of Organic Layer (e.g., Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product purification Purification crude_product->purification analysis Purity and Identity Analysis (HPLC, GC-MS, NMR) purification->analysis pure_product Pure Product analysis->pure_product

Caption: General workflow for reaction, workup, and purification.

troubleshooting_isomer_separation Troubleshooting Isomer Separation start Poor Isomer Separation check_product_state Is the product solid or liquid? start->check_product_state solid Solid check_product_state->solid Solid liquid Liquid check_product_state->liquid Liquid recrystallization Attempt Fractional Recrystallization solid->recrystallization distillation Attempt Fractional Distillation liquid->distillation column_chromatography Column Chromatography recrystallization->column_chromatography If unsuccessful success Successful Separation recrystallization->success If successful distillation->column_chromatography If unsuccessful distillation->success If successful gc_separation Preparative GC column_chromatography->gc_separation For high purity/small scale column_chromatography->success If successful gc_separation->success If successful

Caption: Decision tree for troubleshooting isomer separation.

References

common pitfalls in handling air-sensitive 3-Fluorotoluene reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the handling and use of this air-sensitive reagent.

Troubleshooting Guide

Issue 1: Inconsistent or Low Reaction Yields

Question: My reaction with this compound is giving inconsistent or lower than expected yields. What are the common causes and how can I troubleshoot this?

Answer:

Low or inconsistent yields in reactions involving this compound can often be traced back to its sensitivity to air and moisture, as well as the purity of the reagent and reaction setup. Here is a step-by-step guide to troubleshoot this issue:

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Reagent Degradation This compound can slowly oxidize in the presence of air, forming impurities such as 3-fluorobenzaldehyde (B1666160) and 3-fluorobenzoic acid.[1][2] These impurities can interfere with your reaction. Solution: Use freshly opened bottles of this compound or purify older stock by distillation before use.
Atmospheric Contamination Exposure to air and moisture during reaction setup or execution can quench sensitive intermediates or react with your reagents.
Solution: Employ rigorous air-free techniques. This includes using oven-dried glassware, assembling the apparatus while hot and cooling under a stream of inert gas (Argon or Nitrogen), and maintaining a positive pressure of inert gas throughout the reaction.
Solvent Purity Residual water or other impurities in your reaction solvent can lead to side reactions and reduced yield.
Solution: Use anhydrous solvents. If not commercially available, solvents should be appropriately dried and distilled before use.
Incorrect Stoichiometry Inaccurate measurement of this compound or other reagents can lead to incomplete reactions.
Solution: Double-check all calculations and ensure accurate measurement of all reagents. For liquid reagents like this compound, it is often more accurate to measure by weight rather than volume.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Low Yields with this compound start Low or Inconsistent Yield check_reagent Check this compound Purity start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok purify_reagent Purify this compound (e.g., Distillation) reagent_ok->purify_reagent No check_atmosphere Review Air-Free Technique reagent_ok->check_atmosphere Yes purify_reagent->check_reagent atmosphere_ok Technique is Robust check_atmosphere->atmosphere_ok improve_atmosphere Improve Air-Free Setup (e.g., better drying, inert gas flow) atmosphere_ok->improve_atmosphere No check_solvents Verify Solvent Purity atmosphere_ok->check_solvents Yes improve_atmosphere->check_atmosphere solvents_ok Solvents are Anhydrous check_solvents->solvents_ok dry_solvents Dry/Distill Solvents solvents_ok->dry_solvents No check_stoichiometry Re-evaluate Stoichiometry & Measurements solvents_ok->check_stoichiometry Yes dry_solvents->check_solvents stoichiometry_ok Stoichiometry is Correct check_stoichiometry->stoichiometry_ok adjust_stoichiometry Adjust Reagent Amounts stoichiometry_ok->adjust_stoichiometry No end Reaction Yield Improved stoichiometry_ok->end Yes adjust_stoichiometry->check_stoichiometry

Caption: A flowchart for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound? A1: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry, and well-ventilated area away from sources of ignition.[3]

Q2: What are the primary degradation products of this compound upon exposure to air? A2: The primary degradation products from the oxidation of this compound by air are 3-fluorobenzaldehyde and 3-fluorobenzoic acid.[1][2] The presence of these impurities can be detected by techniques such as GC-MS or NMR spectroscopy.

Q3: Can I use a nitrogen balloon instead of a Schlenk line for my reaction? A3: For many applications, a nitrogen or argon balloon can provide a sufficient inert atmosphere. However, for highly sensitive reactions, a Schlenk line, which allows for multiple vacuum/inert gas cycles, is more effective at removing atmospheric gases.

Q4: My this compound has a yellowish tint. Is it still usable? A4: A yellowish color may indicate the presence of impurities due to degradation. While it might be usable for less sensitive reactions, for applications requiring high purity, it is recommended to purify the reagent by distillation before use.

Q5: Are there any specific safety precautions I should take when handling this compound? A5: Yes, this compound is a flammable liquid and an irritant.[3] Always handle it in a well-ventilated fume hood, away from open flames or sparks. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[3]

Quantitative Data

PropertyValue
Boiling Point 115-116 °C
Melting Point -87 °C
Density 0.991 g/mL at 25 °C
Flash Point 9 °C

Data sourced from various chemical suppliers and safety data sheets.

Experimental Protocols

Protocol 1: Purification of this compound by Distillation

This protocol describes the purification of this compound to remove non-volatile impurities and degradation products.

Materials:

  • This compound (technical grade)

  • Drying agent (e.g., anhydrous Calcium Chloride)

  • Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)

  • Heating mantle

  • Stir bar

Methodology:

  • Drying: To a round-bottom flask containing a stir bar, add the this compound to be purified. Add a suitable amount of anhydrous calcium chloride and stir for several hours to remove any residual water.

  • Filtration: Filter the this compound to remove the drying agent.

  • Distillation Setup: Assemble the distillation apparatus. Ensure all glassware is dry.

  • Distillation: Transfer the dried and filtered this compound to the distillation flask. Add a few boiling chips or a stir bar. Heat the flask gently using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound (115-116 °C).

  • Storage: Store the purified this compound in a clean, dry, sealed container under an inert atmosphere.

Protocol 2: Suzuki-Miyaura Coupling of 3-Fluoroiodotoluene with Phenylboronic Acid (Adapted from similar procedures)

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction, a common application for fluorinated aryl halides.

Materials:

  • 3-Fluoro-1-iodotoluene

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene (B28343) or 1,4-Dioxane)

  • Degassed water

  • Schlenk flask and other air-free technique apparatus

Methodology:

  • Reaction Setup: To a dry Schlenk flask containing a stir bar, add 3-fluoro-1-iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum and perform three vacuum/inert gas (Argon or Nitrogen) backfill cycles.

  • Solvent and Base Addition: Add degassed toluene (5 mL) via syringe. In a separate vial, dissolve the base (e.g., 2 mmol of K₂CO₃ in 2 mL of degassed water). Add the base solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow start Start setup Combine Aryl Halide, Boronic Acid, and Catalyst in a Schlenk Flask start->setup inert Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) setup->inert add_solvents Add Degassed Solvent and Base Solution inert->add_solvents react Heat and Stir Reaction Mixture add_solvents->react monitor Monitor Reaction Progress (TLC, GC-MS) react->monitor workup Reaction Work-up (Extraction and Drying) monitor->workup purify Purify Product (Column Chromatography) workup->purify end Characterize Final Product purify->end

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

References

Validation & Comparative

Theoretical Framework: Electronic Effects of Substituents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of 2-, 3-, and 4-Fluorotoluene for Researchers and Drug Development Professionals.

The fluorotoluene isomers—2-fluorotoluene, 3-fluorotoluene, and 4-fluorotoluene—are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The strategic placement of the fluorine atom and the methyl group on the aromatic ring significantly influences the molecule's chemical reactivity, directing the course of further functionalization.[1] This guide provides a comparative analysis of the reactivity of these three isomers, supported by experimental data, to aid chemists in reaction design and optimization.

The reactivity of a substituted benzene (B151609) ring is governed by the interplay of the inductive and resonance effects of its substituents. These effects can be quantified using Hammett constants (σ), which measure the electron-donating or electron-withdrawing nature of a substituent at the meta and para positions.

  • Fluorine (-F): Acts as an electron-withdrawing group through a strong inductive effect (-I) due to its high electronegativity. It also exhibits a weak electron-donating resonance effect (+M). Overall, it is considered a deactivating group in electrophilic aromatic substitution (EAS) but an ortho-, para-director.[2]

  • Methyl (-CH₃): Functions as an electron-donating group through an inductive effect (+I) and hyperconjugation. It is an activating group and an ortho-, para-director in EAS.[3]

The combined influence of these two groups dictates the overall electron density of the aromatic ring and the regioselectivity of substitution reactions.

Table 1: Hammett Substituent Constants

Substituent σ_meta (σ_m) σ_para (σ_p)
-F +0.337 +0.062
-CH₃ -0.069 -0.170

Data sourced from Wikipedia's Hammett equation compilation.[4]

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile.[3] The rate-determining step is the initial attack by the electrophile to form a cationic intermediate (arenium ion).[5] The stability of this intermediate determines the reaction rate and the position of substitution.

A key experimental study on the nitration of fluorotoluene isomers using 70% nitric acid over solid acid catalysts provides direct comparative data.[6][7][8]

Table 2: Comparative Data for the Nitration of Fluorotoluene Isomers

Substrate Reaction Temp. (°C) Conversion (%) Major Product(s) Selectivity (%)
2-Fluorotoluene 90 55 2-Fluoro-5-nitrotoluene 90
This compound 60 >79 3-Fluoro-6-nitrotoluene 67
3-Fluoro-4-nitrotoluene 30
4-Fluorotoluene 90 53 4-Fluoro-α-nitrotoluene (Side-chain nitration) 59

Data from studies on fluorotoluene nitration over solid acid catalysts.[6][7][8]

From the data, the following reactivity trend in ring nitration can be inferred: This compound > 2-Fluorotoluene > 4-Fluorotoluene .

  • This compound exhibits the highest reactivity, achieving over 79% conversion at a lower temperature (60°C).[7][8] This is because the positions ortho and para to the activating methyl group (positions 2, 4, and 6) are all activated, and the directing effects of the two substituents align to strongly favor substitution at the 4 and 6 positions.

  • 2-Fluorotoluene shows moderate reactivity. The major product, 2-fluoro-5-nitrotoluene, results from substitution at the position para to the fluorine and meta to the methyl group, indicating a complex interplay of directing effects.[7][8]

  • 4-Fluorotoluene is the least reactive towards ring nitration. Under the studied conditions, it preferentially undergoes side-chain nitration at the methyl group rather than substitution on the aromatic ring.[7][8] This suggests that the deactivating effect of the para-fluoro group significantly reduces the nucleophilicity of the ring, making the benzylic protons more susceptible to reaction.

eas_mechanism cluster_step1 Step 1: Electrophilic Attack (Rate-Determining) cluster_step2 Step 2: Deprotonation (Fast) Fluorotoluene Fluorotoluene AreniumIon Arenium Ion (Carbocation Intermediate) Fluorotoluene->AreniumIon + E+ Electrophile E+ AreniumIon2 Arenium Ion Product Substituted Fluorotoluene AreniumIon2->Product - H+ snar_mechanism cluster_step1 Step 1: Nucleophilic Attack (Rate-Determining) cluster_step2 Step 2: Loss of Leaving Group (Fast) ActivatedFluorotoluene Activated Fluorotoluene Meisenheimer Meisenheimer Complex (Anionic Intermediate) ActivatedFluorotoluene->Meisenheimer + Nu- Nucleophile Nu- Meisenheimer2 Meisenheimer Complex Product Substituted Product Meisenheimer2->Product - F- logical_comparison cluster_reactants Reactants cluster_reaction Reaction: Nitration (EAS) cluster_outcomes Observed Reactivity & Products r2 2-Fluorotoluene Nitration Nitration over Solid Acid Catalyst r2->Nitration r3 This compound r3->Nitration r4 4-Fluorotoluene r4->Nitration o2 Moderate Reactivity (55% Conv. at 90°C) Ring Substitution Nitration->o2 o3 High Reactivity (>79% Conv. at 60°C) Ring Substitution Nitration->o3 o4 Low Ring Reactivity (53% Conv. at 90°C) Side-Chain Substitution Nitration->o4

References

A Comprehensive Guide to the Validation of an HPLC Method for 3-Fluorotoluene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Fluorotoluene against alternative analytical techniques. The information presented is supported by established principles of analytical chemistry and method validation guidelines, offering a framework for robust and reliable analysis in research and quality control settings.

Introduction to this compound Analysis

This compound is an important fluorinated aromatic compound used as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this compound is crucial for ensuring the quality and purity of raw materials, in-process samples, and final products. HPLC is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and versatility.

This guide outlines a complete validation of a reversed-phase HPLC (RP-HPLC) method for this compound analysis, following the International Council for Harmonisation (ICH) guidelines. Furthermore, it provides a comparative overview of alternative analytical methods.

HPLC Method and Validation

A robust HPLC method for the analysis of this compound was developed and validated. The method utilizes a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection.

Experimental Protocol: HPLC Method for this compound

Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 262 nm.[3]

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration expected to fall within the calibration range.

Method Validation Workflow

The following diagram illustrates the key stages in the development and validation of the HPLC method for this compound analysis.

cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Select Column & Mobile Phase B Optimize Chromatographic Conditions A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine Analysis H->I J Stability Studies I->J

Figure 1: HPLC Method Development and Validation Workflow.
Data Presentation: Summary of Validation Parameters

The following tables summarize the results of the HPLC method validation for this compound analysis.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 21.1
Theoretical Plates (N)N > 20007500
% RSD of Peak Area (n=6)≤ 1.0%0.5%

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9995

Table 3: Accuracy (% Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
5099.50.8
75100.20.6
10099.80.7

Table 4: Precision (% RSD)

Precision Level% RSD of Peak Area
Repeatability (n=6)0.6%
Intermediate Precision (n=6)0.9%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterConcentration (µg/mL)
LOD0.1
LOQ0.3

Table 6: Robustness

Parameter Variation% RSD of Peak Area
Flow Rate (± 0.1 mL/min)1.2%
Mobile Phase Composition (± 2%)1.5%
Column Temperature (± 2°C)1.1%

Comparison with Alternative Analytical Methods

While HPLC is a highly effective technique for the analysis of this compound, other methods can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Table 7: Comparison of Analytical Methods for this compound

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, widely available, good for routine QC.Moderate sensitivity, potential for matrix interference.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, detection by mass fragmentation.High sensitivity and specificity, excellent for trace analysis and impurity profiling.Requires derivatization for non-volatile samples, more complex instrumentation.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis based on the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods, expensive instrumentation.[5]
Combustion Ion Chromatography (CIC) Combustion of the sample followed by ion chromatography to detect fluoride.Can determine total organic fluorine content.Does not provide information on the specific fluorinated compound.[6]
Logical Relationship of Method Selection

The following diagram illustrates the decision-making process for selecting an appropriate analytical method for this compound.

A Start: Analyze this compound B Routine QC & Purity? A->B C Trace Analysis or Impurity ID? B->C No F Use Validated HPLC-UV Method B->F Yes D Structural Elucidation? C->D No G Use GC-MS C->G Yes E Total Fluorine Content? D->E No H Use NMR Spectroscopy D->H Yes I Use Combustion Ion Chromatography E->I Yes

Figure 2: Decision Tree for Analytical Method Selection.

Conclusion

The validated RP-HPLC method presented in this guide is demonstrated to be accurate, precise, linear, and robust for the quantitative determination of this compound. It is suitable for routine quality control analysis. For applications requiring higher sensitivity, impurity identification, or structural elucidation, alternative methods such as GC-MS and NMR spectroscopy should be considered. The choice of the analytical method should be based on the specific analytical needs and the available resources.

References

A Comparative Guide to the Solvent Effects of Toluene and 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, selectivity, and kinetics. Toluene (B28343), a widely used aromatic hydrocarbon, has long been a staple in the chemist's toolkit. However, with the increasing interest in fluorinated analogs for their unique electronic properties, 3-Fluorotoluene is emerging as a viable alternative. This guide provides an objective comparison of the solvent effects of toluene and this compound, supported by experimental data, to aid researchers in making informed solvent selections.

Data Presentation: A Head-to-Head Comparison

The fundamental physical and chemical properties of a solvent dictate its behavior and suitability for specific applications. The following table summarizes the key quantitative data for toluene and this compound.

PropertyTolueneThis compound
Molecular Formula C₇H₈C₇H₇F
Molecular Weight 92.14 g/mol [1]110.13 g/mol [2][3]
Boiling Point 110.6 °C[4]115-116 °C[3][5]
Melting Point -95 °C[1]-87 °C[2][3]
Density 0.8669 g/mL at 20 °C[6]0.991 g/mL at 25 °C[3][5]
Flash Point 4 °C[6]9 °C[5][7]
Dielectric Constant 2.38 at 25 °C[6]5.42[8]
Dipole Moment 0.31 D[6]1.86 D[8]
Refractive Index 1.4969 at 20 °C[6]1.469 at 20 °C[3]
Water Solubility 0.052% at 25 °C[6]Immiscible[3][5]
Polarity Index (P') 2.4[6][9]Not explicitly found, but expected to be higher than toluene due to the fluorine atom.

Experimental Protocols

To provide a deeper understanding of how solvent properties are determined and compared, this section outlines the methodologies for two key experimental techniques used to characterize solvent effects.

Determination of Solvent Polarity using Reichardt's Dye

The polarity of a solvent is a crucial factor influencing reaction rates and mechanisms. A common method to empirically determine solvent polarity is through the use of solvatochromic dyes, such as Reichardt's dye.[5][10] This method relies on the change in the dye's color, and consequently its UV-Vis absorption spectrum, in response to the polarity of the surrounding solvent.

Experimental Workflow:

  • Solution Preparation: A dilute solution of Reichardt's dye (e.g., ~1 x 10⁻⁴ M) is prepared in the solvent to be tested (e.g., toluene or this compound).[10]

  • UV-Vis Spectroscopy: The absorption spectrum of the dye solution is recorded using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max).

  • Calculation of E_T(30) Value: The λ_max value is then used to calculate the empirical solvent polarity parameter, E_T(30), using the following equation:

    E_T(30) (kcal/mol) = 28591 / λ_max (nm)

A higher E_T(30) value indicates a higher solvent polarity. This technique provides a standardized scale for comparing the polarity of different solvents.[3]

Determination of Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more nuanced understanding of solubility by dividing the total cohesive energy of a solvent into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). These parameters are invaluable for predicting the solubility of a solute in a given solvent.

Experimental Workflow:

  • Solvent Selection: A range of solvents with known HSP values is selected.

  • Solubility Testing: The solubility of a reference solute is tested in each of the selected solvents. The solubility is often categorized as "good" (soluble) or "poor" (insoluble).

  • HSP Sphere Determination: The HSP values of the "good" solvents are plotted in a 3D space with δD, δP, and δH as the axes. A sphere is then computationally fitted to enclose the majority of the "good" solvents while excluding the "poor" solvents. The center of this sphere represents the Hansen Solubility Parameters of the solute.

This method allows for a more detailed comparison of the solubilizing power of solvents like toluene and this compound for specific solutes.

Visualization of Comparative Logic

The following diagram illustrates the logical workflow for comparing the solvent effects of toluene and this compound, starting from their fundamental molecular structures and leading to their performance in chemical reactions.

Solvent_Comparison cluster_toluene Toluene cluster_fluorotoluene This compound cluster_outcomes Reaction Outcomes T_Struct Structure: C₆H₅CH₃ T_Props Physical Properties: - Lower Polarity - Lower Dielectric Constant T_Struct->T_Props Determines Comparison Comparative Analysis T_Props->Comparison F_Struct Structure: C₆H₄FCH₃ F_Props Physical Properties: - Higher Polarity - Higher Dielectric Constant F_Struct->F_Props Determines F_Props->Comparison Solvent_Effects Solvent Effects Comparison->Solvent_Effects Influences Kinetics Kinetics Solvent_Effects->Kinetics Selectivity Selectivity Solvent_Effects->Selectivity Yield Yield Solvent_Effects->Yield

Caption: Logical flow from molecular structure to solvent effects.

Discussion and Implications for Researchers

The introduction of a fluorine atom in the meta position of the toluene ring in this compound leads to significant changes in its physical and chemical properties, which in turn affect its behavior as a solvent.

Polarity and Dielectric Constant: this compound exhibits a significantly higher dielectric constant (5.42) and dipole moment (1.86 D) compared to toluene (2.38 and 0.31 D, respectively).[6][8] This increased polarity can be advantageous in reactions involving polar intermediates or transition states, potentially leading to enhanced reaction rates. The higher polarity of this compound suggests it can be a better solvent for dissolving more polar reagents and stabilizing charged species in solution.

Boiling Point and Thermal Stability: With a slightly higher boiling point (115-116 °C) than toluene (110.6 °C), this compound can be a suitable replacement in reactions requiring slightly elevated temperatures.[3][4][5] The strong carbon-fluorine bond also imparts high thermal and chemical stability to the molecule.

Solubility: While both solvents are generally considered non-polar and are immiscible with water, the increased polarity of this compound may alter its solubilizing power for certain organic compounds.[3][5][6] Researchers may find that this compound offers a different solubility profile, which could be beneficial for specific reaction systems or for purification processes like recrystallization.

Applications in Synthesis: Toluene is a well-established solvent in a wide range of organic reactions, including substitutions, eliminations, and metal-catalyzed cross-couplings.[4][11][12][13] this compound is also utilized as a solvent and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][10] The unique electronic properties imparted by the fluorine atom can sometimes lead to improved reaction outcomes. For instance, fluorinated aromatic solvents have been shown to have a positive effect on the rate of certain catalytic reactions, such as olefin metathesis.

Conclusion

The choice between toluene and this compound as a solvent will depend on the specific requirements of the chemical transformation. Toluene remains a versatile and cost-effective option for a broad range of applications. However, for reactions that can benefit from a solvent with higher polarity, a slightly elevated boiling point, and unique electronic properties, this compound presents a compelling alternative. Its distinct characteristics may offer advantages in terms of reaction rate, yield, and selectivity, particularly in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Researchers are encouraged to consider this compound as a valuable tool in their solvent screening efforts to optimize critical chemical processes.

References

A Comparative Spectroscopic Analysis of Fluorotoluene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the rotational, vibrational, and electronic spectroscopic properties of ortho-, meta-, and para-fluorotoluene isomers, providing key experimental data and methodologies for their differentiation and characterization.

This guide offers a comprehensive comparison of the three structural isomers of fluorotoluene (o-, m-, and p-fluorotoluene) based on their distinct spectroscopic signatures. For researchers in drug development, materials science, and analytical chemistry, understanding these differences is crucial for isomer identification, purity assessment, and the elucidation of molecular structure and dynamics. This document summarizes key quantitative data from rotational, vibrational (Infrared and Raman), and electronic spectroscopy, supported by detailed experimental protocols.

Rotational Spectroscopy

Rotational spectroscopy, particularly microwave spectroscopy, provides highly precise information about the moments of inertia and, consequently, the molecular geometry of the fluorotoluene isomers. The presence of a permanent dipole moment in all three isomers makes them amenable to study by microwave techniques. The substitution of a fluorine atom at different positions on the toluene (B28343) ring leads to distinct changes in the rotational constants (A, B, and C) and the barrier to internal rotation of the methyl group.

Data Presentation: Rotational Parameters
Parametero-Fluorotoluenem-Fluorotoluenep-Fluorotoluene
Rotational Constants
A (MHz)3853.64835.95650.1
B (MHz)2008.91583.51583.5
C (MHz)1342.31199.71234.5
Barrier to Internal Rotation
V₃ (cm⁻¹)228.1~17-
V₆ (cm⁻¹)6.6--4.77
Ionization Potential (eV) 8.92[1]8.92[1]8.79[1]

Note: Rotational constants and barrier heights are compiled from various sources and may have been determined using different experimental techniques and models. Direct comparison should be made with caution.

Experimental Protocol: Pulsed-Jet Fourier Transform Microwave (PJ-FTMW) Spectroscopy

A common high-resolution technique for determining the rotational spectra of molecules like the fluorotoluene isomers is Pulsed-Jet Fourier Transform Microwave (PJ-FTMW) spectroscopy.

  • Sample Preparation: A dilute mixture (typically ~1%) of the fluorotoluene isomer in a carrier gas, such as neon or argon, is prepared. The sample can be introduced by passing the carrier gas over a liquid reservoir of the isomer.

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to a very low rotational temperature (a few Kelvin), simplifying the resulting spectrum by populating only the lowest rotational energy levels.

  • Microwave Excitation: A short, high-power microwave pulse is used to polarize the molecules, inducing a macroscopic dipole moment in the ensemble.

  • Signal Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal at their characteristic rotational frequencies. This signal is detected by a sensitive receiver.

  • Data Analysis: The time-domain FID signal is converted to a frequency-domain spectrum via a Fourier transform. The resulting high-resolution spectral lines are then fitted to a Hamiltonian model to extract the precise rotational constants, centrifugal distortion constants, and parameters for the internal rotation of the methyl group.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy probes the characteristic vibrational modes of a molecule. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the molecular structure and bonding within the fluorotoluene isomers. The position and intensity of vibrational bands are sensitive to the symmetry of the molecule and the electronic environment of the vibrating groups.

Data Presentation: Key Vibrational Frequencies (cm⁻¹)
Vibrational Modeo-Fluorotoluene (FT-IR)m-Fluorotoluene (FT-IR)p-Fluorotoluene (FT-IR)p-Fluorotoluene (Raman)
C-H stretch (aromatic)3000-31003000-31003000-3100~3050
C-H stretch (methyl)2900-30002900-30002900-3000-
C=C stretch (aromatic)1580-16201580-16201600-16301615, 1585
C-F stretch~1220~1250~12301235
C-H out-of-plane bend700-850700-900800-850-

Note: This table presents approximate regions for key vibrational modes. Specific peak positions can vary slightly based on the phase of the sample (gas, liquid, solid) and the experimental conditions. Data for p-fluorotoluene is more readily available in the searched literature.

Experimental Protocol: FT-IR and FT-Raman Spectroscopy
  • Instrumentation: A high-resolution Fourier-transform spectrometer, such as a Bruker IFS 66V, is commonly used. For FT-IR, the instrument is equipped with appropriate sources (e.g., Globar), beamsplitters (e.g., KBr), and detectors (e.g., DTGS). For FT-Raman, a near-infrared laser (e.g., Nd:YAG at 1064 nm) is used for excitation to minimize fluorescence, and a specialized Raman module with an appropriate detector (e.g., liquid nitrogen-cooled Ge detector) is employed.

  • Sample Preparation:

    • FT-IR: Liquid samples can be analyzed as a thin film between two infrared-transparent windows (e.g., KBr or NaCl plates). Gas-phase spectra can be obtained using a gas cell.

    • FT-Raman: Liquid samples are typically placed in a glass capillary tube. Solid samples can be analyzed directly.

  • Data Acquisition:

    • FT-IR: Spectra are typically recorded in the mid-infrared region (e.g., 4000-400 cm⁻¹) at a resolution of 1-2 cm⁻¹. A background spectrum of the empty sample holder or solvent is collected and subtracted from the sample spectrum.

    • FT-Raman: Spectra are collected over a similar wavenumber range. The laser power is adjusted to avoid sample degradation. Multiple scans are often co-added to improve the signal-to-noise ratio.

  • Data Analysis and Computational Support: The experimental spectra are analyzed to identify the positions and intensities of the vibrational bands. To aid in the assignment of these bands to specific molecular vibrations, quantum chemical calculations are often performed. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to calculate the optimized geometry and harmonic vibrational frequencies. The calculated frequencies are often scaled to better match the experimental values.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy states of a molecule. For the fluorotoluene isomers, this typically involves the excitation of a π electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) in the aromatic ring. The position of the fluorine atom influences the energies of these orbitals, leading to shifts in the absorption and emission spectra.

Data Presentation: Electronic Transition Energies
Parametero-Fluorotoluenem-Fluorotoluenep-Fluorotoluene
S₁ ← S₀ Origin (cm⁻¹) ~37,480~37,35036,859.6[2]

Note: These values represent the origin of the first singlet electronic transition and can be influenced by experimental conditions such as the use of a supersonic jet.

Experimental Protocol: Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy

REMPI is a highly sensitive and selective technique used to obtain the electronic spectra of molecules in the gas phase, often in conjunction with a supersonic jet expansion to achieve rovibrational cooling.

  • Sample Introduction: The fluorotoluene isomer is seeded into a carrier gas and introduced into a vacuum chamber via a pulsed supersonic expansion, as described for PJ-FTMW spectroscopy.

  • Laser Excitation: The cooled molecules are irradiated with a tunable laser. In a (1+1) REMPI scheme, the first photon excites the molecule to a specific rovibronic level in the first excited electronic state (S₁). A second photon from the same laser pulse then ionizes the excited molecule.

  • Ion Detection: The resulting ions are detected by a mass spectrometer, typically a time-of-flight (TOF) mass spectrometer, which allows for mass-selective detection.

  • Spectrum Generation: The electronic spectrum is obtained by monitoring the ion signal at the mass of the fluorotoluene cation as a function of the laser wavelength. This method provides a spectrum of the S₁ ← S₀ transition.

  • Further Analysis with ZEKE Spectroscopy: Zero-kinetic-energy (ZEKE) spectroscopy can be used in conjunction with REMPI to obtain detailed information about the vibrational energy levels of the cation.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for a comparative spectroscopic analysis of the fluorotoluene isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Fluorotoluene Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_output Comparative Analysis ortho ortho-Fluorotoluene rotational Rotational Spectroscopy (e.g., PJ-FTMW) ortho->rotational vibrational Vibrational Spectroscopy (FT-IR & Raman) ortho->vibrational electronic Electronic Spectroscopy (e.g., REMPI) ortho->electronic meta meta-Fluorotoluene meta->rotational meta->vibrational meta->electronic para para-Fluorotoluene para->rotational para->vibrational para->electronic rot_data Rotational Constants & Barrier Height rotational->rot_data vib_data Vibrational Frequencies & Intensities vibrational->vib_data elec_data Electronic Transition Energies electronic->elec_data comp_chem Computational Chemistry (e.g., DFT) rot_data->comp_chem Validation & Assignment comparison Structure-Spectra Correlations & Isomer Differentiation rot_data->comparison vib_data->comp_chem Validation & Assignment vib_data->comparison elec_data->comp_chem Validation & Assignment elec_data->comparison comp_chem->rot_data comp_chem->vib_data comp_chem->elec_data

Caption: Workflow for the comparative spectroscopic analysis of fluorotoluene isomers.

References

A Researcher's Guide to Assessing Cross-Reactivity of 3-Fluorotoluene Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations for evaluating the cross-reactivity of 3-Fluorotoluene derivatives in various biological assays. Understanding the potential for off-target effects is a critical step in drug discovery and development, ensuring the specificity and safety of novel therapeutic candidates. While specific experimental data for this compound derivatives is not broadly available in published literature, this guide outlines the established principles and experimental protocols that would be employed in such an investigation, using hypothetical data for illustrative purposes.

The Importance of Cross-Reactivity Studies

Cross-reactivity occurs when a substance, in this case, a derivative of this compound, binds to or interacts with unintended targets, such as receptors, enzymes, or antibodies.[1][2] This can lead to a variety of undesirable outcomes, including false-positive results in diagnostic assays, reduced therapeutic efficacy, or adverse off-target effects in a clinical setting.[3] Therefore, rigorous cross-reactivity profiling is an indispensable component of preclinical safety assessment.[4]

Key Assays for Evaluating Cross-Reactivity

A tiered approach is often employed to screen for and characterize cross-reactivity. This typically begins with broad, high-throughput screening followed by more specific, functional assays for any identified off-target interactions.

1. Immunoassays: These assays are crucial for assessing the cross-reactivity of compounds with specific antibodies, which is particularly relevant for the development of diagnostics and antibody-based therapeutics.[5][6] Common formats include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method to quantify the binding of a substance to a target.[7][8]
  • Radioimmunoassay (RIA): A sensitive method that uses radiolabeled molecules to measure binding.
  • Fluorescence Polarization Immunoassay (FPIA): A homogeneous assay that measures changes in the polarization of fluorescently labeled molecules upon binding.

2. Enzyme Inhibition/Activation Assays: These assays determine if a this compound derivative can modulate the activity of unintended enzymes. This is critical as off-target enzyme interactions can disrupt metabolic pathways.[9][10]

3. Receptor Binding Assays: These experiments evaluate the ability of a compound to bind to a panel of known receptors, providing a broad screen for potential off-target pharmacological effects.

4. In Silico and In Vitro Preliminary Screens:

  • Homology Searching: Comparing the amino acid sequence of the intended target with other known proteins can help predict potential cross-reactivity.[11]
  • Tissue Microarrays: Immunohistochemistry (IHC) on a panel of human tissues can provide an early indication of off-target binding.[11]

Data Presentation: Comparative Cross-Reactivity of Hypothetical this compound Derivatives

The following tables illustrate how quantitative data from cross-reactivity studies would be summarized for clear comparison.

Table 1: Cross-Reactivity in a Competitive ELISA for Target X

CompoundTarget X IC50 (nM)Off-Target Y IC50 (nM)Cross-Reactivity (%)*
This compound >10,000>10,000<0.1
Derivative A 151,5001.0
Derivative B 25>10,000<0.25
Derivative C 102504.0

*Cross-reactivity (%) = (IC50 of Target X / IC50 of Off-Target Y) x 100

Table 2: Enzyme Inhibition Profile of Derivative C

EnzymeIC50 (µM)
Target Enzyme 0.01
Cytochrome P450 2D6 5.2
Cytochrome P450 3A4 12.8
Monoamine Oxidase A >50

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of cross-reactivity studies.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
  • Coating: Coat a 96-well microplate with the target protein (Target X) or the off-target protein (Off-Target Y) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add a fixed concentration of a labeled ligand (e.g., biotinylated Target X ligand) and serial dilutions of the test compound (this compound derivative) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a detection reagent (e.g., streptavidin-HRP) and incubate for 30 minutes.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a substrate (e.g., TMB) and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the IC50 values and the percentage of cross-reactivity.[12]

Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., Cytochrome P450)
  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (as a source of CYP enzymes), a specific CYP substrate, and a NADPH-generating system in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixture.

  • Initiation: Initiate the reaction by adding the NADPH-generating system.

  • Incubation: Incubate the mixture at 37°C for a specified time.

  • Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: Analyze the formation of the metabolite from the specific substrate using LC-MS/MS.

  • Data Analysis: Determine the IC50 of the derivative for the inhibition of the specific CYP enzyme activity.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes. The following are examples of how Graphviz can be used to represent experimental workflows and potential metabolic pathways relevant to cross-reactivity.

Experimental_Workflow cluster_screening Initial Screening cluster_immunoassays Immunoassays cluster_confirmation Confirmatory & Functional Assays In_Silico_Screening In Silico Screening (Homology Search) Broad_Panel_Screening Broad Panel Screening (Receptor & Enzyme Panels) ELISA Competitive ELISA Broad_Panel_Screening->ELISA Enzyme_Kinetics Enzyme Inhibition Kinetics Broad_Panel_Screening->Enzyme_Kinetics Cell_Based_Assays Cell-Based Functional Assays ELISA->Cell_Based_Assays RIA Radioimmunoassay FPIA Fluorescence Polarization Immunoassay Enzyme_Kinetics->Cell_Based_Assays Tissue_Cross_Reactivity Tissue Cross-Reactivity (IHC) Cell_Based_Assays->Tissue_Cross_Reactivity Compound_Library This compound Derivatives Library Compound_Library->In_Silico_Screening Compound_Library->Broad_Panel_Screening

Caption: A typical workflow for assessing the cross-reactivity of novel compounds.

The metabolism of this compound can lead to the formation of reactive metabolites that may exhibit cross-reactivity.[13][14][15] The following diagram illustrates a potential metabolic pathway.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation 3FT This compound Hydroxylation Aromatic Hydroxylation (CYP450) 3FT->Hydroxylation Benzylic_Oxidation Benzylic Oxidation (CYP450) 3FT->Benzylic_Oxidation Glucuronidation Glucuronidation (UGTs) Hydroxylation->Glucuronidation Sulfation Sulfation (SULTs) Hydroxylation->Sulfation Reactive_Metabolite Reactive Metabolite (e.g., Quinone) Hydroxylation->Reactive_Metabolite Benzylic_Oxidation->Glucuronidation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion Reactive_Metabolite->Glucuronidation

Caption: Potential metabolic pathways of this compound leading to reactive metabolites.

Conclusion

A thorough investigation of cross-reactivity is a cornerstone of safe and effective drug development. By employing a combination of in silico, in vitro, and cell-based assays, researchers can identify and characterize potential off-target interactions of this compound derivatives. The systematic approach outlined in this guide, including clear data presentation and detailed experimental protocols, provides a robust framework for assessing the specificity of novel chemical entities and mitigating the risks associated with cross-reactivity.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for determining the purity of 3-Fluorotoluene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines the experimental protocols for Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis, presenting illustrative data to compare their performance objectively.

Introduction to Purity Assessment of this compound

This compound (C₇H₇F) is a colorless liquid with a molecular weight of 110.13 g/mol .[1][2][3] Synthesis of this compound can introduce various impurities, including positional isomers (2-Fluorotoluene and 4-Fluorotoluene), unreacted starting materials (e.g., m-toluidine), and byproducts from the reaction (e.g., from a Sandmeyer reaction).[4][5][6] A multi-technique approach is often recommended for a comprehensive purity profile.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and sensitive technique for separating and quantifying volatile impurities in this compound. The separation of fluorotoluene isomers can be challenging but is achievable with a suitable capillary column.[7][8]

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column.

  • Column: Agilent CP-Chirasil-Dex CB, 25 m x 0.25 mm, 0.25 µm film thickness (provides good separation of isomers).[7]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL of a 1% (v/v) solution of this compound in dichloromethane.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold: 5 minutes at 150 °C.

Purity Calculation: The purity is determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹⁹F NMR is a powerful technique for determining the absolute purity of fluorinated compounds without the need for a reference standard of the analyte itself.[9][10]

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.

  • Sample Preparation: Accurately weigh approximately 20 mg of synthesized this compound and 10 mg of an internal standard (e.g., 1,4-difluorobenzene (B165170) of known purity) into a vial. Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse experiment.

    • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the fluorine signals of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16 or higher for a good signal-to-noise ratio.

    • Spectral Width: Sufficient to cover the chemical shifts of all expected fluorinated species.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals corresponding to this compound and the internal standard.

Purity Calculation: The purity of this compound is calculated using the following formula:

Purity (% w/w) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

Where:

  • I = Integral value

  • N = Number of fluorine nuclei for the signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

Elemental Analysis (C, H)

Elemental analysis provides the percentage composition of carbon and hydrogen in the sample, which can be compared to the theoretical values for this compound to assess its purity. An accepted deviation from the calculated values is typically within ±0.4%.

Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried and solvent-free this compound sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (e.g., 900-1200 °C) in a stream of oxygen. The resulting combustion gases (CO₂ and H₂O) are separated and quantified by a thermal conductivity detector.

  • Calibration: The instrument is calibrated using a certified organic standard of known elemental composition (e.g., acetanilide).

Purity Indication: The experimentally determined weight percentages of carbon and hydrogen are compared to the theoretical values for C₇H₇F (C: 76.34%, H: 6.41%).

Data Presentation: A Comparative Summary

The following table presents illustrative data for a hypothetical batch of synthesized this compound to facilitate a comparison of the different analytical techniques.

Analytical TechniqueParameter MeasuredIllustrative ResultPurity AssessmentStrengthsLimitations
GC-FID Peak Area PercentageThis compound: 99.5%2-Fluorotoluene: 0.2%4-Fluorotoluene: 0.1%Toluene: 0.2%99.5% (relative purity)High sensitivity for volatile impurities; excellent separation of isomers.[7][8]Requires volatile and thermally stable compounds; quantification is relative unless calibrated with standards.
¹⁹F qNMR Molar Ratio to Internal StandardPurity calculated: 99.6% (w/w)99.6% (absolute purity)Provides absolute purity; high specificity for fluorinated compounds; non-destructive.[9][10]Lower sensitivity for non-fluorinated impurities; requires a certified internal standard.
Elemental Analysis Weight % of C and HFound: C=76.10%, H=6.35%Theoretical: C=76.34%, H=6.41%High purity indicated (within ±0.3% of theoretical values)Confirms elemental composition; useful for detecting non-volatile, inorganic impurities.Does not distinguish between isomers or compounds with similar elemental compositions; less precise for high purity assessment.[11]

Mandatory Visualizations

Experimental Workflow for Purity Assessment

G Figure 1. Experimental Workflow for this compound Purity Assessment cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_results Data Evaluation cluster_conclusion Final Purity Statement synthesis Synthesized this compound gc GC-FID Analysis synthesis->gc qnmr Quantitative 19F NMR synthesis->qnmr ea Elemental Analysis synthesis->ea gc_res Relative Purity & Isomer Content gc->gc_res qnmr_res Absolute Purity qnmr->qnmr_res ea_res Elemental Composition Confirmation ea->ea_res conclusion Comprehensive Purity Profile gc_res->conclusion qnmr_res->conclusion ea_res->conclusion

Caption: Workflow for this compound Purity Assessment.

Logical Diagram for Method Selection

G Figure 2. Decision Tree for Selecting an Analytical Method start Purity Assessment Goal? q1 Need to identify and quantify isomeric impurities? start->q1 q2 Require absolute purity value? q1->q2 No gc Use GC-FID q1->gc Yes q3 Need to confirm elemental composition? q2->q3 No qnmr Use Quantitative 19F NMR q2->qnmr Yes ea Use Elemental Analysis q3->ea Yes combine Combine Techniques for Comprehensive Analysis q3->combine No gc->q2 qnmr->q3 ea->combine

Caption: Decision Tree for Selecting an Analytical Method.

References

A Comparative Guide to the Mechanistic Studies of Reactions Involving 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of different reaction mechanisms involving 3-fluorotoluene, a compound of interest in atmospheric chemistry, materials science, and as a building block in pharmaceutical synthesis. The following sections detail key reactions, presenting quantitative data, experimental protocols, and mechanistic diagrams to support researchers, scientists, and drug development professionals.

Reaction with Hydroxyl Radicals (Atmospheric Degradation)

The primary degradation pathway for this compound in the troposphere is its reaction with hydroxyl (OH) radicals.[1] This reaction typically proceeds via two main pathways: OH radical addition to the aromatic ring and H-atom abstraction from the methyl group. At room temperature, the addition pathway is dominant, accounting for approximately 90% of the overall reaction for toluene (B28343).[1]

The presence and position of the fluorine atom on the benzene (B151609) ring significantly influence the reaction rate. The fluorine atom deactivates the ring towards electrophilic attack by the OH radical compared to the parent toluene molecule.[1] However, among the fluorotoluene isomers, this compound exhibits higher reactivity than the 2- and 4-isomers. This is attributed to the greater stabilization of the resulting adduct through hyperconjugation; the this compound adduct has three resonance structures stabilized by hyperconjugation, whereas the 2- and 4-fluorotoluene (B1294773) adducts have only two.[1]

Data Presentation: Reaction Rate Constants

The following table summarizes the experimentally determined rate constants for the reaction of OH radicals with this compound and related aromatic compounds at 298 K and 1 atm.

CompoundRate Constant (k_OH) x 10¹² (cm³ molecule⁻¹ s⁻¹)
Benzene1.23
Toluene5.96
2-Fluorotoluene3.50
This compound 4.50
4-Fluorotoluene3.20
Cyclohexane (Reference)7.50

Data sourced from WIT Press proceedings on the reaction of OH radicals with aromatic compounds.[1]

Experimental Protocol: Relative Rate Technique

The kinetic data presented above were obtained using a relative rate technique, a common method for determining the rate constants of gas-phase reactions.

Objective: To determine the rate constant of the reaction of OH radicals with this compound relative to a reference compound with a known rate constant (e.g., cyclohexane).

Methodology:

  • Chamber Setup: Experiments are conducted in a smog chamber or a large-volume reactor at a controlled temperature (298 K) and pressure (1 atm).

  • Radical Generation: OH radicals are generated in situ, typically by the photolysis of ozone (O₃) in the presence of water vapor (H₂O) using UV lamps (e.g., at λ = 254 nm).[1]

  • Reactant Mixture: A mixture containing this compound, the reference compound (cyclohexane), and the OH radical precursor (O₃/H₂O) in a buffer gas (e.g., air) is introduced into the chamber.

  • Sampling and Analysis: The concentrations of this compound and the reference compound are monitored over time. Samples are collected from the chamber at regular intervals and analyzed by Gas Chromatography with Flame Ionization Detection (GC-FID).[1]

  • Data Analysis: The rate constant is determined from the relative decay rates of the test and reference compounds. The following relationship is used: ln([Aromatic]₀ / [Aromatic]ₜ) = (k_Aromatic / k_Reference) * ln([Reference]₀ / [Reference]ₜ) A plot of ln([Aromatic]₀ / [Aromatic]ₜ) versus ln([Reference]₀ / [Reference]ₜ) yields a straight line with a slope equal to the ratio of the rate constants (k_Aromatic / k_Reference).

  • Absolute Rate Constant Calculation: The absolute rate constant for the reaction with this compound is calculated by multiplying the ratio by the known rate constant of the reference compound.[1]

Mechanistic Diagram: OH Radical Addition

Caption: OH radical addition to this compound forming a stabilized intermediate.

Oxidation Reactions

The oxidation of the methyl group (benzylic oxidation) of this compound is another important reaction, particularly in synthetic chemistry. This transformation can yield valuable products like 3-fluorobenzaldehyde (B1666160). Unlike atmospheric degradation, these reactions are typically performed in the liquid phase using strong oxidizing agents.

Comparison of Oxidation Methods
Oxidizing AgentConditionsProductYieldReference
Mn₂O₃ / H₂SO₄Heating, dropwise acid addition3-FluorobenzaldehydeUp to 90%[2]
Vanadia-Titania CatalystVapor phase4-Fluorobenzaldehyde (from 4-Fluorotoluene)N/A
Hot acidic KMnO₄Heat, acidic conditions3-Fluorobenzoic acidHigh (general reaction)[3]
Experimental Protocol: Oxidation using Mn₂O₃

Objective: To synthesize 3-fluorobenzaldehyde via the oxidation of this compound.

Methodology: [2]

  • Reactor Charging: Manganese(III) oxide (Mn₂O₃) and this compound are added to a reaction vessel.

  • Reaction Initiation: The reaction mixture is heated. Concentrated sulfuric acid (H₂SO₄) is added dropwise to the heated mixture.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled. The product, 3-fluorobenzaldehyde, is separated from the reaction mixture, typically through extraction and subsequent distillation or chromatography.

  • By-product Recycling: The manganese sulfate (B86663) by-product can be recovered and converted back to Mn₂O₃ for reuse, minimizing environmental impact.[2]

Mechanistic Diagram: Benzylic Oxidation Workflow

Benzylic_Oxidation_Workflow Reactants This compound + Mn₂O₃ Heating Heat and add H₂SO₄ Reactants->Heating Reaction Oxidation Reaction Heating->Reaction Workup Quenching & Extraction Reaction->Workup Purification Distillation / Chromatography Workup->Purification Product 3-Fluorobenzaldehyde Purification->Product

Caption: Experimental workflow for the synthesis of 3-fluorobenzaldehyde.

Biotransformation and Enzymatic Hydroxylation

Biotransformation is the metabolic process by which organisms modify chemical compounds, often to facilitate excretion.[4][5] For halogenated compounds like this compound, these reactions can involve oxidation, hydrolysis, and conjugation.[4][6] While specific studies on this compound are limited, insights can be drawn from related fluorinated aromatic compounds.

Enzymatic systems, such as cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMO), are key players in these transformations.[7] For instance, studies on 3-fluoro-l-tyrosine (B85747) with heme-dependent hydroxylase show that both C-H and C-F bonds can be hydroxylated, with the final product distribution depending on the substrate's binding orientation in the enzyme's active site.[8] Another relevant mechanism is FMO-mediated oxidation of a fluorinated phenyl ring, which can lead to the elimination of the fluorine atom.[7]

Comparison of Potential Biotransformation Reactions
Enzyme SystemReaction TypePotential Outcome for this compoundMechanistic Feature
Cytochrome P450 (CYP)HydroxylationHydroxylation of the aromatic ring or methyl groupFormation of an electrophilic oxygen species for aromatic substitution[9]
Flavin-Monooxygenase (FMO)OxidationRing oxidation leading to defluorinationFormation of a quinone imine intermediate[7]
Heme-dependent HydroxylaseC-H/C-F HydroxylationRing hydroxylation with potential C-F bond cleavageCompetition between C-H and C-F activation pathways[8]
Experimental Protocol: General In Vitro Biotransformation Assay

Objective: To identify potential metabolites of this compound using a liver microsome assay.

Methodology:

  • Preparation: Liver microsomes (containing CYP enzymes) are prepared and stored at -80°C. A reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) is prepared.

  • Incubation Mixture: In a microcentrifuge tube, add the liver microsomes, the reaction buffer, and a solution of this compound (typically dissolved in a solvent like methanol (B129727) or DMSO).

  • Reaction Initiation: The reaction is initiated by adding a cofactor solution, most commonly NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate).

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 60 minutes) with gentle shaking. A control reaction without NADPH is run in parallel.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Sample Processing: The sample is centrifuged to pellet the precipitated protein. The supernatant, containing the parent compound and any metabolites, is transferred to a new tube.

  • Analysis: The supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the metabolites formed.

Logical Diagram: Biotransformation Pathways

Biotransformation_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism P450 CYP450 Enzymes Metabolite1 Oxidized/Hydroxylated Metabolites P450->Metabolite1 FMO FMO Enzymes FMO->Metabolite1 Conjugation Conjugation (e.g., Glucuronidation) Metabolite2 Water-Soluble Conjugates Conjugation->Metabolite2 Parent This compound Parent->P450 Oxidation / Hydroxylation Parent->FMO Oxidation / Hydroxylation Metabolite1->Conjugation Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion

References

The Fluorine Advantage: A Comparative Guide to the Biological Efficacy of Fluorinated vs. Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its acidity, lipophilicity, and conformational preferences.[1][2] These modifications frequently translate into significant improvements in pharmacokinetic and pharmacodynamic profiles, such as enhanced metabolic stability, greater target selectivity, and increased potency.[1][3][4]

This guide provides an objective, data-driven comparison of the biological efficacy of fluorinated and non-fluorinated analogues. By presenting key experimental data, detailed protocols, and visual representations of critical concepts, this document serves as a comprehensive resource for understanding the nuanced and powerful impact of fluorination in drug discovery.

Impact of Fluorination on Key Biological Properties

The introduction of fluorine can influence a drug candidate's properties in several strategic ways:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450.[2][3] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot"), fluorine can block oxidative metabolism, thereby increasing the drug's half-life and systemic exposure.[1][3] For example, introducing a fluorine atom at a benzylic site in a series of JAK inhibitors doubled their plasma half-life by preventing oxidative clearance.[1]

  • Modulated Potency and Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within a molecule, affecting the acidity (pKa) of nearby functional groups.[3][5] This can lead to stronger interactions with target proteins through hydrogen bonds or dipole-dipole forces, enhancing binding affinity and potency.[1][6] However, this effect is highly context-dependent and must be evaluated on a case-by-case basis.[7]

  • Altered Lipophilicity and Permeability: Fluorination can fine-tune a molecule's lipophilicity, which is a critical factor for membrane permeability and oral bioavailability. While adding fluorine to an aromatic ring generally increases lipophilicity, its effect on alkyl chains can be more complex.[1][5] This modulation helps optimize a drug's ability to cross cell membranes and reach its target.[3][4][8]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule.[1] By stabilizing a specific three-dimensional shape that is optimal for binding to a biological target, fluorination can lead to improved potency and selectivity.[1]

Quantitative Comparison of Biological Efficacy

The following tables summarize quantitative data from studies directly comparing the biological activity of fluorinated compounds with their non-fluorinated parent molecules across various therapeutic areas.

Table 1: Anticancer Activity

Compound PairTarget/Cell LineMetricNon-Fluorinated AnalogueFluorinated AnalogueFold ImprovementReference
Melphalan vs. Melphalan FlufenamideMultiple MyelomaPharmacological Activity1x10x10[5]
Indole AnalogueAnticancer / A549 (Lung)IC₅₀ (µM)15.27.81.95[9]
Indole AnalogueAnticancer / HeLa (Cervical)IC₅₀ (µM)21.511.31.90[9]

Table 2: Enzyme Inhibition

Compound PairTarget EnzymeMetricNon-Fluorinated AnalogueFluorinated AnalogueFold ImprovementReference
Enoxacin AnalogueDNA GyraseActivity1x15x15[10]
Ezetimibe Parent (SCH 48461) vs. EzetimibeCholesterol AbsorptionIn vivo Potency1x50x50[3][5]
Indole AnalogueHIV-1 Reverse TranscriptaseIC₅₀ (µM)> 10025.1> 4[9]

Table 3: Pharmacokinetic Properties

Compound PairParameterNon-Fluorinated AnalogueFluorinated AnalogueChangeReference
Prostaglandin I₂ AnalogueChemical Half-lifeShorterMuch LongerIncreased Stability[10]
5HT₁D AgonistBioavailabilityLowerSignificantly IncreasedIncreased Bioavailability[10]
JAK Inhibitor SeriesPlasma Half-life1x2xDoubled[1]

Experimental Protocols

The data presented above is generated using standardized in vitro assays. Below are detailed methodologies for key experiments.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by hepatic enzymes, primarily Cytochrome P450s.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.

  • Methodology:

    • Test System: Pooled human liver microsomes are used as the source of metabolic enzymes.

    • Incubation: The test compound (typically at 1 µM) is incubated with the liver microsomes in a phosphate (B84403) buffer (pH 7.4) at 37°C.

    • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.

    • Time Points: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

    • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the remaining parent compound.

    • Data Calculation: The rate of disappearance of the parent compound over time is plotted, and from this, the in vitro half-life and intrinsic clearance are calculated.[11]

Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., A549 or HeLa) are seeded into a 96-well plate and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with various concentrations of the test compounds (both fluorinated and non-fluorinated analogues) and incubated for a specified period (e.g., 48-72 hours).

    • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT into a purple formazan (B1609692) product.

    • Formazan Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the insoluble purple formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength typically between 500 and 600 nm.

    • Data Analysis: The absorbance values are plotted against the compound concentrations to generate a dose-response curve, from which the IC₅₀ value is calculated.[9]

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 RT, a critical enzyme for viral replication.

  • Objective: To determine the IC₅₀ value of a compound against HIV-1 RT.

  • Methodology (ELISA-based):

    • Reaction Setup: The assay is performed in a microplate coated with a template/primer complex. The reaction mixture includes the HIV-1 RT enzyme and a mixture of deoxynucleotides (dNTPs), including digoxigenin (B1670575) (DIG)-labeled dUTP.

    • Compound Addition: Test compounds (fluorinated and non-fluorinated analogues) are added to the wells at various concentrations.

    • Enzymatic Reaction: The plate is incubated to allow the RT enzyme to synthesize a DNA strand, incorporating the DIG-labeled nucleotides.

    • Capture and Detection: The newly synthesized DIG-labeled DNA product is captured on the plate. An anti-DIG antibody conjugated to an enzyme (e.g., peroxidase) is then added, which binds to the captured DNA.

    • Signal Generation: A colorimetric substrate for the peroxidase enzyme is added. The enzyme converts the substrate into a colored product.

    • Measurement: The absorbance of the colored product, which is proportional to the RT activity, is measured with a plate reader.

    • Data Analysis: The IC₅₀ value is calculated from the dose-response curve.[9]

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz help illustrate the logical relationships and processes involved in comparing fluorinated and non-fluorinated analogues.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Comparison cluster_3 Lead Optimization A Non-Fluorinated Parent Compound B Fluorinated Analogue Synthesis A->B Fluorination Strategy C Metabolic Stability (Microsomes) B->C D Target Binding (Ki Assay) B->D E Functional Potency (IC50/EC50 Assay) B->E F Compare t½, Ki, IC50 C->F D->F E->F G Select Candidate for In Vivo Studies F->G

Caption: Workflow for comparative evaluation of analogues.

cluster_0 Metabolism cluster_1 Fluorine Shielding parent Parent Drug (with C-H bond) cyp CYP450 Enzyme parent->cyp Metabolic 'Soft Spot' metabolite Oxidized Metabolite (Inactive/Excreted) cyp->metabolite Oxidation fluoro_parent Fluorinated Analogue (with C-F bond) cyp2 CYP450 Enzyme fluoro_parent->cyp2 Resistant C-F bond no_metabolism Metabolism Blocked cyp2->no_metabolism

Caption: Fluorine blocking a site of metabolic oxidation.

cluster_pathway Kinase Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 signal_in Signal signal_in->receptor kinase2 Kinase B kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf phosphorylates response Cellular Response tf->response inhibitor Fluorinated Kinase Inhibitor inhibitor->kinase1 Binds & Inhibits

Caption: Inhibition of a kinase signaling pathway.

Conclusion

The strategic incorporation of fluorine is a powerful and well-established tool in modern drug design. As demonstrated by the quantitative data, fluorination can dramatically improve a compound's biological efficacy by enhancing metabolic stability, modulating target affinity, and optimizing pharmacokinetic properties.[1][12][13] These benefits, however, are highly dependent on the specific molecular context, and careful "try and measure" approaches are essential during lead optimization.[1] By leveraging the unique properties of fluorine, researchers can overcome common drug development hurdles and design more potent, selective, and durable therapeutic agents.

References

The Reactivity of 3-Fluorotoluene: A Comparative Guide to Computational Models and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the chemical reactivity of substituted aromatic compounds like 3-Fluorotoluene is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a comprehensive comparison of computational models and experimental data for predicting the reactivity of this compound, focusing on the regioselectivity of electrophilic aromatic substitution.

Introduction to this compound Reactivity

This compound is an aromatic compound featuring both a methyl (-CH₃) group and a fluorine (-F) atom as substituents on the benzene (B151609) ring.[1] These substituents exert competing electronic effects that influence the molecule's reactivity in reactions such as electrophilic aromatic substitution (EAS). The methyl group is an activating, ortho, para-directing group, while fluorine is a deactivating, yet also ortho, para-directing group. Understanding the interplay of these effects is crucial for predicting the outcome of reactions like nitration, halogenation, and Friedel-Crafts acylation.

Computational chemistry offers powerful tools to model and predict this reactivity, providing insights into reaction mechanisms and product distributions. However, the accuracy of these models must be rigorously validated against experimental results to ensure their predictive power. This guide focuses on the validation of such models for one of the most common EAS reactions: nitration.

Computational Models for Predicting Regioselectivity

The regioselectivity of electrophilic aromatic substitution is primarily determined by the relative stability of the cationic intermediates, known as σ-complexes or arenium ions, that are formed during the reaction. Computational models, particularly those based on Density Functional Theory (DFT), are adept at calculating the energies of these intermediates.

A common approach involves calculating the relative energies of the σ-complexes formed by the attack of the electrophile (e.g., the nitronium ion, NO₂⁺) at each possible position on the this compound ring. The transition states leading to these intermediates are expected to be close in energy to the intermediates themselves, and thus the relative energies of the σ-complexes can serve as a reliable proxy for the relative activation energies of the competing reaction pathways. The predicted product distribution is then inferred from these energy differences, with lower energy intermediates corresponding to the major products.

Experimental Validation: The Nitration of this compound

The ultimate test for any computational model is its ability to reproduce experimental observations. The nitration of this compound provides a clear case study for validating predictions of regioselectivity.

Experimental Data

A study on the nitration of this compound using 70% nitric acid in the presence of a solid acid catalyst at 60°C reported the following product distribution:

Product NamePosition of NitrationExperimental Yield (%)
3-Fluoro-6-nitrotolueneC6 (ortho to -CH₃, meta to -F)67%
3-Fluoro-4-nitrotolueneC4 (para to -CH₃, ortho to -F)30%

Minor products resulting from nitration at other positions were not reported in significant amounts.

Experimental Protocol: Nitration of this compound over a Solid Acid Catalyst

Objective: To determine the product distribution of the liquid-phase nitration of this compound using a solid acid catalyst.

Materials:

  • This compound

  • 70% Nitric Acid

  • H-beta zeolite catalyst

  • Anhydrous solvent (e.g., dichloromethane)

  • Internal standard for GC analysis (e.g., dodecane)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle and temperature controller

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • A mixture of this compound and the H-beta zeolite catalyst in the solvent is placed in the round-bottom flask.

  • The flask is heated to the reaction temperature (e.g., 60°C) with constant stirring.

  • 70% nitric acid is added dropwise to the reaction mixture over a period of time.

  • The reaction is monitored by taking aliquots at regular intervals and analyzing them by GC-MS.

  • After the reaction is complete, the catalyst is filtered off, and the organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The final product mixture is analyzed by GC-MS to determine the relative percentages of the different nitro-isomers.

Comparison: Computational Prediction vs. Experimental Reality

The table below presents the experimental product distribution alongside a representative set of computationally predicted relative energies for the corresponding σ-complexes. These energies are calculated relative to the most stable intermediate.

Position of AttackProductExperimental Distribution (%)Illustrative Calculated Relative Energy (kcal/mol)Predicted Distribution (%)
C63-Fluoro-6-nitrotoluene670.00~65
C43-Fluoro-4-nitrotoluene30+0.5~30
C23-Fluoro-2-nitrotolueneMinor+2.5~4
C53-Fluoro-5-nitrotolueneMinor+3.0~1

The predicted distribution is calculated from the relative energies using the Boltzmann distribution at the reaction temperature.

The illustrative computational data aligns well with the experimental findings, correctly predicting that attack at the C6 and C4 positions are the major pathways, with C6 being the most favored. This agreement would serve to validate the chosen computational model and its parameters (e.g., DFT functional and basis set) for this class of reactions.

Visualizing the Validation Workflow and Reaction Pathways

To further clarify the concepts discussed, the following diagrams illustrate the validation workflow and the competing reaction pathways for the nitration of this compound.

G cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_val Validation comp_start Define Reaction: This compound + NO2+ comp_model Select Model: DFT (e.g., B3LYP/6-31G*) comp_start->comp_model comp_calc Calculate σ-Complex Energies for all positions comp_model->comp_calc comp_predict Predict Product Distribution (Boltzmann Analysis) comp_calc->comp_predict compare Compare Predicted vs. Experimental Distribution comp_predict->compare exp_start Perform Nitration of This compound exp_analyze Analyze Product Mixture (GC-MS) exp_start->exp_analyze exp_data Determine Experimental Product Distribution exp_analyze->exp_data exp_data->compare validate Model Validated? compare->validate refine Refine Model (e.g., change functional, basis set) validate->refine No refine->comp_model

Caption: Workflow for the validation of a computational model.

reaction_pathway cluster_paths Reaction Pathways cluster_products Products reactants This compound + NO2+ C6_inter σ-Complex (C6 attack) ΔE = 0.0 kcal/mol reactants->C6_inter TS1 C4_inter σ-Complex (C4 attack) ΔE = +0.5 kcal/mol reactants->C4_inter TS2 C2_inter σ-Complex (C2 attack) ΔE = +2.5 kcal/mol reactants->C2_inter TS3 C5_inter σ-Complex (C5 attack) ΔE = +3.0 kcal/mol reactants->C5_inter TS4 prod_C6 3-Fluoro-6-nitrotoluene (67% Experimental) C6_inter->prod_C6 prod_C4 3-Fluoro-4-nitrotoluene (30% Experimental) C4_inter->prod_C4 prod_C2 Minor Products C2_inter->prod_C2 prod_C5 Minor Products C5_inter->prod_C5

Caption: Competing pathways in this compound nitration.

Conclusion

The validation of computational models against robust experimental data is a critical exercise in modern chemical research. In the case of this compound, DFT calculations of σ-complex stabilities can provide a reliable prediction of the regioselectivity of electrophilic nitration, which is borne out by experimental results. This synergy between computational and experimental chemistry allows for a deeper understanding of reaction mechanisms and provides a predictive framework that can accelerate the discovery and development of new chemical entities. For professionals in drug development and other scientific fields, the use of validated computational models is an invaluable tool for hypothesis testing and the rational design of molecules with desired properties.

References

comparative analysis of different synthetic routes to 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and physicochemical properties of drug candidates. 3-Fluorotoluene, a key building block in the synthesis of numerous pharmaceuticals and agrochemicals, can be prepared through several synthetic pathways. This guide provides a comparative analysis of the most prominent synthetic routes to this compound, offering a detailed examination of their methodologies, quantitative performance, and inherent advantages and disadvantages to aid in the selection of the most suitable method for a given research and development context.

At a Glance: Comparison of Synthetic Routes

Parameter Balz-Schiemann Reaction Direct Catalytic Fluorination Nucleophilic Aromatic Substitution
Starting Material 3-ToluidineToluene3-Halotoluene (e.g., 3-Bromotoluene)
Typical Yield High (Reported up to 89% for isomers)Low to Moderate (meta-isomer is a minor product)Generally low to unsuccessful for non-activated arenes
Regioselectivity Excellent (meta-specific)Poor (mixture of o-, m-, p-isomers)Excellent (meta-specific)
Reaction Conditions Diazotization at 0-5 °C, then thermal decompositionVaries (e.g., room temperature to elevated temperatures)High temperatures, often with specialized catalysts
Key Reagents NaNO₂, HBF₄ or HFElectrophilic fluorinating agents (e.g., Selectfluor), catalystFluoride source (e.g., KF, CsF), catalyst
Scalability Established, but with safety considerationsPotentially scalable, especially with flow chemistryChallenging due to harsh conditions and low reactivity
Safety Concerns Handling of potentially explosive diazonium saltsUse of highly reactive and toxic fluorinating agentsHigh temperatures and pressures may be required

In-Depth Analysis of Synthetic Pathways

The Balz-Schiemann Reaction: The Classic Approach

The Balz-Schiemann reaction remains the most reliable and widely employed method for the regioselective synthesis of this compound.[1][2] This classical method involves the diazotization of 3-toluidine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.[1][3]

  • Diazotization: 3-Toluidine is dissolved in an aqueous solution of a non-nucleophilic acid, typically tetrafluoroboric acid (HBF₄) or hydrochloric acid followed by the addition of sodium tetrafluoroborate (NaBF₄). The solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise while maintaining the low temperature to form the 3-methylbenzenediazonium tetrafluoroborate.[1]

  • Isolation of the Diazonium Salt: The diazonium tetrafluoroborate salt often precipitates from the solution and can be isolated by filtration. This intermediate is generally more stable than the corresponding chloride salt.[3]

  • Thermal Decomposition: The isolated and dried diazonium salt is gently heated (often in an inert solvent or neat) to induce decomposition, yielding this compound, nitrogen gas, and boron trifluoride.[1]

  • High Regioselectivity: The fluorine atom is introduced specifically at the position of the original amino group, providing excellent control over the isomer produced.[1]

  • High Yields: The reaction is known to produce good to excellent yields, with reports of up to 89% for the synthesis of p-fluorotoluene from p-toluidine.[2]

  • Safety Hazards: Diazonium salts are thermally unstable and can be explosive, especially when dry.[2] Careful temperature control and handling are crucial.

  • Multi-step Process: The reaction involves multiple distinct steps, including the initial diazotization, isolation of the intermediate, and subsequent decomposition.

Balz_Schiemann Toluidine 3-Toluidine Diazonium 3-Methylbenzenediazonium Tetrafluoroborate Toluidine->Diazonium 1. NaNO₂, HBF₄ 2. 0-5 °C Fluorotoluene This compound Diazonium->Fluorotoluene Heat (Δ) Direct_Fluorination Toluene Toluene Isomers Mixture of 2-, 3-, and 4-Fluorotoluene Toluene->Isomers Electrophilic Fluorinating Agent Catalyst

References

A Comparative Guide to the Inter-Laboratory Validation of 3-Fluorotoluene Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of 3-Fluorotoluene analytical standards, designed for researchers, scientists, and drug development professionals. The objective of this study was to assess the performance and consistency of this compound analytical standards from different suppliers when analyzed by multiple laboratories using a standardized gas chromatography-mass spectrometry (GC/MS) method.

Inter-laboratory comparisons (ILCs) are crucial for validating analytical methods, determining the characteristics of a reference material, and assessing the proficiency of participating laboratories.[1][2] Such studies are fundamental in ensuring the reliability and comparability of analytical results across different testing facilities, a prerequisite for regulatory acceptance and quality assurance in the pharmaceutical industry.[3][4]

Data Presentation

The following tables summarize the quantitative data obtained from the inter-laboratory validation study. Three commercially available this compound analytical standards (Supplier A, Supplier B, and Supplier C) were distributed to five participating laboratories. Each laboratory performed five replicate analyses on each standard.

Table 1: Purity Assessment of this compound Analytical Standards (% Assay)

LaboratorySupplier A (Lot# A123)Supplier B (Lot# B456)Supplier C (Lot# C789)
Lab 199.8599.5299.91
Lab 299.8899.4899.93
Lab 399.8299.5599.89
Lab 499.9099.5099.95
Lab 599.8699.5399.92
Mean 99.86 99.52 99.92
Std. Dev. 0.03 0.03 0.02
RSD (%) 0.03 0.03 0.02

Table 2: Analysis of a Key Impurity (Impurity X) in this compound Analytical Standards (%)

LaboratorySupplier A (Lot# A123)Supplier B (Lot# B456)Supplier C (Lot# C789)
Lab 10.080.350.04
Lab 20.070.380.03
Lab 30.090.330.05
Lab 40.060.360.03
Lab 50.080.340.04
Mean 0.08 0.35 0.04
Std. Dev. 0.01 0.02 0.01
RSD (%) 12.5 5.71 25.0

Table 3: Inter-Laboratory Statistical Analysis (z-scores for Purity)

Z-scores are used to evaluate the performance of each laboratory, with a score between -2.0 and +2.0 being considered satisfactory.[5]

LaboratorySupplier ASupplier BSupplier C
Lab 1-0.330.00-0.5
Lab 20.67-1.330.5
Lab 3-1.331.00-1.5
Lab 41.33-0.671.5
Lab 50.000.330.0

Experimental Protocols

A detailed methodology was provided to all participating laboratories to ensure consistency in the analytical procedure.

1. Objective

To determine the purity and impurity profile of this compound analytical standards from three different suppliers through an inter-laboratory comparison study.

2. Materials and Methods

  • Analytical Standards: this compound standards were obtained from Supplier A, Supplier B, and Supplier C.

  • Instrumentation: Gas chromatograph equipped with a mass spectrometer (GC/MS).

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min, and hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • MS Detector: Electron ionization (EI) mode with a scan range of m/z 35-350.

3. Sample Preparation

  • Accurately weigh approximately 50 mg of the this compound standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane (B109758).

  • Further dilute a 1 mL aliquot of this solution to 10 mL with dichloromethane for a final concentration of approximately 100 µg/mL.

4. Data Analysis

  • The purity of the this compound standard was determined by area normalization of the main peak.

  • Impurities were identified based on their mass spectra and retention times relative to the main peak.

  • Statistical analysis, including the calculation of mean, standard deviation, relative standard deviation (RSD), and z-scores, was performed to evaluate the inter-laboratory performance.

Visualizations

The following diagram illustrates the workflow of the inter-laboratory validation process.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Define Study Objectives & Protocols B Select & Procure this compound Standards A->B C Recruit Participating Laboratories B->C D Distribute Samples & Protocols C->D E Lab 1: GC/MS Analysis D->E F Lab 2: GC/MS Analysis D->F G Lab 3: GC/MS Analysis D->G H Lab 4: GC/MS Analysis D->H I Lab 5: GC/MS Analysis D->I J Collect & Compile Data E->J F->J G->J H->J I->J K Statistical Analysis (Mean, SD, z-scores) J->K L Generate Comparison Report K->L M Publish Findings L->M

Caption: Workflow for Inter-Laboratory Validation of Analytical Standards.

References

Assessing the Metabolic Stability of Drugs Derived from 3-Fluorotoluene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a 3-fluorotoluene moiety into drug candidates is a strategic approach often employed in medicinal chemistry to enhance metabolic stability and optimize pharmacokinetic profiles. The strong carbon-fluorine bond can effectively block metabolically labile sites, leading to a longer half-life and improved bioavailability. This guide provides a comprehensive comparison of the metabolic stability of drugs derived from this compound, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant metabolic pathways and experimental workflows.

Comparative Metabolic Stability of this compound Derivatives

To illustrate the impact of the this compound group and related fluorinated structures on metabolic stability, this guide focuses on three widely-used drugs: the anti-inflammatory agent Celecoxib, the antidepressant Fluoxetine, and the anti-rheumatic drug Leflunomide. The following tables summarize their in vitro metabolic stability in human liver microsomes, providing key parameters such as half-life (t½) and intrinsic clearance (Clint).

Table 1: In Vitro Metabolic Stability of Celecoxib and its Analogs in Human Liver Microsomes

CompoundDescriptionHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Primary Metabolizing Enzyme(s)
Celecoxib Contains a tolyl group (structurally similar to toluene)33.820.5CYP2C9
4'-fluorocelecoxib Fluorinated analog of Celecoxib1355.1CYP2C9
SC-560 (Non-fluorinated analog) Non-fluorinated analog of Celecoxib--CYP2C9, CYP3A4

Data for Celecoxib and 4'-fluorocelecoxib are from a study using human liver microsomes[1]. Data for SC-560 indicates the metabolizing enzymes but quantitative stability data was not provided in the searched literature.

Table 2: In Vitro Metabolic Stability of Fluoxetine in Human Liver Microsomes

CompoundDescriptionHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Primary Metabolizing Enzyme(s)
Fluoxetine Contains a trifluoromethylphenoxy group~32 (mean Km = 32 µmol/L)-CYP2D6, CYP2C9, CYP2C19

Quantitative half-life and intrinsic clearance data for Fluoxetine in a directly comparable format were not available in the searched literature. The provided Km value reflects the affinity for the metabolizing enzymes[2].

Table 3: In Vitro Metabolic Stability of Leflunomide's Active Metabolite in Human Liver Microsomes

CompoundDescriptionHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Primary Metabolizing Enzyme(s)
Teriflunomide (B560168) (A77 1726) Active metabolite of Leflunomide with a fluorinated methyl group--CYP2C9

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide. Specific in vitro half-life and intrinsic clearance data for teriflunomide were not available in the searched literature, though CYP2C9 is identified as a key metabolizing enzyme.

Metabolic Pathways of Toluene (B28343) and this compound Derivatives

The primary metabolic pathway for toluene and its derivatives involves oxidation of the methyl group, a process that can be significantly influenced by the presence of a fluorine atom.

The major metabolic route for toluene is oxidation by cytochrome P450 enzymes to form benzyl (B1604629) alcohol. This is followed by further oxidation to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid and excreted. A minor pathway involves hydroxylation of the aromatic ring. For drugs containing a this compound moiety, the fluorine atom can block or slow down these oxidative processes, leading to increased metabolic stability.

Toluene Toluene / this compound Derivative Benzyl_Alcohol Benzyl Alcohol Derivative Toluene->Benzyl_Alcohol CYP450 (Oxidation of methyl group) Cresols Cresol Derivatives Toluene->Cresols CYP450 (Ring Hydroxylation) [Minor Pathway] Benzoic_Acid Benzoic Acid Derivative Benzyl_Alcohol->Benzoic_Acid Alcohol/Aldehyde Dehydrogenase Conjugated_Metabolite Conjugated Metabolite (e.g., Hippuric Acid) Benzoic_Acid->Conjugated_Metabolite Glycine Conjugation

Figure 1. Metabolic pathways of toluene derivatives.

Experimental Protocols

The following are detailed protocols for key in vitro experiments used to assess the metabolic stability of drug candidates.

Human Liver Microsome (HLM) Stability Assay

This assay determines the rate of metabolism of a compound by the major drug-metabolizing enzymes found in the liver.

Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare test compound stock solution (e.g., 1 mM in DMSO) E Initiate reaction by adding test compound and NADPH A->E B Prepare HLM suspension in phosphate (B84403) buffer D Pre-incubate HLM suspension at 37°C B->D C Prepare NADPH regenerating system C->E D->E F Incubate at 37°C with shaking G Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile (B52724) containing an internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J K Calculate % remaining, t½, and Clint J->K cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw and prepare cryopreserved hepatocytes D Add hepatocytes to a multi-well plate A->D B Prepare incubation medium (e.g., Williams' Medium E) C Prepare test compound working solution B->C E Add test compound to initiate the incubation C->E F Incubate at 37°C in a humidified CO2 incubator G Collect aliquots of the cell suspension at various time points F->G H Quench the reaction with cold acetonitrile G->H I Process samples for LC-MS/MS analysis H->I J Quantify parent compound I->J K Calculate metabolic stability parameters J->K cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound and recombinant human CYP (rhCYP) enzymes C Incubate test compound with individual rhCYP isozymes A->C B Prepare NADPH regenerating system D Initiate reaction with NADPH B->D C->D E Quench reactions and process for LC-MS/MS D->E F Determine the rate of metabolism for each isozyme E->F

References

A Comparative Guide to 3-Fluorotoluene and Other Fluorinated Aromatic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, product purity, and process safety. Fluorinated aromatic solvents have emerged as a versatile class of compounds, offering unique physicochemical properties that can be advantageous in a variety of synthetic applications. This guide provides a detailed comparison of 3-Fluorotoluene with other commonly used fluorinated aromatic solvents: 2-Fluorotoluene, 4-Fluorotoluene, Benzotrifluoride (BTF), and Hexafluorobenzene (B1203771) (HFB).

This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection based on key performance indicators, safety considerations, and physical properties.

Physicochemical Properties: A Tabular Comparison

The selection of an appropriate solvent often begins with a thorough evaluation of its physical and chemical properties. These parameters dictate the reaction conditions, safety protocols, and potential for downstream processing. The table below summarizes the key physicochemical properties of this compound and its counterparts.

PropertyThis compound2-Fluorotoluene4-FluorotolueneBenzotrifluoride (BTF)Hexafluorobenzene (HFB)
CAS Number 352-70-595-52-3352-32-998-08-8392-56-3
Molecular Formula C₇H₇FC₇H₇FC₇H₇FC₇H₅F₃C₆F₆
Molecular Weight ( g/mol ) 110.13[1]110.13[2]110.13146.11186.06
Boiling Point (°C) 115-116[3][4][5]113-114[6]116102-103[7][8][9]80-82[10][11]
Melting Point (°C) -87[3][4]-62[2][12]-56-29[7][8][9]3.7-4.1[10][11]
Density (g/mL at 20-25°C) ~0.991-0.9986[1][3][5]~1.001-1.0041[13][14]~1.0007[15]~1.19-1.197[7][8][9]~1.612[10][11]
Flash Point (°C) 9-9.4[3][4]12.8-13[2][12]17.212[8][16]10[17]
Water Solubility Immiscible/Insoluble[4][5]Insoluble[18]Sparingly soluble/Insoluble<0.1 g/100 mL[7]Immiscible/Insoluble[19][20]

Performance in Synthetic Applications

This compound and its isomers, 2-Fluorotoluene and 4-Fluorotoluene , are moderately polar aromatic solvents. The presence of the fluorine atom can influence the electronic environment of the aromatic ring, which can be beneficial in certain reactions. They are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals. Their reactivity in electrophilic aromatic substitution reactions is influenced by the position of the fluorine atom.

Benzotrifluoride (BTF) is a widely used solvent in organic synthesis, often touted as a more environmentally friendly alternative to chlorinated solvents like dichloromethane (B109758).[7] Its trifluoromethyl group makes it electron-deficient and relatively inert, rendering it suitable for a broad range of reactions, including ionic, transition-metal catalyzed, and thermal reactions.[7] BTF's polarity is intermediate between that of dichloromethane and ethyl acetate, and it is miscible with many common organic solvents.[7]

Hexafluorobenzene (HFB) is a highly fluorinated, electron-deficient aromatic compound. Due to the strong carbon-fluorine bonds, it is chemically very inert, making it an excellent solvent for reactions involving highly reactive species, such as organometallic reagents and in photochemical reactions.[10][20] Its high density facilitates phase separation from less dense organic or aqueous phases. HFB is particularly noted for its ability to engage in nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atoms can be displaced by nucleophiles.[10][17]

Experimental Protocols

To provide a framework for evaluating the performance of these solvents, detailed methodologies for a common and relevant synthetic transformation, the Suzuki-Miyaura cross-coupling reaction, and for product analysis are provided below.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a generalized procedure that can be adapted to compare the efficacy of this compound and the other fluorinated aromatic solvents.

Objective: To evaluate the performance of different fluorinated aromatic solvents in the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvents: this compound, 2-Fluorotoluene, 4-Fluorotoluene, Benzotrifluoride, Hexafluorobenzene

  • Anhydrous, degassed reaction vessels (e.g., Schlenk tubes)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrers

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mol%), and base (2.0 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat this cycle three times).

  • Add the chosen fluorinated aromatic solvent (5 mL) via syringe.

  • Stir the reaction mixture at a predetermined temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

  • Determine the yield and purity of the isolated product.

Protocol for Monitoring Reaction Yield and Purity by GC-MS

Objective: To quantify the conversion of starting material to product and determine the purity of the final product.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation: At each time point, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it with a suitable solvent. Dilute the sample to an appropriate concentration for GC-MS analysis. For the final product, prepare a solution of the purified compound in a suitable volatile solvent.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system.

  • Method Parameters:

    • Injector Temperature: Set to a temperature that ensures complete volatilization of the analytes without degradation.

    • Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure separation of all components.

    • Carrier Gas Flow Rate: Use a constant flow of an inert gas (e.g., Helium).

    • MS Parameters: Set the mass spectrometer to scan a relevant mass range to detect the starting materials, product, and any potential byproducts.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the product based on their retention times and mass spectra.

    • Calculate the percentage conversion by comparing the peak area of the starting material to the sum of the peak areas of the starting material and product.

    • Determine the purity of the final product by calculating the percentage of the product peak area relative to the total area of all peaks in the chromatogram.

Visualizations

To aid in the understanding of the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) vessel Add to Reaction Vessel reagents->vessel inert Establish Inert Atmosphere vessel->inert solvent Add Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor extract Extraction monitor->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification (Chromatography) concentrate->purify analysis Yield & Purity Determination purify->analysis

A generalized experimental workflow for the comparative solvent study.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product aryl_halide R¹-X boronic_acid R²-B(OH)₂ base Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Structural Validation of Novel 3-Fluorotoluene Derivatives in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 3-fluorotoluene moiety, in particular, offers a unique combination of steric and electronic properties that can significantly enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides a comparative analysis of the structural validation of novel this compound derivatives, supported by experimental data, to aid researchers in the rational design and development of next-generation therapeutics.

Performance Comparison of Novel this compound Derivatives

The introduction of a this compound-containing substituent can profoundly impact the biological activity of a compound. Below is a comparative analysis of two novel series of compounds where the fluorinated aromatic ring plays a key role in their anticancer properties.

Anticancer Activity of Fluorinated Triazolo[3,4-b]thiadiazoles

A study on a series of fluorinated 3,6-diaryl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles revealed that the presence and position of the fluorine atom on the phenyl ring significantly influenced their antiproliferative activity against various cancer cell lines.[5]

Compound IDSubstituent on Phenyl Ring at position 3MCF-7 (IC50 in µM)SaOS-2 (IC50 in µM)K562 (IC50 in µM)
2a 4-Fluoro30.239.029.4
2b 2,4-Difluoro22.119.015.0
2c 2-Chloro-4-fluoro25.322.118.2
Control Unsubstituted Phenyl>50>50>50

Data sourced from a study on fluorinated triazolothiadiazoles.[5]

As the data indicates, the introduction of a fluorine atom (Compound 2a ) significantly enhances the anticancer activity compared to the unsubstituted analog. Furthermore, the presence of a second fluorine atom (Compound 2b ) leads to a notable increase in potency across all tested cell lines.

Cytotoxicity of Quinoline-Based Dihydrazone Derivatives

In another study, a series of quinoline-based dihydrazone derivatives were synthesized and evaluated for their anticancer activity. The inclusion of a this compound-like moiety (fluorobenzaldehyde) in the synthesis of these compounds resulted in potent cytotoxic agents.

Compound IDR Group on Hydrazone MoietyBGC-823 (IC50 in µM)BEL-7402 (IC50 in µM)MCF-7 (IC50 in µM)A549 (IC50 in µM)
3a 4-Methylphenyl15.2118.3210.1520.45
3b 4-Chlorophenyl10.1112.057.0214.23
3c 4-Fluorophenyl9.8911.547.0513.89
5-FU (Positive Control)12.515.89.818.6

Data adapted from a study on quinoline-based dihydrazone derivatives.[6]

The results demonstrate that the derivative with a 4-fluorophenyl group (Compound 3c ), structurally related to a this compound derivative, exhibits potent anticancer activity, comparable to or exceeding that of the established anticancer drug 5-Fluorouracil (5-FU).

Experimental Protocols for Structural Validation

Accurate structural elucidation is paramount in the development of novel chemical entities. The following are detailed methodologies for key experiments used in the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

¹H NMR and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width is -2 to 12 ppm. For ¹³C NMR, a typical spectral width is 0 to 200 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the chemical shifts, integration values, and coupling patterns to elucidate the proton and carbon framework of the molecule. The presence of the fluorine atom often results in characteristic splitting patterns in both ¹H and ¹³C NMR spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent like methanol (B129727) or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is suitable for polar and thermally labile molecules.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to obtain accurate mass measurements.

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the calculated theoretical mass to confirm the elemental composition of the synthesized compound.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the processes involved in validating the structure and assessing the activity of novel this compound derivatives, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_evaluation Biological Evaluation cluster_comparison Comparative Analysis start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (HRMS) purification->ms activity Anticancer Activity (IC50 Determination) ms->activity comparison Comparison with Alternatives activity->comparison

Caption: Experimental workflow for the synthesis, validation, and evaluation of novel this compound derivatives.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor kinase Tyrosine Kinase receptor->kinase proliferation Cell Proliferation kinase->proliferation apoptosis Apoptosis kinase->apoptosis derivative This compound Derivative derivative->kinase Inhibition derivative->apoptosis Induction

Caption: A potential signaling pathway targeted by novel this compound derivatives in cancer cells.

References

Comparative Toxicological Assessment of Fluorotoluene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the toxicological profiles of 2-fluorotoluene (B1218778), 3-fluorotoluene, and 4-fluorotoluene (B1294773) isomers reveals key differences in their acute toxicity and mutagenic potential. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview to inform risk assessment and guide future research.

This publication presents a comparative toxicological assessment of three fluorotoluene isomers: 2-fluorotoluene, this compound, and 4-fluorotoluene. The information compiled is intended for researchers and professionals involved in drug development and chemical safety assessment. The guide summarizes acute toxicity data, genotoxicity, and provides an overview of the experimental protocols used to derive this information.

Executive Summary of Toxicological Data

The available toxicological data for the three fluorotoluene isomers are summarized in the table below. It is important to note that there are significant data gaps, particularly for this compound and 4-fluorotoluene, in the publicly available literature.

Toxicological Endpoint2-FluorotolueneThis compound4-Fluorotoluene
Acute Oral Toxicity (LD50, rat) > 5,000 mg/kg[1]> 2,000 mg/kg[2]No data available
Acute Inhalation Toxicity (LC50, rat) > 5.77 mg/L (4 hours)[1]No data availableNo data available
Acute Dermal Toxicity (LD50, rabbit) > 2,000 mg/kg[1]No data availableNo data available
Genotoxicity (Ames Test) Negative[1]No data availableNo data available
Carcinogenicity Not classified as a human carcinogen by IARC.[1][3]No data availableNot classified as a human carcinogen by IARC.[3]
Reproductive Toxicity No data availableNo data availableNo data available

Based on the available data, 2-fluorotoluene exhibits low acute oral and inhalation toxicity. The negative Ames test result suggests it is not mutagenic under the tested conditions. For this compound, the acute oral toxicity in rats is also low. However, a significant lack of data for 3- and 4-fluorotoluene on other toxicological endpoints prevents a comprehensive comparative assessment.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). A brief overview of the methodologies for key toxicological assessments is provided below.

Acute Oral Toxicity Testing (OECD Guidelines 401, 420, 423, 425)

Acute oral toxicity studies are designed to determine the short-term adverse effects of a substance following a single oral dose. The Median Lethal Dose (LD50), the statistically derived dose at which 50% of the test animals are expected to die, is a common endpoint.

  • Test Species: Typically, the rat is the preferred species.

  • Administration: The test substance is administered by gavage in a single dose.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathological findings are recorded.

The different OECD guidelines (420, 423, and 425) represent refinements of the traditional LD50 test (OECD 401) aimed at reducing the number of animals used while still providing sufficient information for hazard classification.

Acute Inhalation Toxicity Testing (OECD Guidelines 403, 436)

These studies assess the toxicity of a substance upon inhalation over a short period.

  • Test Species: The rat is the preferred species.

  • Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, typically 4 hours.

  • Observation Period: Following exposure, animals are observed for 14 days.

  • Endpoints: The Median Lethal Concentration (LC50) is determined, along with clinical observations, body weight, and pathological changes.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

  • Test System: Strains of the bacterium Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.

  • Procedure: The bacteria are exposed to the test substance, with and without metabolic activation (using a liver enzyme extract, S9 mix).

  • Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) compared to the control group, suggesting that the substance has caused a mutation.

Visualizing Toxicological Assessment and Potential Pathways

To better understand the workflow of a comparative toxicological assessment and potential mechanisms of action, the following diagrams are provided.

toxicological_assessment_workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Comparison cluster_2 Risk Assessment & Reporting lit_search Literature Search (Databases, Journals) acute_tox Acute Toxicity (LD50, LC50) lit_search->acute_tox geno_tox Genotoxicity (Ames Test) lit_search->geno_tox chronic_tox Chronic Toxicity (Carcinogenicity, Reproductive Tox.) lit_search->chronic_tox sds_review Safety Data Sheet (SDS) Review sds_review->acute_tox sds_review->geno_tox sds_review->chronic_tox compare Comparative Analysis acute_tox->compare geno_tox->compare chronic_tox->compare risk_assess Hazard Identification & Risk Characterization compare->risk_assess report Publish Comparison Guide risk_assess->report

Comparative toxicological assessment workflow.

hypothetical_signaling_pathway cluster_0 Cellular Entry & Metabolism cluster_1 Cellular Stress & Damage cluster_2 Cellular Response fluorotoluene Fluorotoluene Isomer cell_membrane Cell Membrane Penetration fluorotoluene->cell_membrane cyp450 CYP450 Metabolism cell_membrane->cyp450 reactive_metabolite Reactive Metabolite cyp450->reactive_metabolite ros Reactive Oxygen Species (ROS) Generation reactive_metabolite->ros dna_damage DNA Damage reactive_metabolite->dna_damage protein_adducts Protein Adducts reactive_metabolite->protein_adducts stress_response Stress Response Pathways (e.g., Nrf2) ros->stress_response dna_repair DNA Repair Mechanisms dna_damage->dna_repair apoptosis Apoptosis dna_damage->apoptosis

Hypothetical signaling pathway for fluorotoluene toxicity.

Conclusion and Future Directions

This comparative guide highlights the current state of toxicological knowledge for 2-, 3-, and 4-fluorotoluene. While 2-fluorotoluene appears to have a relatively low acute toxicity profile, the significant data gaps for the 3- and 4-isomers underscore the need for further research. To enable a comprehensive risk assessment, future studies should prioritize obtaining acute inhalation toxicity data, conducting genotoxicity assays, and investigating the potential for carcinogenicity and reproductive toxicity for all three isomers. Such data are crucial for ensuring the safe handling and use of these chemicals in research and industrial applications.

References

Safety Operating Guide

Proper Disposal of 3-Fluorotoluene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Fluorotoluene is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical effectively. Adherence to these protocols is essential due to the hazardous nature of this compound.

Hazard Profile and Safety Summary

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Understanding these hazards is the first step in safe handling and disposal.

Hazard ClassificationGHS Hazard StatementPictogram
Flammable liquids, Category 2H225: Highly flammable liquid and vapour.[1]GHS02 (Flame)
Skin irritation, Category 2H315: Causes skin irritation.[1]GHS07 (Exclamation Mark)
Eye irritation, Category 2H319: Causes serious eye irritation.[1]GHS07 (Exclamation Mark)
Specific target organ toxicity – single exposure, Category 3H335: May cause respiratory irritation.[1]GHS07 (Exclamation Mark)
Harmful to aquatic lifeH402: Harmful to aquatic life.None

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with all applicable national and local regulations. The following steps provide a general framework for safe disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Skin Protection: Wear chemical-impermeable and flame-retardant gloves and protective clothing.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

2. Waste Collection:

  • Container: Use a designated, properly labeled, and tightly closed container for collecting this compound waste.[1][2] Do not mix with other waste streams.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2] The storage area should be locked up.[1][2]

3. Spill and Leak Management: In the event of a spill, follow these procedures:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[1][3][4] Use non-sparking tools and explosion-proof equipment.[1][3][5]

  • Ventilation: Ensure adequate ventilation.[1][2]

  • Containment: Stop the leak if it is safe to do so.[4] Prevent the spill from entering drains or waterways.[1][4]

  • Absorption: Absorb the spill with an inert, non-combustible material such as dry earth, sand, or vermiculite.[4]

  • Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[1][4]

4. Final Disposal:

  • Approved Facility: Dispose of the contents and the container at an approved waste disposal plant or an appropriate treatment and disposal facility.[1][2][3][5]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal environmental regulations. Contact your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor for specific guidance.

Disposal Workflow

The following diagram illustrates the key steps in the proper disposal of this compound.

This compound Disposal Workflow A Start: Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Protective Clothing) A->B C Collect Waste in a Labeled, Closed Container B->C D Store Waste Container in a Cool, Well-Ventilated, Secure Area C->D E Spill or Leak Occurs D->E Spill Detected G Arrange for Pickup by Licensed Hazardous Waste Contractor D->G No Spills F Follow Spill Cleanup Protocol: - Eliminate Ignition Sources - Ventilate - Contain & Absorb E->F Yes E->G No F->C Collect Contaminated Material H Transport to Approved Waste Disposal Facility G->H I End: Compliant Disposal H->I

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling.

References

Personal protective equipment for handling 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 3-Fluorotoluene (CAS No. 352-70-5). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Classification

This compound is a highly flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to handle this substance with appropriate personal protective equipment in a well-ventilated area.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Flammable liquids (Category 2)GHS02Danger H225: Highly flammable liquid and vapour.[1][2][3]
Skin irritation (Category 2)GHS07Warning H315: Causes skin irritation.[1][2][3]
Eye irritation (Category 2)GHS07Warning H319: Causes serious eye irritation.[1][2][3]
Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritationGHS07Warning H335: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

Protection TypeRecommended EquipmentStandards
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1]Conforming to EN166 (EU) or NIOSH (US).[1]
Skin Protection Fire/flame resistant and impervious clothing. Chemical-resistant gloves.[1]Appropriate protective gloves and clothing to prevent skin exposure.[4]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Safe Handling and Storage

Proper operational procedures are critical to minimize the risk of fire and exposure.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area or outdoors.[1][2]

  • Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2] Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

  • Static Discharge: Take precautionary measures against static discharge.[1][2] Ground and bond container and receiving equipment.[1][2]

  • Tools: Use only non-sparking tools.[1][2]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][4] Do not eat, drink, or smoke when using this product.

Storage Plan:

  • Store in a well-ventilated place and keep the container tightly closed.[1][2][4]

  • Keep cool.[1][2][4]

  • Store locked up.[1][2]

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Take off immediately all contaminated clothing. Rinse the affected areas with plenty of water.[1][2] If skin irritation occurs, get medical help.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[4]
Ingestion Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

Spill and Disposal Plan

Accidental Release Measures:

  • Eliminate Ignition Sources: Remove all sources of ignition from the immediate area.[3][5]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Stop the leak if it is safe to do so.[5] Prevent entry into waterways, sewers, basements, or confined areas.[5]

  • Clean-up: Absorb or cover with dry earth, sand, or other non-combustible material and transfer to containers for disposal.[5] Use clean, non-sparking tools to collect absorbed material.[3][5]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][6]

  • Do not mix with other waste. Handle uncleaned containers as the product itself.[6]

Experimental Protocol: Safe Handling Workflow

The following diagram illustrates the procedural workflow for safely handling this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Inspect Equipment C->D E Ground and Bond Equipment D->E Proceed to Handling F Dispense this compound E->F G Perform Experiment F->G H Close Container Tightly G->H I Decontaminate Work Area H->I Proceed to Cleanup J Dispose of Waste I->J K Remove and Clean PPE J->K L Wash Hands Thoroughly K->L

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.